Product packaging for Fmoc-cys(dpm)-oh(Cat. No.:CAS No. 247595-29-5)

Fmoc-cys(dpm)-oh

Cat. No.: B1390414
CAS No.: 247595-29-5
M. Wt: 509.6 g/mol
InChI Key: IVPLDYIPIHKRET-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-cys(dpm)-oh is a useful research compound. Its molecular formula is C31H27NO4S and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4S B1390414 Fmoc-cys(dpm)-oh CAS No. 247595-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLDYIPIHKRET-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-Cys(Dpm)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-S-diphenylmethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Dpm)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. The selection of an appropriate protecting group for the thiol side chain of cysteine is paramount to prevent unwanted side reactions, such as disulfide bond formation, and to minimize racemization during peptide chain elongation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a comparative analysis of its performance against other common cysteine derivatives.

Core Properties of this compound

This compound is a white to off-white powder with a molecular formula of C₃₁H₂₇NO₄S and a molecular weight of 509.62 g/mol .[1][2][3] Its chemical structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a diphenylmethyl (Dpm) group protecting the thiol side chain.

Physicochemical and Quality Control Data
PropertyValueReferences
Molecular Formula C₃₁H₂₇NO₄S[1][2][3]
Molecular Weight 509.62 g/mol [1][2][3]
Appearance White to off-white powder[3]
Purity (HPLC) ≥ 98.0% (a/a)[3]
Enantiomeric Purity ≥ 99.5% (a/a)[3]
Solubility Clearly soluble (1 mmole in 2 ml DMF)[3]
Storage Temperature 15-25°C

Key Advantages in Peptide Synthesis

The diphenylmethyl (Dpm) protecting group offers a distinct advantage due to its stability profile. It is stable to mildly acidic conditions (1-3% trifluoroacetic acid, TFA), which allows for the selective removal of more acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, without affecting the Dpm group.[4][5] This feature is particularly valuable in the synthesis of peptides with multiple disulfide bonds where orthogonal protection strategies are required. The Dpm group is, however, readily cleaved under strong acidic conditions, typically with 95% TFA, during the final cleavage of the peptide from the resin.[4][6]

A significant advantage of this compound is its reduced tendency to racemize during coupling reactions compared to the widely used Fmoc-Cys(Trt)-OH.[3][5] This enhanced chiral stability is a critical factor in the synthesis of high-purity peptides.

Comparative Racemization Data
Cysteine DerivativeCoupling Conditions% D-Cys FormationReferences
This compound HCTU/6-Cl-HOBt/DIEA (25°C)1.2%[5]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25°C)8.0%[5]
This compound DIPCDI/Oxyma Pure6.8%[4][5]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[4][5]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[4][5]

Experimental Protocols

The following protocols are standard methodologies for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[7][8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate a 3- to 5-fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test.[7]

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection Protocol

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Dpm and other side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection steps, wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Fmoc-SPPS using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (e.g., HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (95% TFA Cocktail) repeat->cleavage No end Purified Peptide cleavage->end

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Orthogonal Deprotection Strategy

The stability of the Dpm group to mild acid allows for selective deprotection of other acid-labile groups, such as Mmt, enabling the synthesis of peptides with multiple, defined disulfide bridges.

orthogonal_deprotection start Peptide on Resin with Cys(Dpm) and Cys(Mmt) mild_acid Treat with 1-3% TFA/DCM start->mild_acid selective_deprotection Selective removal of Mmt group mild_acid->selective_deprotection disulfide_formation1 First Disulfide Bond Formation selective_deprotection->disulfide_formation1 strong_acid Treat with 95% TFA disulfide_formation1->strong_acid dpm_deprotection Removal of Dpm group and cleavage from resin strong_acid->dpm_deprotection disulfide_formation2 Second Disulfide Bond Formation dpm_deprotection->disulfide_formation2 end Peptide with two disulfide bridges disulfide_formation2->end

Caption: Orthogonal deprotection strategy for disulfide bond formation.

Conclusion

This compound is a valuable reagent for the synthesis of cysteine-containing peptides. Its key advantages include a favorable stability profile that allows for orthogonal protection strategies and a reduced propensity for racemization during coupling compared to Fmoc-Cys(Trt)-OH. These properties make it a preferred choice for the synthesis of complex peptides where high purity and stereochemical integrity are critical. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this compound in research and drug development.

References

The Diphenylmethyl (dpm) Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethyl (dpm) or benzhydryl (Bh) group is a sterically hindered protecting group pivotal in the multi-step synthesis of complex molecules, particularly in pharmaceutical development and peptide chemistry. Its strategic application allows for the selective masking of alcohols, carboxylic acids, amines, and thiols, preventing unwanted side reactions during synthetic transformations. This guide provides a comprehensive overview of the dpm protecting group, including its introduction, cleavage, and stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Properties and Applications

The dpm group's bulky nature confers significant stability across a range of reaction conditions. It is notably stable under basic conditions, such as those used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., piperidine in DMF), and can also withstand certain acidic conditions used for tert-butyloxycarbonyl (Boc) deprotection, depending on the specific reagents and reaction parameters. This orthogonality is a key advantage in complex synthetic strategies, allowing for the selective deprotection of other functional groups while the dpm-protected moiety remains intact.[1]

The dpm group is frequently employed in the synthesis of nucleosides, peptides, and other delicate organic compounds where mild protection and deprotection conditions are paramount.[2] Its lipophilicity can also be advantageous in certain applications, aiding in the solubilization of intermediates in organic solvents.

Data Presentation: A Quantitative Overview

The following tables summarize the reaction conditions for the introduction and removal of the diphenylmethyl protecting group for various functional groups, providing a comparative overview of different methodologies.

Protection of Functional Groups with Diphenylmethyl (dpm)
Functional GroupReagent(s)CatalystSolventTemperature (°C)Time (h)Yield (%)
Alcohol (Primary)DiphenylmethanolPdCl₂ (0.2 eq)Dichloroethane (DCE)851670-90[3]
Alcohol (Secondary)DiphenylmethanolPdCl₂ (0.2 eq)Dichloroethane (DCE)851670-90[3]
Carboxylic AcidDiphenyldiazomethane----High
Amine (Primary)Benzyl bromide (3 eq)-Methanol or AcetonitrileReflux3-6-
Deprotection of Diphenylmethyl (dpm) Protected Functional Groups
Protected GroupMethodReagent(s)CatalystSolventTemperature (°C)Time (h)Yield (%)
dpm-EtherCatalytic Transfer HydrogenationFormic acid or Ammonium formate10% Pd/CMethanolRoom Temp.--
dpm-EtherAcid-Catalyzed CleavageTrifluoroacetic acid (TFA)-Dichloromethane (DCM)Room Temp.1-3>95
dpm-EtherPalladium-Catalyzed-PdCl₂ (0.2 eq)Ethanol851685[3]
dpm-EsterHydrogenolysisH₂10% Pd/C---High
dpm-AmineOxidative Deprotection2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)-Benzene601Good to Excellent[4]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms associated with the diphenylmethyl protecting group.

ProtectionDeprotectionWorkflow General Workflow for dpm Protection and Deprotection cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Start Substrate with -OH, -COOH, or -NH2 Protect React with dpm source (e.g., Diphenylmethanol, DPM-Cl) Start->Protect Protection Conditions (e.g., PdCl2, base) Protected dpm-Protected Substrate Protect->Protected Reaction Perform desired chemical transformations Protected->Reaction Deprotect Cleavage of dpm group Reaction->Deprotect Deprotection Conditions (e.g., H2/Pd/C, TFA) FinalProduct Deprotected Product Deprotect->FinalProduct

A generalized workflow for the protection, reaction, and deprotection sequence using the dpm group.

AcidCleavageMechanism Mechanism of Acid-Catalyzed dpm-Ether Cleavage DPM_Ether R-O-dpm Protonated_Ether R-O+(H)-dpm DPM_Ether->Protonated_Ether Carbocation dpm+ (stable carbocation) Protonated_Ether->Carbocation Cleavage of C-O bond Alcohol R-OH Protonated_Ether->Alcohol Formation of Alcohol Scavenged_Carbocation dpm-Scavenger Carbocation->Scavenged_Carbocation + Scavenger (e.g., Triethylsilane)

The mechanism of acid-catalyzed cleavage of a dpm-ether, proceeding through a stable carbocation.

Orthogonality Orthogonality of dpm, Boc, and Fmoc Protecting Groups Molecule Substrate -dpm -Boc -Fmoc Fmoc_Cleavage Base (e.g., Piperidine) Molecule->Fmoc_Cleavage Boc_Cleavage Acid (e.g., TFA) Molecule->Boc_Cleavage DPM_Cleavage Hydrogenolysis (H2, Pd/C) Molecule->DPM_Cleavage Product_Fmoc_Removed Substrate -dpm -Boc Fmoc_Cleavage->Product_Fmoc_Removed Selective Fmoc removal Product_Boc_Removed Substrate -dpm -Fmoc Boc_Cleavage->Product_Boc_Removed Selective Boc removal Product_DPM_Removed Substrate -Boc -Fmoc DPM_Cleavage->Product_DPM_Removed Selective dpm removal

References

The Strategic Role of Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents unique challenges due to the reactivity of the thiol side chain. The choice of a suitable protecting group for cysteine is paramount to prevent unwanted side reactions, ensure high purity, and, in the case of complex peptides, enable the regioselective formation of multiple disulfide bonds. This technical guide provides a comprehensive overview of the role and application of N-α-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH), a key building block for advanced peptide synthesis.

Introduction to Cysteine Protection in Fmoc-SPPS

The synthesis of peptides containing cysteine requires the reversible protection of its highly nucleophilic sulfhydryl group. An ideal protecting group should be stable throughout the iterative steps of peptide chain elongation, including the basic conditions used for Fmoc-group removal, yet be selectively cleavable under conditions that do not degrade the peptide. Furthermore, for the synthesis of peptides with multiple disulfide bridges, a set of orthogonal protecting groups that can be removed sequentially is essential.

While Fmoc-Cys(Trt)-OH (Trityl) has been a cost-effective and widely used derivative, its application is associated with a significant risk of racemization during coupling and potential side reactions.[1] This has led to the development of alternative protecting groups, among which the diphenylmethyl (Dpm) group has emerged as a valuable tool.

This compound: Properties and Advantages

This compound offers several distinct advantages in Fmoc-SPPS, positioning it as a superior alternative to Fmoc-Cys(Trt)-OH in many applications.

  • Reduced Racemization: The Dpm group provides greater steric hindrance around the chiral center of the cysteine residue, which significantly suppresses racemization during the base-mediated activation and coupling steps.[2] This is a critical factor for the synthesis of stereochemically pure peptides.

  • Acid Lability Profile for Orthogonal Strategies: The S-Dpm protection is stable to the mild acidic conditions (1-3% trifluoroacetic acid, TFA) used to remove other acid-labile protecting groups like 4-methoxytrityl (Mmt).[1][2] However, it is readily cleaved with high concentrations of TFA (typically 95%) during the final cleavage from the resin.[1][2] This differential stability is the cornerstone of its utility in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.

Quantitative Data: A Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group has a direct impact on the stereochemical integrity of the final peptide. The following table summarizes the reported racemization levels for various commonly used Fmoc-protected cysteine derivatives.

Protecting GroupDerivativeRacemization (%)Key AdvantagesKey Disadvantages
Diphenylmethyl (Dpm) This compound 1.2 - 6.8 [1]Reduced racemization compared to Trt; stable to 1-3% TFA, enabling orthogonal strategies. [1]Higher cost than Trt.
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3 - 8.0[1]Cost-effective; labile to standard TFA cleavage.Prone to racemization; risk of side reactions.[1]
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74[2]Significantly lower racemization and β-piperidinylalanine formation.[2]More recent and potentially higher cost.

Experimental Protocols

Coupling of this compound

To minimize the risk of racemization, it is crucial to avoid base-mediated pre-activation methods (e.g., HBTU/DIPEA). The recommended coupling protocol utilizes reagents that maintain acidic or neutral conditions.

Protocol 1: DIPCDI/HOBt Mediated Coupling

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIPCDI) (3 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

Orthogonal Deprotection of Mmt in the Presence of Dpm

This protocol is central to the synthesis of peptides with two disulfide bonds, where one pair of cysteines is protected with Mmt and the other with Dpm.

Protocol 2: On-Resin Mmt Group Removal

  • Resin Preparation: After incorporation of all amino acids, ensure the N-terminal Fmoc group is removed. Swell the dry peptide-resin in DCM in a sealed, sintered glass funnel.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM (v/v/v).

  • Batch-wise Deprotection:

    • Add the deprotection cocktail to the resin (10 mL per gram of resin).

    • Seal the funnel and shake for 2 minutes.

    • Drain the solution by applying nitrogen pressure.

    • Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.[1][3]

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times). The resin is now ready for the formation of the first disulfide bond.

Final Cleavage and Deprotection of the Dpm Group

The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the Dpm and other acid-labile side-chain protecting groups.

Protocol 3: TFA-Mediated Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing multiple Arg(Pbf) or Trp(Boc) residues, a more complex scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.[4][5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Washing: Pellet the peptide by centrifugation. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualization of Orthogonal Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a peptide with two regioselectively formed disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Mmt)-OH and this compound.

Orthogonal_SPPS_Workflow start Start: Resin spps 1. Fmoc-SPPS (Incorporate Fmoc-Cys(Mmt)-OH and this compound) start->spps deprotect_mmt 2. Selective Mmt Deprotection (1-2% TFA, TIS in DCM) spps->deprotect_mmt disulfide1 3. On-Resin Oxidation (e.g., Iodine, Thallium(III) trifluoroacetate) deprotect_mmt->disulfide1 cleavage 4. Final Cleavage & Deprotection (95% TFA, TIS, H2O) - Cleaves from resin - Removes Dpm and other side-chain PGs disulfide1->cleavage disulfide2 5. Second Disulfide Bond Formation (Oxidation in solution) cleavage->disulfide2 end Final Peptide with Two Regioselective Disulfide Bonds disulfide2->end

Caption: Workflow for two-disulfide peptide synthesis.

Conclusion

This compound is a powerful tool in the arsenal of the peptide chemist. Its reduced tendency for racemization compared to the traditional Trt-protected cysteine, combined with its unique acid-lability profile, makes it an excellent choice for the synthesis of complex, stereochemically defined peptides. The ability to employ this compound in orthogonal protection schemes, particularly in tandem with Fmoc-Cys(Mmt)-OH, provides a reliable and efficient pathway for the regioselective formation of multiple disulfide bonds, a critical structural feature for a wide range of biologically active peptides and therapeutic candidates. By understanding its properties and employing the optimized protocols outlined in this guide, researchers, scientists, and drug development professionals can leverage this compound to successfully tackle challenging peptide synthesis projects.

References

An In-depth Technical Guide to Cysteine Protecting Groups in Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and use of protecting groups for the thiol functionality of cysteine residues are paramount in modern solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The high nucleophilicity and susceptibility to oxidation of the cysteine thiol necessitate robust protection to prevent undesirable side reactions, such as disulfide bond scrambling and alkylation, ensuring the synthesis of high-purity peptides. This guide provides a comprehensive overview of the most commonly employed cysteine protecting groups in Fmoc SPPS, their properties, deprotection strategies, and detailed experimental protocols.

Core Concepts in Cysteine Protection

The ideal cysteine protecting group in Fmoc SPPS should exhibit stability to the basic conditions required for Nα-Fmoc group removal (typically 20% piperidine in DMF) and to the repetitive coupling and washing cycles.[1] Furthermore, its removal should be achievable under conditions that do not degrade the peptide chain, offering orthogonality with other protecting groups used for different amino acid side chains.[2] This orthogonality is crucial for complex peptide synthesis, especially for those containing multiple disulfide bonds, where sequential and regioselective disulfide bridge formation is required.

Commonly Used Cysteine Protecting Groups

A variety of protecting groups have been developed for cysteine, each with distinct characteristics regarding stability and deprotection. The choice of a specific protecting group is dictated by the overall synthetic strategy, including the desired final state of the cysteine residue (free thiol or disulfide bond) and the presence of other sensitive residues in the peptide sequence.[3]

Table 1: Summary of Common Cysteine Protecting Groups in Fmoc Chemistry

Protecting GroupAbbreviationStructureStabilityDeprotection ConditionsKey Features
TritylTrt-S-C(C6H5)3Stable to piperidine. Labile to moderate acid.TFA-based cleavage cocktails (e.g., TFA/TIS/H2O).[3][4]Cost-effective for routine synthesis of peptides with free thiols.[3] Prone to re-attachment, requiring scavengers like TIS.[3]
4-MethoxytritylMmt-S-C(C6H5)2(C6H4-p-OCH3)Stable to piperidine. Highly acid-labile.1% TFA in DCM.[5][6]Allows for on-resin deprotection for subsequent modification or disulfide bond formation.[6][7]
AcetamidomethylAcm-S-CH2-NH-CO-CH3Stable to TFA and piperidine.Iodine (for disulfide formation) or mercury(II) acetate/silver tetrafluoroborate (for free thiol).[3][8]Orthogonal to both Fmoc and Boc strategies, enabling purification of the protected peptide before disulfide formation.[3]
tert-ButyltBu-S-C(CH3)3Stable to TFA, piperidine, and iodine oxidation.[5]Mercury(II) acetate or trifluoromethanesulfonic acid (TFMSA).[3][8]Highly stable, useful when other protecting groups are insufficient. Removal often requires toxic heavy metals.[3]
tert-ButylthioStBu-S-S-C(CH3)3Stable to TFA and piperidine.Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines.[3][9]Allows for on-resin deprotection to a free thiol for further modifications.[3]
DiphenylmethylDpm-S-CH(C6H5)2Stable to 1-3% TFA. Removed with 95% TFA.[3]TFA-based cleavage cocktails.Offers an alternative to Trt with slightly different acid lability.[3]
TetrahydropyranylThp-S-C5H9OStable to 1% TFA in DCM. Removed with 95% TFA.[3]TFA-based cleavage cocktails.Can lead to lower racemization during coupling compared to Trt and Dpm.[3]

Table 2: Quantitative Data on Racemization During Coupling

Fmoc-Cys DerivativeCoupling ConditionsRacemization (%)
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Data sourced from reference[3].

Experimental Workflows and Protocols

Logical Flow for Selecting a Cysteine Protecting Group

The selection of an appropriate cysteine protecting group is a critical decision in the planning phase of peptide synthesis. The following diagram illustrates a logical workflow for this selection process.

G start Define Synthetic Goal q1 Final Peptide State? start->q1 free_thiol Free Thiol q1->free_thiol Free Thiol disulfide Disulfide Bond(s) q1->disulfide Disulfide on_resin_mod On-Resin Modification? free_thiol->on_resin_mod q2 Number of Disulfide Bonds? disulfide->q2 single_ds Single Disulfide q2->single_ds One multiple_ds Multiple Disulfides q2->multiple_ds Multiple acm Use Fmoc-Cys(Acm)-OH single_ds->acm orthogonal_combo Use Orthogonal Combination (e.g., Acm, Mmt, StBu) multiple_ds->orthogonal_combo trt Use Fmoc-Cys(Trt)-OH on_resin_mod->trt No mmt_stbu Use Fmoc-Cys(Mmt)-OH or Fmoc-Cys(StBu)-OH on_resin_mod->mmt_stbu Yes

Caption: Decision tree for selecting a cysteine protecting group.

Standard Fmoc-SPPS Workflow with Cysteine

The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating a protected cysteine residue.

G resin Resin Swelling fmoc_deprotection1 Nα-Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection1 coupling Coupling of Fmoc-Cys(PG)-OH fmoc_deprotection1->coupling wash1 Washing coupling->wash1 fmoc_deprotection2 Nα-Fmoc Deprotection wash1->fmoc_deprotection2 elongation Peptide Chain Elongation fmoc_deprotection2->elongation final_deprotection Final Cleavage and Side-Chain Deprotection elongation->final_deprotection

Caption: General workflow for Fmoc-SPPS with cysteine.

Detailed Experimental Protocols

Protocol 1: On-Resin Deprotection of Mmt Group

This protocol is for the selective removal of the 4-methoxytrityl (Mmt) group from a cysteine residue while the peptide is still attached to the resin.[5][7]

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM. A common scavenger such as 2-5% triisopropylsilane (TIS) can be included.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) and collect the supernatant. The yellow color of the Mmt cation indicates the progress of the deprotection.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Confirmation: A qualitative test, such as the Ellman's test, can be performed on a small sample of the resin to confirm the presence of a free thiol.[3]

  • Subsequent Steps: The resin with the deprotected cysteine is now ready for on-resin modification, such as disulfide bond formation or alkylation.

Protocol 2: Deprotection of Acm Group and Disulfide Bond Formation with Iodine

This protocol describes the removal of the acetamidomethyl (Acm) group and subsequent oxidative disulfide bond formation using iodine.[6]

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent system. A mixture of aqueous acetic acid or methanol is often used to ensure solubility.[3] The reaction is typically performed at high dilution to favor intramolecular cyclization.

  • Iodine Solution: Prepare a solution of iodine in the same solvent system.

  • Oxidation: Add the iodine solution dropwise to the peptide solution with stirring until a faint yellow color persists.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: Purify the cyclized peptide by preparative HPLC.

Protocol 3: Deprotection of tBu Group with Mercury(II) Acetate

This protocol outlines the removal of the highly stable tert-butyl (tBu) group. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions. [3]

  • Peptide Dissolution: Dissolve the tBu-protected peptide in ice-cold 10% aqueous acetic acid.

  • Mercury(II) Acetate Addition: Add mercury(II) acetate (approximately 10 equivalents per tBu group) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere (e.g., nitrogen).

  • Thiol Scavenger: Add β-mercaptoethanol (approximately 20 equivalents per tBu group) to precipitate the mercury salts and leave for 5 hours.

  • Centrifugation: Remove the precipitate by centrifugation.

  • Desalting and Purification: Desalt the supernatant and purify the deprotected peptide by HPLC.

Protocol 4: Global Deprotection and Cleavage of Trt-Protected Peptides

This is a standard protocol for the final cleavage of a peptide from the resin and simultaneous removal of the Trt group from cysteine and other acid-labile side-chain protecting groups.[3][4]

  • Resin Preparation: Dry the peptide-resin thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol.[3] For peptides with multiple Cys(Trt) residues, adding 2.5% ethanedithiol (EDT) can help maintain the reduced state of the thiol.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by HPLC.

This guide provides a foundational understanding of the principles and practices of cysteine protection in Fmoc chemistry. The selection of the appropriate protecting group and deprotection strategy is crucial for the successful synthesis of complex peptides and should be tailored to the specific requirements of each synthetic target.

References

A Technical Guide to Fmoc-Cys(DPM)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(DPM)-OH, or N-α-Fmoc-S-diphenylmethyl-L-cysteine, is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its application is particularly significant in the construction of complex peptides and proteins where cysteine residues are required. The diphenylmethyl (Dpm) protecting group on the sulfhydryl side chain of cysteine offers distinct advantages in terms of stability and prevention of side reactions, making it a valuable tool for researchers in biochemistry and pharmaceutical development.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its use in peptide synthesis workflows.

PropertyValueCitations
CAS Number 247595-29-5[1][2]
Molecular Weight 509.62 g/mol [1][3]
Molecular Formula C₃₁H₂₇NO₄S[1]
Appearance Powder[4]
Application Peptide Synthesis[4]
Functional Group Thiol[4]

Application in Solid-Phase Peptide Synthesis

This compound serves as a valuable alternative to other protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH, in Fmoc-based solid-phase peptide synthesis. The Dpm group provides enhanced stability under mildly acidic conditions, which allows for the selective removal of other acid-labile protecting groups, like Mmt, without premature deprotection of the cysteine side chain. This feature is particularly advantageous in the regioselective synthesis of peptides with multiple disulfide bridges.[1]

A notable benefit of using this compound is the reduced risk of racemization during the carboxyl activation and coupling steps compared to Fmoc-Cys(Trt)-OH.[1] This is a critical factor in maintaining the chiral integrity of the synthesized peptide.

Experimental Protocols

The following sections outline the key experimental steps involving this compound in a typical Fmoc SPPS workflow.

Coupling of this compound

The incorporation of the this compound residue into a growing peptide chain on a solid support follows standard Fmoc SPPS coupling protocols. While various coupling reagents can be used, methods that minimize racemization are recommended.

Recommended Coupling Method (General Protocol):

  • Resin Preparation: The solid support with the N-terminally deprotected peptide chain is washed thoroughly with a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Activation: The this compound is pre-activated by dissolving it in DMF with a coupling reagent and an additive. A common combination is N,N'-diisopropylcarbodiimide (DIC) and OxymaPure.

  • Coupling: The activated this compound solution is added to the resin, and the mixture is agitated at room temperature to allow the coupling reaction to proceed to completion. The reaction time can vary depending on the specific sequence and coupling reagents used.

  • Washing: Following the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

Deprotection of the Dpm Group

The diphenylmethyl (Dpm) protecting group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group during peptide chain elongation. The Dpm group is cleaved from the cysteine side chain using a strong acid treatment, typically during the final cleavage of the peptide from the resin.

Cleavage and Deprotection Protocol:

  • Resin Preparation: The fully synthesized peptidyl-resin is washed with a solvent such as dichloromethane (DCM) and dried.

  • Cleavage Cocktail Preparation: A cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is prepared. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Cleavage and Deprotection: The peptidyl-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[5] This step simultaneously cleaves the peptide from the solid support and removes the Dpm group along with other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the incorporation and deprotection of a Cys(Dpm) residue in a standard Fmoc solid-phase peptide synthesis cycle.

SPPS_Workflow cluster_cycle Single Coupling Cycle start Peptidyl-Resin (N-terminus deprotected) fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1 Wash (DMF) coupling Coupling: This compound + Coupling Reagents (e.g., DIC/Oxyma) wash2 Wash (DMF) next_cycle Continue to Next Amino Acid final_peptide Fully Assembled Peptidyl-Resin cleavage Cleavage & Deprotection (e.g., 95% TFA Cocktail) final_peptide->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_product Purified Peptide with Free Cysteine purification->final_product A Peptidyl-Resin (N-terminus deprotected) B Coupling: This compound + Coupling Reagents A->B Add activated This compound C Wash B->C D Fmoc Deprotection (for next cycle) C->D E Wash D->E E->next_cycle If not C-terminus E->final_peptide If C-terminus

Caption: Workflow for this compound in Peptide Synthesis.

Signaling Pathways

It is important to note that this compound is a synthetic building block for chemical synthesis and is not directly involved in biological signaling pathways. Peptides synthesized using this compound, however, may be designed to interact with and modulate various signaling pathways in biological systems, which is a core aspect of drug discovery and development.[6][7] The use of this compound enables the precise synthesis of such peptides for biological investigation.

References

An In-depth Technical Guide to the Core Features of S-diphenylmethyl-L-cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-diphenylmethyl-L-cysteine is a pivotal molecular entity in the landscape of medicinal chemistry and drug development. The diphenylmethyl (Dpm) group, serving as a protective shield for the thiol functional group of cysteine, facilitates its strategic incorporation into complex peptide structures and acts as a scaffold for the synthesis of novel therapeutic agents. While the primary application of S-diphenylmethyl-L-cysteine has historically been in peptide synthesis, the broader family of S-substituted cysteine derivatives has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide delves into the core features of S-diphenylmethyl-L-cysteine derivatives, exploring their synthesis, and, by extension through structurally related analogs, their potential biological activities and mechanisms of action. This document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the cysteine scaffold.

Introduction

L-cysteine, a semi-essential proteinogenic amino acid, is distinguished by its nucleophilic thiol (-SH) group. This functional group is highly reactive and participates in a multitude of biological processes, including disulfide bond formation critical for protein structure, metal ion coordination, and redox reactions. The inherent reactivity of the thiol group, however, presents a challenge in chemical synthesis, necessitating the use of protecting groups. The S-diphenylmethyl (Dpm) group is a prominent choice for thiol protection due to its stability under various reaction conditions and its lability under specific acidic conditions, making it particularly suitable for solid-phase peptide synthesis (SPPS)[].

Beyond its role as a protected amino acid, the S-diphenylmethyl-L-cysteine scaffold serves as a valuable starting point for the synthesis of diverse derivatives with potential therapeutic applications. While direct biological data on a wide range of S-diphenylmethyl-L-cysteine derivatives is emerging, the extensive research on analogous S-substituted cysteine derivatives provides compelling evidence for their potential as bioactive molecules. This guide will synthesize the available information on S-diphenylmethyl-L-cysteine and draw parallels with closely related compounds to illuminate its potential in drug discovery.

Synthesis of S-diphenylmethyl-L-cysteine Derivatives

The foundational S-diphenylmethyl-L-cysteine is typically synthesized by the reaction of L-cysteine with diphenylmethyl chloride or diphenylmethanol under acidic conditions[]. This straightforward procedure provides a stable, crystalline compound that can be readily incorporated into further synthetic schemes.

Derivatization of S-diphenylmethyl-L-cysteine can be achieved through modifications at the amino and carboxyl termini. Standard peptide coupling chemistries can be employed to extend the peptide chain, while esterification or amidation of the carboxylic acid can be used to generate a variety of small molecule derivatives.

Biological Activities of S-substituted L-cysteine Derivatives

While specific quantitative data for a broad range of S-diphenylmethyl-L-cysteine derivatives is not extensively available in the public domain, the biological activities of structurally similar S-substituted cysteine analogs provide a strong rationale for their investigation. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Several S-substituted cysteine derivatives have demonstrated significant anticancer properties. For instance, S-allyl-L-cysteine (SAC), a component of aged garlic extract, has been shown to inhibit the proliferation of various cancer cell lines, including bladder cancer[2]. A cyclic dipeptide containing S-benzyl-cysteine has also been reported to enhance the efficacy of the anticancer drug 5-fluorouracil[3][4]. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[2].

Table 1: Anticancer Activity of Selected S-substituted Cysteine Derivatives

CompoundCancer Cell LineActivityIC50 ValueReference
S-allyl-L-cysteine (SAC)T24 (Bladder Cancer)Inhibition of proliferation52.98 mM[2]
S-allyl-L-cysteine (SAC)T24R2 (Cisplatin-resistant Bladder Cancer)Inhibition of proliferation19.87 mM[2]
cyclo-(Leu-S-Bzl-Cys) with 5-fluorouracilHCT116 (Colon Cancer)Enhanced anticancer activity6.7 ± 1.2 µM[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. S-substituted cysteine derivatives have been investigated for their anti-inflammatory potential. For example, S-1-propenylcysteine (S1PC) has been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by inducing the degradation of the adaptor protein MyD88, a key component of the Toll-like receptor (TLR) signaling pathway. N-acetylcysteine (NAC) is another well-known cysteine derivative with established anti-inflammatory properties, partly through the inhibition of NF-κB activation.

Neuroprotective Effects

The central nervous system (CNS) is particularly vulnerable to oxidative stress and inflammation. Cysteine derivatives that can cross the blood-brain barrier are of significant interest for the treatment of neurodegenerative diseases[5][6]. S-allyl-L-cysteine (SAC) and its derivatives, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated neuroprotective effects against endoplasmic reticulum stress-induced neurotoxicity[6][7][8][9]. The proposed mechanisms include antioxidant activity and modulation of intracellular signaling pathways[7][9].

Mechanisms of Action: Key Signaling Pathways

The biological effects of S-substituted cysteine derivatives are often mediated through the modulation of critical intracellular signaling pathways. Two pathways that are frequently implicated are the AKT/NF-κB and the Nrf2/HO-1 pathways.

The AKT/NF-κB Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Downstream of AKT, the transcription factor NF-κB plays a crucial role in the inflammatory response and cell survival. Aberrant activation of this pathway is common in cancer and inflammatory diseases. Some S-substituted cysteine derivatives are thought to exert their therapeutic effects by inhibiting this pathway, thereby promoting apoptosis in cancer cells and reducing inflammation.

AKT_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates S-Cysteine Derivative S-Cysteine Derivative S-Cysteine Derivative->IKK Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Promotes

Caption: The AKT/NF-κB signaling pathway and a potential point of inhibition by S-cysteine derivatives.

The Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Many S-substituted cysteine derivatives, owing to their antioxidant properties, are believed to activate this protective pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates S-Cysteine Derivative S-Cysteine Derivative S-Cysteine Derivative->Oxidative Stress Reduces ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Activates Transcription

Caption: The Nrf2/HO-1 antioxidant response pathway and a potential mechanism of action for S-cysteine derivatives.

Experimental Protocols

The evaluation of the biological activity of S-diphenylmethyl-L-cysteine derivatives typically involves a battery of in vitro assays. Below are detailed methodologies for two fundamental experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

MTT_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: A simplified workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the S-diphenylmethyl-L-cysteine derivative in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract. It is commonly used to analyze changes in the expression levels of proteins involved in signaling pathways.

Methodology

  • Protein Extraction: Treat cells with the S-diphenylmethyl-L-cysteine derivative for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, NF-κB, Nrf2, HO-1, or a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

S-diphenylmethyl-L-cysteine and its derivatives represent a promising class of compounds with significant potential in drug discovery. While their primary established role is in peptide synthesis, the demonstrated biological activities of structurally related S-substituted cysteine analogs in areas such as oncology, inflammation, and neuroprotection provide a strong impetus for further investigation. The core S-diphenylmethyl-L-cysteine scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of S-diphenylmethyl-L-cysteine derivatives to establish clear structure-activity relationships. Quantitative assessment of their efficacy in various disease models, coupled with detailed mechanistic studies to elucidate their interactions with key signaling pathways, will be crucial for advancing these compounds towards clinical development. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, whether for basic research, therapeutic development, or diagnostic applications, demands a meticulous and controlled approach. At the heart of modern solid-phase peptide synthesis (SPPS) lies the strategic use of protecting groups to ensure the sequential and unambiguous assembly of amino acids. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence, becoming the linchpin of a robust and versatile methodology. This technical guide delves into the core principles of Fmoc chemistry, providing detailed experimental protocols, quantitative data, and a thorough examination of the associated chemical pathways and potential challenges.

The Principle of Orthogonal Protection in Fmoc-Based SPPS

The widespread adoption of the Fmoc group is primarily due to its central role in an orthogonal protection strategy . In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups.

In Fmoc-based SPPS, this principle is elegantly applied:

  • α-Amino Group Protection: The temporary Fmoc group is used to protect the α-amino group of the incoming amino acid. This group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Side-Chain Protection: The reactive side chains of amino acids are protected by groups that are stable to the mild basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).

  • Linker to Solid Support: The peptide is anchored to the solid support via a linker that is also stable to the Fmoc deprotection conditions but is cleaved by strong acid.

This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups and the resin linkage remain intact until the final acidolytic cleavage step.

The Chemistry of the Fmoc Group: Protection and Deprotection

The utility of the Fmoc group is rooted in its unique chemical structure and reactivity.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Fmoc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid Nucleophilic attack FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid NHS N-Hydroxysuccinimide FmocOSu->NHS Leaving group Base Base (e.g., Na₂CO₃) Base->AminoAcid Deprotonates amino group

Fmoc Protection of an Amino Acid.
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. The piperidine then acts as a nucleophile, scavenging the electrophilic DBF to form a stable adduct, which drives the reaction to completion.

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate FmocPeptide->Intermediate Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Intermediate FreeAmine H₂N-Peptide-Resin (Free Amine) Intermediate->FreeAmine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine2 Piperidine (Nucleophile) Piperidine2->Adduct

Mechanism of Fmoc Deprotection by Piperidine.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-based SPPS.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the N-Fmoc protection of a free amino acid.

Materials:

  • Amino acid

  • Fmoc-OSu (1.05 equivalents)

  • Sodium bicarbonate (2 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-16 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the Fmoc-protected amino acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid.[1]

A Standard Fmoc-SPPS Cycle

The following protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide (Fmoc Protected) Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF, 1-3 min) Swell->Deprotection1 Wash1 3. DMF Wash (3x) Deprotection1->Wash1 Deprotection2 4. Fmoc Deproteaction (20% Piperidine in DMF, 10-15 min) Wash1->Deprotection2 Wash2 5. DMF Wash (3x) DCM Wash (3x) Deprotection2->Wash2 Monitoring1 6. Qualitative Monitoring (Kaiser Test) Wash2->Monitoring1 Coupling 7. Amino Acid Coupling (Fmoc-AA, Coupling Reagents in DMF) Monitoring1->Coupling Monitoring2 8. Qualitative Monitoring (Kaiser Test) Coupling->Monitoring2 Wash3 9. DMF Wash (3x) Monitoring2->Wash3 End Ready for Next Cycle Wash3->End

Experimental Workflow for a Standard Fmoc-SPPS Cycle.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagents (e.g., HBTU/HOBt or HATU) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (Initial): Drain the DMF and add the deprotection solution. Agitate for 1-3 minutes.

  • Wash: Drain the deprotection solution and wash the resin with DMF (3 times).

  • Fmoc Deprotection (Main): Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove all traces of piperidine.

  • Monitoring (Qualitative): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.[2][3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Qualitative): Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 times).

The resin is now ready for the next cycle of deprotection and coupling.

Monitoring the SPPS Cycle

Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test to detect free primary amines.[2][3]

  • Reagents:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 2% (v/v) of 0.001 M KCN in pyridine.

  • Procedure:

    • Take a small sample of resin beads (10-15) in a small test tube.

    • Add 2-3 drops of each reagent.

    • Heat the tube at 100-110°C for 5 minutes.

    • Interpretation:

      • Blue beads: Positive result (free primary amine present).

      • Colorless/Yellow beads: Negative result (no free primary amine).

Note: The Kaiser test does not work for N-terminal proline residues (a secondary amine). In this case, a chloranil test or isatin test can be used.[3]

UV Monitoring of Fmoc Deprotection: The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301-304 nm.[4][5] This allows for a quantitative assessment of the reaction's completion and can be used to identify difficult couplings in automated synthesizers.[4][6]

Cleavage and Deprotection of the Peptide from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Cleavage Cocktail Composition: The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

Reagent NameComposition (v/v/w)Target Residues and Purpose
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)A general and robust cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr. The scavengers protect against reactive cationic species.[7]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5%)Specifically designed to minimize the oxidation of methionine residues.[8]
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5)A common cocktail for peptides without highly sensitive residues. TIS is an efficient scavenger for trityl cations.

General Cleavage Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail to the resin in a reaction vessel (typically 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the base concentration, reaction time, and the specific amino acid sequence.

Deprotection ReagentConcentration (% v/v in DMF)Time (minutes)Extent of Deprotection (%)NotesReference(s)
Piperidine15~50Inefficient for complete deprotection.[9]
Piperidine25~88Still may not be sufficient for complete removal.[9]
Piperidine53>99Generally effective for complete deprotection.[9][10]
Piperidine203>99Standard and widely used concentration.[10]
Piperazine/DBU5% (w/v) / 2% (v/v)1-5HighRapid deprotection, reduces side reactions.[11]
4-Methylpiperidine2010HighComparable efficiency to piperidine.[9]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the yield and purity of the final peptide.

Aspartimide Formation

This is a significant side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine (Asp-Gly). The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a five-membered succinimide ring (aspartimide). This can lead to a mixture of α- and β-peptides and racemization.[12][13]

Aspartimide_Formation AspPeptide Peptide with Asp(OtBu)-Xaa sequence DeprotonatedAmide Deprotonated Backbone Amide AspPeptide->DeprotonatedAmide Proton Abstraction Base Base (e.g., Piperidine) Base->DeprotonatedAmide Aspartimide Aspartimide Intermediate DeprotonatedAmide->Aspartimide Intramolecular Cyclization AlphaPeptide α-Peptide (Desired) Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide (Side Product) Aspartimide->BetaPeptide Hydrolysis RacemizedPeptide Racemized Peptide Aspartimide->RacemizedPeptide Epimerization Piperidide Piperidide Adduct Aspartimide->Piperidide Nucleophilic Attack by Piperidine

Mechanism of Aspartimide Formation.
Diketopiperazine (DKP) Formation

This side reaction occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic when proline is the second amino acid.[14][15]

DKP_Formation DipeptideResin H₂N-AA₂-CO-NH-AA₁-CO-Resin DKP Diketopiperazine (Cyclic Dipeptide) DipeptideResin->DKP Intramolecular Nucleophilic Attack Resin Resin DipeptideResin->Resin Cleavage from Resin

Mechanism of Diketopiperazine (DKP) Formation.
Racemization

Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids. Cysteine and histidine are particularly susceptible.[16][17][18] The mechanism often involves the formation of a symmetric intermediate, like an oxazolone, which can be deprotonated and reprotonated to give a mixture of L- and D-isomers.

Racemization FmocLAA Fmoc-L-Amino Acid ActivatedEster Activated Ester FmocLAA->ActivatedEster Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Intramolecular Cyclization Enolate Enolate Oxazolone->Enolate Deprotonation FmocDAA Fmoc-D-Amino Acid Oxazolone->FmocDAA Hydrolysis Enolate->Oxazolone Reprotonation (either face) CouplingReagents Coupling Reagents CouplingReagents->ActivatedEster Base Base Base->Enolate

Mechanism of Racemization via Oxazolone Formation.
Mitigation Strategies for Common Side Reactions

Side ReactionMitigation Strategies
Aspartimide Formation - Use of side-chain protecting groups that provide steric hindrance, such as 3-methylpent-3-yl ester (OMpe) or 2,4-dimethoxybenzyl (DMB).[19] - Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[16] - Use of milder deprotection bases like piperazine instead of piperidine.[16] - Employing backbone protection on the preceding amino acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb).[17]
Diketopiperazine (DKP) Formation - Use of a 2-chlorotrityl chloride resin, which is more sterically hindered.[20] - Coupling of a pre-formed dipeptide instead of two single amino acids. - Using milder deprotection conditions.[14]
Racemization - Use of coupling reagents that suppress racemization, such as COMU or DEPBT, especially for sensitive residues.[21] - Employing a less basic tertiary amine like 2,4,6-collidine instead of DIPEA, particularly for cysteine.[16][18] - Lowering the coupling temperature, especially when using microwave-assisted synthesis.[16] - Addition of racemization suppressants like HOBt or its derivatives to the coupling reaction.[17]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability enables a mild and orthogonal protection strategy that has facilitated the routine synthesis of complex and sensitive peptides. The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, detailed experimental protocols, and potential side reactions is paramount for researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic methodology.

References

Thiol Protection with Diphenylmethyl (Dpm) in Cysteine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For cysteine, with its reactive thiol side chain, effective and reliable protection is paramount to prevent undesired side reactions such as oxidation and disulfide scrambling. The diphenylmethyl (Dpm) group has emerged as a valuable tool for the S-protection of cysteine, offering a unique stability profile that is particularly advantageous in modern solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of the Dpm protecting group in cysteine derivatives, including its properties, experimental protocols for its introduction and cleavage, and a quantitative comparison with other common thiol protecting groups.

The Diphenylmethyl (Dpm) Protecting Group: Properties and Advantages

The Dpm group, also known as the benzhydryl (Bzh) group, is an acid-labile protecting group for the thiol functionality of cysteine. Its stability profile positions it between the highly acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt), and the more robust groups that require strong acids like HF for cleavage.

Key Properties:

  • Acid Lability: The Dpm group is stable to low concentrations of trifluoroacetic acid (TFA) (e.g., 1-3%), which are often used for the removal of Mmt groups. However, it can be efficiently cleaved with higher concentrations of TFA (typically 90-95%) in the presence of scavengers.[1]

  • Orthogonality: Its differential acid stability allows for an orthogonal protection strategy in combination with other protecting groups. For instance, the Mmt group can be selectively removed in the presence of Dpm, enabling regioselective disulfide bond formation.[2]

  • Reduced Racemization: A significant advantage of the Dpm group is its ability to suppress the racemization of the cysteine residue during peptide coupling, a common side reaction observed with other protecting groups, particularly Trt.[3] This is a critical factor for the synthesis of high-purity peptides.

  • Compatibility: Fmoc-Cys(Dpm)-OH is a commercially available building block that is fully compatible with standard Fmoc-based SPPS protocols.[4]

Quantitative Data Presentation

The choice of a protecting group is often guided by quantitative metrics of its performance. The following tables summarize key data regarding the Dpm group in comparison to other commonly used thiol protecting groups.

Table 1: Acid Stability of Thiol Protecting Groups

Protecting GroupCleavage ConditionsStability to 1-3% TFA in DCM
Dpm 90-95% TFAStable
Trt (Trityl) 5-10% TFA in DCMSlowly cleaved
Mmt (4-Methoxytrityl) 1-2% TFA in DCMLabile
Acm (Acetamidomethyl) Iodine, Hg(II), Ag(I)Stable
tBu (tert-Butyl) Strong acids (e.g., HF)Stable

Table 2: Cysteine Racemization with Different Thiol Protecting Groups during Fmoc SPPS

Protecting GroupCoupling ConditionsRacemization (%)Reference
Dpm HCTU/6-Cl-HOBt/DIEA (25°C)1.2[3]
Trt (Trityl) HCTU/6-Cl-HOBt/DIEA (25°C)8.0[3]
Bzl (Benzyl) Not specified5.3[5]
Thp (Tetrahydropyranyl) DIPCDI/Oxyma Pure0.74[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound building block and its use in solid-phase peptide synthesis, including the final deprotection step.

Synthesis of N-α-Fmoc-S-diphenylmethyl-L-cysteine (this compound)

While this compound is commercially available, its synthesis can be achieved through a two-step process involving the S-alkylation of L-cysteine followed by N-protection with the Fmoc group.

Step 1: Synthesis of S-diphenylmethyl-L-cysteine

  • Dissolve L-cysteine: Dissolve L-cysteine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., acetone).

  • Add Base: Add a base (e.g., potassium carbonate, 2 equivalents) to the solution to deprotonate the thiol group.

  • Add Diphenylmethyl Chloride: Slowly add diphenylmethyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield S-diphenylmethyl-L-cysteine.

Step 2: N-α-Fmoc Protection

  • Dissolve S-diphenylmethyl-L-cysteine: Suspend S-diphenylmethyl-L-cysteine (1 equivalent) in a mixture of acetone and water.

  • Add Base: Add a base (e.g., sodium bicarbonate, 2-3 equivalents) to the suspension.

  • Add Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equivalents) in acetone to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the acetone under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or flash chromatography to yield pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols.

  • Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate this compound (or another Fmoc-protected amino acid) using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Dpm Group

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Dpm group.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for Dpm cleavage is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS) (as a scavenger for the Dpm cation)

    • 2.5% Water

    • Note: For peptides containing other sensitive residues like methionine or tryptophan, additional scavengers such as 1,2-ethanedithiol (EDT) may be required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with fresh cold ether to remove residual scavengers and cleavage by-products.

    • Dry the peptide pellet under vacuum.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Chemical Reaction Diagrams

Dpm_Protection_Deprotection cluster_protection Dpm Protection of Cysteine cluster_deprotection Dpm Deprotection (Cleavage) Cys_SH Cys-SH Cys_S_minus Cys_SH->Cys_S_minus DpmCl Dpm-Cl DpmCl->Cys_S_minus Base Base Base->Cys_S_minus -H+ Cys_SDpm Cys-S-Dpm HCl HCl Cys_S_minus->Cys_SDpm + Dpm+ Cys_S_minus->HCl + Cl- Cys_SDpm_deprotect Cys-S-Dpm intermediate Cys_SDpm_deprotect->intermediate TFA TFA (H+) TFA->intermediate Cys_SH_deprotect Cys-SH Dpm_cation Dpm+ Trapped_Dpm Trapped Dpm Dpm_cation->Trapped_Dpm Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Dpm intermediate->Cys_SH_deprotect intermediate->Dpm_cation

Caption: Chemical pathways for Dpm protection and deprotection of cysteine.

Experimental Workflow Diagrams

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle with this compound cluster_final_steps Final Cleavage and Purification Start Start with Resin-Peptide(n) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Coupling (this compound, HCTU/DIEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End Resin-Peptide(n+1)-Cys(Dpm) Wash2->End Final_Peptide_Resin Final Peptide on Resin End->Final_Peptide_Resin Cleavage 1. Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Final_Peptide_Resin->Cleavage Precipitation 2. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 3. Purification (RP-HPLC) Precipitation->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for SPPS incorporating this compound.

Conclusion

The diphenylmethyl (Dpm) group is a robust and versatile protecting group for the thiol side chain of cysteine in peptide synthesis. Its well-balanced acid lability allows for orthogonal strategies, while its ability to significantly reduce racemization makes it a superior choice over more traditional protecting groups like trityl in many applications. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Dpm protection in the synthesis of complex cysteine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH) in solid-phase peptide synthesis (SPPS). This guide covers its advantages, key applications, and detailed protocols for its use, particularly in the synthesis of complex peptides with multiple disulfide bonds.

Introduction

The synthesis of cysteine-containing peptides is a critical area of research in drug discovery and development, as disulfide bridges are essential for the structural integrity and biological activity of many peptides and proteins. The choice of the thiol-protecting group for cysteine is a crucial decision in the design of a successful synthesis strategy. This compound has emerged as a valuable building block in Fmoc-SPPS, offering distinct advantages over other commonly used protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH.

The diphenylmethyl (Dpm) protecting group provides a unique level of acid lability, which allows for its use in orthogonal protection schemes, enabling the regioselective formation of multiple disulfide bonds within a single peptide. This capability is particularly important for the synthesis of complex bicyclic peptides, such as conotoxins, which are of significant interest as therapeutic agents.

Advantages of this compound

  • Reduced Racemization: One of the significant challenges in the synthesis of cysteine-containing peptides is the high susceptibility of cysteine residues to racemization during coupling reactions. The Dpm group has been shown to significantly reduce the extent of racemization compared to the more commonly used trityl (Trt) group, especially under standard activation conditions.[1]

  • Orthogonal Protection Schemes: The Dpm group is stable to the mildly acidic conditions (1-3% trifluoroacetic acid in dichloromethane) used to remove other acid-labile protecting groups like the 4-methoxytrityl (Mmt) group.[1][2] This orthogonality is the cornerstone of its utility in the synthesis of peptides with multiple, defined disulfide bridges.

  • Compatibility with Standard Fmoc Chemistry: this compound is fully compatible with standard Fmoc-SPPS protocols, including the use of common resins, coupling reagents, and deprotection conditions for the Fmoc group.

Data Presentation

The following tables summarize key quantitative data related to the performance of this compound in SPPS.

Table 1: Comparison of Racemization (D-Cys Formation) During Coupling

Cysteine DerivativeCoupling ConditionsTemperature (°C)D-Cys Formation (%)
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (4/4/8 activation)258.0
This compound HCTU/6-Cl-HOBt/DIEA (4/4/8 activation) 25 1.2
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (4/4/8 activation)8010.9
This compound HCTU/6-Cl-HOBt/DIEA (4/4/8 activation) 80 3.0
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (4/4/8 activation)9026.6
This compound HCTU/6-Cl-HOBt/DIEA (4/4/8 activation) 90 4.5
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma PureAmbient3.3
This compound DIPCDI/Oxyma Pure Ambient 6.8

Data sourced from Novabiochem® Letters.[1]

Table 2: Orthogonal Deprotection of Cysteine Protecting Groups

Protecting GroupDeprotection ReagentStability to Other Reagents
Dpm High concentration TFA (e.g., 95%) Stable to 1-3% TFA, Piperidine
Mmt1-3% TFA in DCMStable to Piperidine; Labile to >3% TFA
TrtModerate to high concentration TFA (e.g., >20%)Labile to repeated mild acid; Stable to Piperidine
AcmIodine, Mercury(II) acetate, Silver trifluoromethanesulfonateStable to TFA, Piperidine
tBuHg(OAc)₂ followed by H₂S, or strong acid (HF)Stable to TFA, Piperidine

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in SPPS.

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and a coupling agent such as HCTU (0.4 mmol, 4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Synthesis of a Bicyclic Peptide using Orthogonal Protection with this compound and Fmoc-Cys(Mmt)-OH

This protocol outlines the synthesis of a hypothetical bicyclic peptide with two disulfide bridges, demonstrating the utility of the Dpm/Mmt orthogonal protection strategy.

  • Peptide Chain Elongation: Synthesize the linear peptide on a suitable solid support using standard Fmoc-SPPS protocols. Incorporate this compound and Fmoc-Cys(Mmt)-OH at the desired positions for the two disulfide bridges.

  • Selective Deprotection of Mmt:

    • Wash the fully assembled, resin-bound peptide with DCM.

    • Treat the resin with a solution of 1-2% TFA in DCM containing 2.5% triisopropylsilane (TIS) as a scavenger.

    • Perform the treatment in short intervals (e.g., 10 x 2 minutes), collecting the flow-through. The appearance of a yellow-orange color indicates the release of the Mmt cation.

    • Continue the treatment until the color is no longer observed.

    • Wash the resin with DCM, 10% DIEA in DMF, and then thoroughly with DMF.

  • First Disulfide Bridge Formation (On-Resin):

    • Swell the resin in DMF.

    • Add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (2 equivalents) or iodine (5 equivalents) in DMF.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for the disappearance of free thiols using the Ellman's test.

    • Wash the resin with DMF, DCM, and methanol, then dry.

  • Cleavage and Global Deprotection (including Dpm removal):

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Dpm group.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Second Disulfide Bridge Formation (in Solution):

    • Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).

    • Allow the peptide to oxidize by stirring the solution, open to the air, for 24-48 hours. Alternatively, use an oxidizing agent such as hydrogen peroxide or dimethyl sulfoxide (DMSO).

    • Monitor the formation of the bicyclic peptide by HPLC and mass spectrometry.

  • Purification: Purify the final bicyclic peptide by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow Experimental Workflow for Bicyclic Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_first_cyclization First Disulfide Bridge Formation (On-Resin) cluster_cleavage Cleavage and Deprotection cluster_second_cyclization Second Disulfide Bridge Formation (In-Solution) resin Start with Resin elongation Peptide Chain Elongation (incorporating this compound and Fmoc-Cys(Mmt)-OH) resin->elongation mmt_deprotection Selective Mmt Deprotection (1-2% TFA in DCM) elongation->mmt_deprotection Fully protected peptide on resin first_oxidation First Oxidation (e.g., NCS or Iodine in DMF) mmt_deprotection->first_oxidation cleavage Cleavage from Resin and Global Deprotection (95% TFA, including Dpm removal) first_oxidation->cleavage Monocyclic peptide on resin crude_peptide Crude Monocyclic Peptide cleavage->crude_peptide second_oxidation Second Oxidation (e.g., air oxidation at pH 8) crude_peptide->second_oxidation Purified or crude peptide purification Purification (RP-HPLC) second_oxidation->purification final_product final_product purification->final_product Final Bicyclic Peptide

Caption: Workflow for bicyclic peptide synthesis.

orthogonal_protection Orthogonal Protection Strategy with Dpm and Mmt cluster_deprotection Selective Deprotection Steps peptide Resin-Bound Peptide Cys(Mmt) Cys(Dpm) Other Protected Amino Acids deprotection1 1-2% TFA in DCM peptide:c1->deprotection1 Removes Mmt deprotection2 95% TFA peptide:c2->deprotection2 Removes Dpm

Caption: Orthogonal deprotection of Dpm and Mmt.

Conclusion

This compound is a powerful tool for peptide chemists, particularly for the synthesis of complex, multi-disulfide-containing peptides. Its ability to reduce racemization and its compatibility with orthogonal protection strategies make it a superior choice over traditional cysteine derivatives in many applications. By leveraging the unique properties of the Dpm group, researchers can more efficiently and reliably synthesize challenging peptide targets for a wide range of applications in research and drug development.

References

Step-by-Step Guide to Using Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the effective utilization of N-α-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH) in solid-phase peptide synthesis (SPPS). The diphenylmethyl (Dpm) protecting group for the cysteine thiol offers distinct advantages, including reduced racemization during coupling and orthogonal deprotection capabilities, making it a valuable tool for the synthesis of complex cysteine-containing peptides.

Introduction to this compound

This compound is a derivative of cysteine where the sulfhydryl group is protected by a diphenylmethyl (Dpm) group. This protection strategy is particularly advantageous in Fmoc-based SPPS for several reasons:

  • Reduced Racemization: The Dpm group has been shown to suppress racemization during the activation and coupling of the cysteine residue compared to the more commonly used trityl (Trt) protecting group.[1]

  • Orthogonal Deprotection: The Dpm group is stable to mild acidic conditions (e.g., 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM)), which are used to remove other acid-labile protecting groups like 4-methoxytrityl (Mmt).[1] This allows for selective deprotection and disulfide bond formation on the solid support.

  • TFA Lability for Final Cleavage: The Dpm group is efficiently removed during the final cleavage of the peptide from the resin using standard high-concentration TFA cocktails.[1][2]

Quantitative Data: Racemization of Cysteine Derivatives

The choice of protecting group for cysteine can significantly impact the chiral integrity of the amino acid during peptide synthesis. The following table summarizes the extent of racemization observed for different cysteine derivatives under specific coupling conditions.

Cysteine DerivativeCoupling ConditionsRacemization (% D-Cys)
This compoundDIPCDI/Oxyma6.8%
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74%

Data sourced from Sigma-Aldrich technical resources.[1]

Experimental Protocols

This section provides detailed protocols for the key steps in SPPS using this compound. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient peptide synthesis.

  • Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Standard SPPS Cycle: Fmoc Deprotection and Amino Acid Coupling

The following cycle is repeated for each amino acid to be incorporated into the peptide chain.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution to the resin.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

This protocol describes a standard coupling procedure using HBTU/Hünig's base (DIPEA). For racemization-prone couplings, DIC/Oxyma is recommended.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and an equivalent amount of a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

Final Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes the Dpm and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum for at least 1-2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing cysteine is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) . For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.[4][5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPPS process using this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple this compound (or other AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection cluster_Mmt_removal Selective Mmt Deprotection cluster_final_cleavage Final Cleavage Peptide_Resin Peptide on Resin with This compound and Fmoc-Cys(Mmt)-OH Mmt_Removal Treat with 1-3% TFA in DCM Peptide_Resin->Mmt_Removal Wash_DCM Wash with DCM Mmt_Removal->Wash_DCM On_Resin_Modification On-Resin Modification (e.g., Disulfide Bond Formation) Wash_DCM->On_Resin_Modification Final_Cleavage Treat with 95% TFA Cocktail On_Resin_Modification->Final_Cleavage Cleaved_Peptide Cleaved Peptide with Free Cys(Dpm) Thiol Final_Cleavage->Cleaved_Peptide

Caption: Orthogonal deprotection strategy using Dpm and Mmt protecting groups.

References

Application of Fmoc-Cys(DPM)-OH in Cyclic Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides, particularly those containing disulfide bridges, is a cornerstone of modern drug discovery and chemical biology. The conformational constraints imposed by cyclization often lead to peptides with enhanced biological activity, stability, and selectivity. The strategic introduction of cysteine residues and the subsequent formation of disulfide bonds are critical steps in this process. The choice of protecting groups for the cysteine thiol is paramount for achieving regioselective disulfide bond formation in peptides with multiple cysteines.

Fmoc-Cys(DPM)-OH, where DPM stands for diphenylmethyl, is a valuable building block in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. The DPM group offers a unique acid lability profile, providing orthogonality with other commonly used cysteine protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt). This application note provides detailed protocols and data for the use of this compound in the synthesis of cyclic peptides, particularly focusing on strategies for regioselective disulfide bond formation.

Key Advantages of this compound

  • Orthogonality: The DPM group is stable to mild acids (1-3% TFA) that are used to remove the Mmt group, but it is cleaved by strong acids (e.g., 95% TFA) used for final peptide cleavage from the resin.[1] This allows for the selective deprotection of Mmt-protected cysteines for a first disulfide bond formation on-resin, while the DPM-protected cysteines remain intact.

  • Reduced Racemization: Compared to Fmoc-Cys(Trt)-OH, this compound has been shown to exhibit lower levels of racemization during coupling reactions, particularly at elevated temperatures.[2] This is a critical factor for maintaining the chiral integrity and biological activity of the final peptide.

  • Compatibility: this compound is fully compatible with standard Fmoc-SPPS protocols and reagents.

Data Presentation

Table 1: Racemization of Cysteine Derivatives During Coupling
Fmoc-Cysteine DerivativeCoupling Conditions% D-Cys Formation
This compoundDIPCDI/Oxyma Pure6.8%
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%
This compound25°C1.2%
Fmoc-Cys(Trt)-OH25°C8.0%
This compound80°C3.0%
Fmoc-Cys(Trt)-OH80°C10.9%
This compound90°C4.5%
Fmoc-Cys(Trt)-OH90°C26.6%

Data sourced from Novabiochem® Letters 1 .16Vol.[2]

Table 2: Acid Lability of Cysteine Protecting Groups
Protecting GroupCleavage Conditions
DPM 95% TFA
Mmt1-3% TFA in DCM
Trt95% TFA (slowly cleaved by 1-3% TFA)
AcmIodine, Silver Trifluoroacetate, Mercury(II) Acetate
StBuReduction (e.g., with DTT or TCEP)

Experimental Protocols

This section provides a general protocol for the synthesis of a cyclic peptide with two disulfide bonds using a combination of this compound and Fmoc-Cys(Mmt)-OH for regioselective disulfide bond formation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Swelling:

    • Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.

Protocol 2: On-Resin Regioselective Disulfide Bond Formation
  • Selective Deprotection of Mmt Group:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Treat the resin with a solution of 1-3% TFA in DCM for 2 minutes.

    • Repeat the treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

    • Wash the resin with DCM, 10% DIPEA in DMF, and finally with DMF.

  • First Disulfide Bond Formation (On-Resin):

    • Prepare a solution of an oxidizing agent. A common choice is iodine (10 equivalents) in DMF.

    • Add the oxidizing solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Wash the resin with DMF, followed by a wash with sodium thiosulfate solution to quench excess iodine, and then with water and DMF.

  • Final Cleavage and Second Disulfide Bond Formation:

    • Prepare a cleavage cocktail. For simultaneous deprotection of the DPM group and other side-chain protecting groups, and cleavage from the resin, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash with cold ether.

    • Dry the peptide pellet under vacuum.

  • Second Disulfide Bond Formation (in Solution):

    • Dissolve the crude linear peptide (with free thiols from the deprotected DPM-cysteines) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

    • Allow the oxidation to proceed by stirring the solution open to the atmosphere for 12-24 hours. Alternatively, an oxidizing agent like hydrogen peroxide or potassium ferricyanide can be added.

    • Monitor the cyclization by LC-MS.

  • Purification:

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Experimental Workflow for Regioselective Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin & Solution Cyclization Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Fmoc_Deprotection->Coupling Wash1 4. DMF Wash Coupling->Wash1 Loop_End Repeat for all Amino Acids Loop_Start Loop_Start->Loop_End Selective_Deprotection 5. Selective Mmt Deprotection (1-3% TFA/DCM) Loop_End->Selective_Deprotection First_Cyclization 6. First Disulfide Bond (On-Resin Oxidation, e.g., I2) Selective_Deprotection->First_Cyclization Cleavage 7. Cleavage & DPM Deprotection (95% TFA Cocktail) First_Cyclization->Cleavage Second_Cyclization 8. Second Disulfide Bond (Solution Oxidation, pH 8) Cleavage->Second_Cyclization Purification 9. RP-HPLC Purification Second_Cyclization->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Caption: Workflow for regioselective synthesis of a two-disulfide cyclic peptide.

Logical Relationship of Orthogonal Cysteine Protecting Groups

G cluster_stability Stability Under... Protecting_Groups Cysteine Protecting Groups Mmt DPM Acm Deprotection_Conditions Deprotection Conditions Mild Acid (1-3% TFA) Strong Acid (95% TFA) Oxidative (Iodine) Protecting_Groups:Mmt->Deprotection_Conditions:mild_acid Removed by Protecting_Groups:DPM->Deprotection_Conditions:strong_acid Removed by Protecting_Groups:Acm->Deprotection_Conditions:oxidative Removed by DPM_stable DPM is stable Deprotection_Conditions:mild_acid->DPM_stable Acm_stable_mild Acm is stable Deprotection_Conditions:mild_acid->Acm_stable_mild Acm_stable_strong Acm is stable Deprotection_Conditions:strong_acid->Acm_stable_strong

Caption: Orthogonality of common cysteine protecting groups.

Application Example: Synthesis of α-Conotoxin ImI

α-Conotoxin ImI is a neurotoxin peptide containing two disulfide bonds. Its synthesis is a classic example where regioselective disulfide bond formation is crucial for obtaining the biologically active isomer. The use of this compound in combination with another orthogonally protected cysteine, such as Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH, is a viable strategy for its synthesis. The general protocol described above can be adapted for the synthesis of α-conotoxin ImI, with the specific sequence and positions of the protected cysteines determining the cyclization strategy.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of cyclic peptides, especially those with multiple, regioselectively formed disulfide bonds. Its unique acid lability profile, providing orthogonality to other common cysteine protecting groups, and its lower propensity for racemization make it an excellent choice for complex peptide synthesis. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the field of peptide chemistry and drug development to effectively utilize this compound in their synthetic strategies.

References

Application Notes and Protocols for the Synthesis of Peptides with Multiple Disulfide Bridges Using Fmoc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The regioselective formation of multiple disulfide bridges in peptides is a critical aspect of synthesizing complex therapeutic and research peptides, such as conotoxins and defensins. The structural integrity conferred by these bonds is often essential for biological activity. Fmoc-Cys(Dpm)-OH (Nα-Fmoc-S-diphenylmethyl-L-cysteine) is a key building block in solid-phase peptide synthesis (SPPS) that facilitates a robust strategy for the controlled, sequential formation of disulfide bonds.

The diphenylmethyl (Dpm) protecting group for the cysteine thiol offers a distinct advantage due to its differential acid lability compared to other common cysteine protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt). The S-Dpm group is stable to the mild acidic conditions (e.g., 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM)) used to remove highly acid-labile groups like Mmt on-resin. This orthogonality allows for a selective deprotection and on-resin formation of the first disulfide bond. Subsequently, the more acid-stable Dpm group is cleaved during the final cleavage of the peptide from the resin with a stronger TFA cocktail (e.g., 95% TFA), which can be performed with simultaneous formation of the second disulfide bond.

This strategy provides a reliable pathway for producing peptides with defined disulfide connectivity, minimizing the formation of undesired isomers and simplifying purification processes. The use of this compound is particularly advantageous for:

  • Regioselective synthesis of peptides with two or more disulfide bonds.

  • On-resin formation of the first disulfide bridge , which can template the correct folding for subsequent disulfide bond formation.

  • Compatibility with standard Fmoc-SPPS protocols , allowing for its seamless integration into established synthesis workflows.

Furthermore, the Dpm group has been shown to suppress racemization of the cysteine residue during coupling reactions compared to the Trt group.

Experimental Protocols

The following protocols outline a general procedure for the synthesis of a peptide with two disulfide bridges using an orthogonal protection strategy with Fmoc-Cys(Mmt)-OH and this compound.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-SPPS protocols are employed for the assembly of the linear peptide chain on a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes (repeat twice). Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH and this compound at the desired positions) using a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Coupling times are typically 30-60 minutes. Monitor coupling completion with a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

On-Resin Formation of the First Disulfide Bond

This protocol describes the selective deprotection of the Mmt groups and the subsequent on-resin oxidation to form the first disulfide bridge.

  • Selective Mmt Deprotection:

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) in DCM. Perform this treatment in multiple short cycles (e.g., 5-10 cycles of 2 minutes each) to minimize side reactions. The release of the Mmt cation can be monitored by the appearance of a yellow-orange color.

    • Wash the resin thoroughly with DCM, 10% DIEA in DMF (to neutralize), and DMF.

  • On-Resin Oxidation (First Disulfide Bond):

    • Wash the resin with DMF.

    • Add a solution of an oxidizing agent. A common method is to use N-chlorosuccinimide (NCS) (2 equivalents relative to the resin substitution) in DMF for 15-30 minutes at room temperature. Alternatively, iodine (I2) can be used.

    • Monitor the reaction for the disappearance of free thiols using the Ellman's test.

    • Wash the resin extensively with DMF and DCM.

Cleavage from Resin and Formation of the Second Disulfide Bond

This final step cleaves the peptide from the solid support, removes the remaining side-chain protecting groups (including the Dpm group), and facilitates the formation of the second disulfide bond.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A typical cocktail for simultaneous Dpm removal and disulfide formation is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan or methionine, scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be added.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Oxidation (Second Disulfide Bond in Solution - if not formed during cleavage): If the second disulfide bond is not formed concurrently during cleavage, the lyophilized linear peptide can be dissolved in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) and stirred in the presence of air or a mild oxidizing agent (e.g., glutathione redox buffer) until the reaction is complete, as monitored by HPLC and mass spectrometry.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The following table summarizes representative data for the synthesis of peptides with multiple disulfide bridges using orthogonal cysteine protection strategies. Yields and purities are highly sequence-dependent and can vary.

Peptide ExampleCysteine Protecting GroupsStrategyCrude Purity (%)Overall Yield (%)Reference
α-Conotoxin ImICys(Trt), Cys(Acm)Stepwise solution phase oxidationNot Reported~10-20[1]
Conotoxins (various)Cys(Mob), Cys(Trt), Cys(Acm)Stepwise solution phase oxidationNot Reported20-30[2]
LinaclotideCys(Mmt), Cys(Acm), Cys(STmp)Stepwise on-resin oxidation>50Not Reported[3]
Generic PeptideCys(Mmt), Cys(Dpm)On-resin (1st), Cleavage (2nd)Sequence DependentSequence Dependent

Visualizations

Experimental Workflow for Two-Disulfide Bridged Peptide Synthesis

experimental_workflow start Start: Fmoc-SPPS of Linear Peptide (with Cys(Mmt) and Cys(Dpm)) selective_deprotection Selective On-Resin Deprotection (1-2% TFA in DCM) start->selective_deprotection Peptidyl-resin first_oxidation On-Resin Oxidation (e.g., NCS in DMF) selective_deprotection->first_oxidation Deprotected Cys(Mmt) cleavage_deprotection Cleavage from Resin & Simultaneous Deprotection (TFA Cocktail) first_oxidation->cleavage_deprotection One disulfide bond formed on-resin purification RP-HPLC Purification cleavage_deprotection->purification Crude peptide with two disulfide bonds analysis Analysis (HPLC, Mass Spectrometry) purification->analysis Purified peptide end Final Two-Disulfide Bridged Peptide analysis->end

Caption: Workflow for the synthesis of a two-disulfide bridged peptide.

Orthogonal Deprotection Strategy

orthogonal_deprotection peptide Peptidyl-Resin Cys(Mmt) Cys(Dpm) deprotect_mmt 1-2% TFA / DCM peptide->deprotect_mmt peptide_free_thiol Peptidyl-Resin Cys(SH) Cys(Dpm) deprotect_mmt->peptide_free_thiol oxidize_on_resin On-Resin Oxidation (e.g., NCS) peptide_free_thiol->oxidize_on_resin peptide_one_bridge Peptidyl-Resin Cys-S-S-Cys Cys(Dpm) oxidize_on_resin->peptide_one_bridge cleave_deprotect_dpm 95% TFA Cocktail peptide_one_bridge->cleave_deprotect_dpm final_peptide Final Peptide (Two Disulfide Bridges) cleave_deprotect_dpm->final_peptide

Caption: Logic of the orthogonal deprotection and oxidation strategy.

References

Coupling Strategies for Fmoc-Cys(DPM)-OH in Automated Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Cys(DPM)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS). The diphenylmethyl (Dpm) protecting group for the cysteine thiol offers distinct advantages over other protecting groups, particularly in minimizing racemization and allowing for orthogonal deprotection strategies.

Application Notes

The selection of an appropriate protecting group for cysteine is critical to the success of peptide synthesis. The Dpm group provides a valuable alternative to the more common trityl (Trt) group.

Key Advantages of the Dpm Protecting Group:

  • Reduced Racemization: this compound exhibits significantly lower levels of racemization during coupling compared to Fmoc-Cys(Trt)-OH, especially when using base-mediated activation methods.[1][2] This is a crucial factor for the synthesis of chirally pure peptides.

  • Enhanced Stability: The S-Dpm group is more stable to dilute trifluoroacetic acid (TFA) than the S-Trt group.[1][2] This stability allows for the selective removal of other acid-labile protecting groups, such as Mmt (4-methoxytrityl), on the solid phase without premature cleavage of the Dpm group, enabling regioselective disulfide bond formation.[1][2]

  • Compatibility with Standard Cleavage: The Dpm group is efficiently removed during the final cleavage from the resin using standard 95% TFA cocktails.[1]

Challenges and Considerations:

While advantageous, the use of this compound is not without challenges. Like other cysteine derivatives, it is susceptible to racemization, particularly with base-mediated coupling reagents. Therefore, the choice of activation method is critical to maintaining chiral integrity. Acidic or neutral coupling conditions are generally preferred to minimize this side reaction.

Comparative Data on Coupling Reagents

The choice of coupling reagent significantly impacts the degree of racemization observed when incorporating this compound. The following table summarizes reported racemization levels for different coupling conditions.

Coupling Reagent/ConditionsAmino Acid Derivative% D-Isomer FormationReference
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 25°CThis compound1.2%[1][2]
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 80°CThis compound3.0%[1][2]
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 90°CThis compound4.5%[1][2]
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 25°CFmoc-Cys(Trt)-OH8.0%[1][2]
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 80°CFmoc-Cys(Trt)-OH10.9%[1][2]
HCTU/6-Cl-HOBt/DIEA (4/4/8) at 90°CFmoc-Cys(Trt)-OH26.6%[1][2]
DIPCDI/Oxyma PureThis compound6.8%[2]
DIPCDI/Oxyma PureFmoc-Cys(Trt)-OH3.3%[2]
DIPCDI/Oxyma PureFmoc-Cys(Thp)-OH0.74%[2]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in an automated peptide synthesizer. These protocols should be optimized based on the specific peptide sequence and synthesizer.

Protocol 1: DIC/Oxyma Mediated Coupling (Recommended for Minimizing Racemization)

This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure® as the activating agents, which are known to suppress racemization.[3]

Reagents:

  • This compound (4 equivalents)

  • DIC (4 equivalents)

  • OxymaPure® (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Workflow:

Protocol1 Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Pre-activation: This compound + DIC + Oxyma in DMF Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to next cycle Wash2->Next_Cycle

Caption: Automated workflow for DIC/Oxyma mediated coupling of this compound.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction for completion using a Kaiser test or equivalent method.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: HCTU/Base Mediated Coupling

This protocol uses HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent. While efficient, this method may lead to higher racemization, and the use of a weaker base like collidine is recommended over DIPEA.[4][5]

Reagents:

  • This compound (4 equivalents)

  • HCTU (3.9 equivalents)

  • Collidine or N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Workflow:

Protocol2 Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Pre-activation: This compound + HCTU + Base in DMF Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to next cycle Wash2->Next_Cycle

Caption: Automated workflow for HCTU/base mediated coupling of this compound.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HCTU (3.9 eq.) in DMF. Add collidine or DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Logical Relationship for Reagent Selection

The choice of coupling strategy for this compound involves a trade-off between coupling efficiency and the risk of racemization. The following diagram illustrates the decision-making process.

ReagentSelection Start Select Coupling Strategy for This compound Racemization_Concern Is minimizing racemization the primary concern? Start->Racemization_Concern DIC_Oxyma Use DIC/Oxyma (acidic/neutral conditions) Racemization_Concern->DIC_Oxyma Yes HCTU_Base Use HCTU/Base (potentially faster coupling) Racemization_Concern->HCTU_Base No End Proceed with Synthesis DIC_Oxyma->End Weaker_Base Consider using a weaker base (e.g., Collidine) to mitigate racemization with HCTU HCTU_Base->Weaker_Base Weaker_Base->End

Caption: Decision tree for selecting a coupling reagent for this compound.

By carefully selecting the coupling method, researchers can leverage the benefits of the Dpm protecting group to synthesize high-purity cysteine-containing peptides.

References

Application Notes and Protocols for the Deprotection of the Diphenylmethyl (Dpm) Group from Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylmethyl (Dpm) protecting group is a valuable tool in peptide synthesis and drug development for the protection of the thiol side chain of cysteine residues. Its unique acid lability profile allows for its use in orthogonal protection strategies, particularly in the synthesis of complex peptides containing multiple disulfide bonds.[1][2] The Dpm group is stable to the mildly acidic conditions used to remove more labile groups like 4-methoxytrityl (Mmt), but can be cleaved with strong acid, typically trifluoroacetic acid (TFA).[1][2] This attribute is crucial for the regioselective formation of disulfide bridges.[1][3]

These application notes provide a comprehensive overview of the deprotection of the Dpm group from cysteine residues, including detailed protocols and quantitative data to guide researchers in their synthetic endeavors.

Chemical Properties and Advantages of the Dpm Group

The Dpm group is introduced to the cysteine thiol via Fmoc-Cys(Dpm)-OH during solid-phase peptide synthesis (SPPS).[1][3] Key features of the Dpm protecting group include:

  • Acid Lability: The Dpm group is cleaved by strong acids, with complete removal typically achieved using high concentrations of TFA (e.g., 95%).[4][5] It exhibits greater stability to dilute TFA (1-3%) compared to the trityl (Trt) group, which is advantageous for selective deprotection strategies.[1]

  • Orthogonality: The Dpm group is orthogonal to the Mmt protecting group. This allows for the selective removal of the Mmt group with dilute TFA while the Dpm group remains intact, enabling the sequential formation of disulfide bonds.[1][6]

  • Reduced Racemization: The use of this compound has been reported to result in lower levels of racemization during peptide coupling compared to Fmoc-Cys(Trt)-OH.[5]

Quantitative Data on Deprotection Conditions

The following table summarizes the conditions for the deprotection of the Dpm group and other relevant cysteine protecting groups for comparison. While specific yields for Dpm deprotection are not always explicitly reported in the literature, complete removal is generally achieved with the specified conditions.

Protecting GroupDeprotection Reagent(s)ConcentrationScavengersReaction TimeYieldKey Considerations & References
Dpm Trifluoroacetic Acid (TFA)60-95% in DCMTIS, Water, Phenol, Thioanisole, EDT1-4 hours>95% (complete removal)Stable to low TFA concentrations (<25%). Useful in combination with Mmt for orthogonal synthesis.[1][5][6]
Trityl (Trt)Trifluoroacetic Acid (TFA)5-10% in DCMTIS, EDT30 minutes - 2 hours>95%More acid-labile than Dpm. TIS is a highly effective scavenger for the trityl cation.[1][6]
4-Methoxytrityl (Mmt)Trifluoroacetic Acid (TFA)1-2% in DCMTIS, EDT30 minutes (batchwise)>95%Highly acid-labile, allowing for selective deprotection in the presence of Dpm and Trt.[1][6]
Acetamidomethyl (Acm)Mercury(II) acetate1.0 eq. per Acm groupβ-mercaptoethanol1 hourVariableOrthogonal to acid-labile groups. Requires toxic heavy metals for removal.[1][5]
Iodine0.1 M in DCMAscorbic acid5 minutesVariableLeads to simultaneous disulfide bond formation.[1]

*DCM: Dichloromethane; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Experimental Protocols

Standard Protocol for Dpm Deprotection and Cleavage from Resin in Fmoc SPPS

This protocol describes the final cleavage of a peptide from the solid support with the simultaneous deprotection of the Dpm group and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with Cys(Dpm) and other protected amino acids

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers: Triisopropylsilane (TIS), Water (H₂O), Phenol, 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., polypropylene syringe with a frit)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove residual N,N-dimethylformamide (DMF) and to swell the resin. Allow the DCM to drain completely after the final wash.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail immediately before use. A common cocktail for peptides containing Cys(Dpm) is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v).

    • Alternatively, for peptides without other sensitive residues like methionine or tryptophan, a simpler cocktail such as Reagent B can be used: TFA/Phenol/Water/TIS (88:5:5:2 v/w/v/v).[3]

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage and Deprotection Reaction:

    • Add the cleavage cocktail to the swollen resin (typically 5-10 mL per gram of resin).

    • Seal the reaction vessel and agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups present.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

  • Peptide Isolation and Purification:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Selective On-Resin Deprotection of Mmt in the Presence of Dpm

This protocol is used for the regioselective formation of disulfide bonds.

Materials:

  • Peptide-resin containing both Cys(Mmt) and Cys(Dpm) residues

  • TFA

  • DCM

  • TIS

  • Oxidizing agent (e.g., iodine in DCM or air oxidation)

  • DMF

Procedure:

  • Selective Mmt Deprotection:

    • Swell the peptide-resin in DCM.

    • Prepare a solution of 1-2% TFA in DCM containing 2.5% TIS.

    • Treat the resin with this solution for 30 minutes with gentle agitation. Repeat the treatment if necessary.

    • Wash the resin thoroughly with DCM followed by DMF to remove the cleaved Mmt cation and residual acid.

  • First Disulfide Bond Formation:

    • The newly freed thiol from the deprotected Cys(Mmt) can now be oxidized to form the first disulfide bond. This can be achieved by various methods, such as treatment with a dilute solution of iodine in DMF or by air oxidation in a basic DMF/water solution.

  • Final Cleavage and Second Disulfide Bond Formation:

    • After the formation of the first disulfide bond, the peptide can be cleaved from the resin using the standard protocol described in 4.1. This will simultaneously deprotect the Cys(Dpm) residue.

    • The second disulfide bond can then be formed in solution by oxidation.

Visualizations

Workflow for Dpm Deprotection and Peptide Cleavage

Deprotection_Workflow Resin Peptide-Resin (with Cys(Dpm)) Wash_DCM Wash with DCM Resin->Wash_DCM Cleavage Add TFA Cleavage Cocktail (e.g., Reagent K) Wash_DCM->Cleavage Incubate Incubate 2-4h at Room Temp Cleavage->Incubate Filter Filter to separate resin Incubate->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Isolate Isolate crude peptide (centrifugation) Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Final_Peptide Pure Deprotected Peptide Purify->Final_Peptide

Caption: General workflow for the cleavage and deprotection of a Dpm-protected peptide from solid support.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Peptide-Resin (Cys(Mmt) & Cys(Dpm)) Deprotect_Mmt Selective Mmt Deprotection (1-2% TFA in DCM) Start->Deprotect_Mmt Oxidation1 First Disulfide Bond Formation (on-resin) Deprotect_Mmt->Oxidation1 Cleavage_Deprotect_Dpm Cleavage and Dpm Deprotection (High % TFA Cocktail) Oxidation1->Cleavage_Deprotect_Dpm Oxidation2 Second Disulfide Bond Formation (in solution) Cleavage_Deprotect_Dpm->Oxidation2 Final_Product Peptide with two regioselective disulfide bonds Oxidation2->Final_Product

Caption: Strategy for regioselective disulfide bond formation using orthogonal Mmt and Dpm protection.

Mechanism of Acid-Catalyzed Dpm Deprotection

Caption: Simplified mechanism of acid-catalyzed deprotection of the Dpm group from a cysteine residue.

Conclusion

The diphenylmethyl (Dpm) group is a robust and versatile protecting group for cysteine in modern peptide chemistry. Its well-defined acid lability allows for its effective use in both standard peptide synthesis and in more complex strategies requiring orthogonal deprotection for regioselective disulfide bond formation. The protocols and data provided in these application notes offer a practical guide for researchers to successfully deprotect Cys(Dpm) residues and advance their peptide-based research and development projects.

References

Application Notes: Orthogonal Protection Strategies Using Fmoc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Orthogonal Protection in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is essential for the precise and efficient construction of complex peptide sequences.[1][2] This strategy employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others.[3] The most prevalent approach in modern peptide chemistry is the Fmoc/tBu strategy. In this system, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu).[4][5] This orthogonality allows for the iterative deprotection of the N-terminus for chain elongation using a base (e.g., piperidine), while the side-chain protection remains intact until the final acid-mediated cleavage step.[6][7]

Cysteine, with its reactive thiol side chain, is crucial for the structural and functional integrity of many peptides, primarily through the formation of disulfide bridges.[7] To synthesize peptides with multiple, specific disulfide bonds or to perform site-specific modifications on a cysteine residue, a higher level of orthogonality is required. This involves using a cysteine protecting group that is stable to both the base used for Fmoc removal and the standard acid conditions used for cleaving tBu-type groups, but can be removed selectively under a different set of conditions. The S-diphenylmethyl (Dpm) protecting group, utilized in the Fmoc-Cys(Dpm)-OH building block, serves this purpose effectively.[8]

Properties and Advantages of the Dpm Protecting Group

This compound is a valuable building block for Fmoc-SPPS, offering distinct advantages, particularly in complex syntheses.[8] The Dpm group provides robust protection for the cysteine sulfhydryl group and exhibits a unique stability profile that makes it an excellent tool for orthogonal protection strategies.

  • Chemical Stability: The Dpm group is stable to the piperidine solutions used for Nα-Fmoc deprotection during peptide chain elongation.[8]

  • Orthogonality: Unlike the commonly used trityl (Trt) group, which can be partially cleaved by dilute (1-3%) trifluoroacetic acid (TFA), the Dpm group is stable under these conditions.[8] This property is critical for strategies involving the selective on-resin deprotection of other highly acid-labile groups, such as 4-methoxytrityl (Mmt).

  • Cleavage Conditions: The Dpm group is efficiently removed using strong acidic conditions, typically with a high concentration of TFA (e.g., 95%) in a cleavage cocktail containing scavengers.[9] This allows for its removal either simultaneously with the final peptide cleavage from the resin or selectively on-resin if required.

  • Reduced Racemization: Studies have shown that the use of this compound can lead to lower levels of racemization during the coupling step compared to its Fmoc-Cys(Trt)-OH counterpart, enhancing the chiral purity of the final peptide.

This combination of properties enables the regioselective formation of multiple disulfide bonds. For instance, a peptide can be synthesized with two pairs of cysteines, one protected with Mmt and the other with Dpm. The Mmt groups can be selectively removed on-resin with dilute TFA to allow for the formation of the first disulfide bond, leaving the Cys(Dpm) residues protected. The second disulfide bond can then be formed after the Dpm groups are removed during the final cleavage step.[8]

Orthogonal_Protection_Strategy cluster_peptide Peptide on Solid Support cluster_reagents Selective Deprotection Reagents cluster_results Selective Cleavage Outcomes Peptide H₂N-…-Lys(Boc)-…-Cys(Dpm)-…-Cys(Mmt)-…-Resin Piperidine 20% Piperidine/DMF Dilute_TFA 1-3% TFA/DCM Strong_TFA 95% TFA / Scavengers Fmoc_Removal N-Terminus Deprotection (for chain elongation) Piperidine->Fmoc_Removal Removes Fmoc Mmt_Removal Selective Cys-SH Exposure Cys(Mmt) → Cys(H) Dilute_TFA->Mmt_Removal Removes Mmt Final_Cleavage Global Deprotection Cys(Dpm) → Cys(H) Lys(Boc) → Lys(H) Peptide cleaved from resin Strong_TFA->Final_Cleavage Removes Dpm, Boc, etc.

Caption: Orthogonal deprotection scheme for a peptide containing multiple protecting groups.

Quantitative Data: Cleavage Cocktail Performance

The final cleavage and deprotection step is critical for obtaining a high-purity crude peptide. The choice of cleavage cocktail depends on the amino acid composition of the peptide. Cysteine, methionine, tryptophan, and tyrosine are particularly susceptible to modification by reactive carbocations generated during cleavage.[10] Scavengers are added to the TFA cocktail to quench these reactive species.[10]

The following table summarizes standard cleavage cocktails applicable for peptides containing sensitive residues like Cys(Dpm). While specific yield data for Dpm removal is sequence-dependent, these cocktails are standard industry practice for maximizing purity and yield.

Cocktail ComponentReagentRatio (%)Purpose & Efficacy
Standard (Reagent B) Trifluoroacetic Acid (TFA)95Strong acid for cleaving the peptide from the resin and removing most side-chain protecting groups (including Dpm, tBu, Boc).[10]
Water (H₂O)2.5Proton source and scavenger.
Triisopropylsilane (TIS)2.5Highly effective scavenger for quenching trityl and other carbocations, preventing re-attachment and side reactions. Irreversibly forms triphenylmethane.[8]
For Trp-containing Trifluoroacetic Acid (TFA)94Strong acid for cleavage and deprotection.
1,2-Ethanedithiol (EDT)2.5Scavenger that protects tryptophan from modification. Also helps keep the cleaved cysteine in its reduced thiol form.[8]
Water (H₂O)2.5Proton source and scavenger.
Triisopropylsilane (TIS)1.0Primary carbocation scavenger.
For Arg-rich Trifluoroacetic Acid (TFA)92.5Strong acid for cleavage and deprotection.
Water (H₂O)5.0Increased water content can improve solubility of Arg-rich peptides.
Triisopropylsilane (TIS)2.5Carbocation scavenger.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Workflow with this compound

This protocol outlines the standard cycle for incorporating an amino acid during Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow start Start with Peptide-Resin (Free N-Terminus) coupling 1. Coupling: Add this compound + Activation Reagents (e.g., HBTU/DIPEA) + DMF. Mix for 1-2h. start->coupling wash1 2. Wash: 3x DMF 3x DCM coupling->wash1 deprotection 3. Fmoc Deprotection: Add 20% Piperidine in DMF. Mix for 5-10 min. wash1->deprotection wash2 4. Wash: 3x DMF 3x DCM deprotection->wash2 next_cycle Couple Next Amino Acid wash2->next_cycle If not last residue end Final Peptide Assembled wash2->end If last residue next_cycle->coupling Repeat Cycle

Caption: General workflow for incorporating this compound during SPPS.

Methodology:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), a coupling agent like HBTU (2.9 eq.), and an activation base like DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of Mmt Group

This protocol is used when Cys(Dpm) must remain protected while a more acid-labile group like Mmt is removed for on-resin modification (e.g., first disulfide bond formation).

Methodology:

  • Resin Preparation: After peptide assembly, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM (v/v). Use TIS (2-5%) as a scavenger.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin and gently agitate.

    • Treat for 2 minutes and collect the filtrate. Repeat this step 10-15 times. The yellow color of the trityl cation in the filtrate indicates successful cleavage.

    • Continue until the filtrate is colorless.

  • Neutralization and Washing:

    • Wash the resin with DCM (3x).

    • Neutralize the resin with 10% DIPEA in DMF (v/v) for 5 minutes (2x).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Post-Cleavage Modification: The resin, now bearing a free cysteine thiol, is ready for subsequent on-resin reactions like oxidation or alkylation.

Protocol 3: Final Cleavage and Dpm Deprotection

This protocol cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including Dpm.

Cleavage_Workflow start Start: Assembled Peptide on Resin -Cys(Dpm)-…-Resin wash_dry 1. Wash & Dry Resin (DCM, Methanol, Ether) start->wash_dry add_cocktail 2. Add Cleavage Cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) Incubate 2-3 hours wash_dry->add_cocktail filter 3. Filter Collect TFA filtrate containing peptide add_cocktail->filter precipitate 4. Precipitate in Cold Ether Incubate at -20°C for 1h filter->precipitate pellet 5. Centrifuge & Wash Collect peptide pellet, wash with cold ether precipitate->pellet end Finish: Crude Peptide (Lyophilize) pellet->end

Caption: Workflow for the final cleavage and deprotection of a Dpm-containing peptide.

Methodology:

  • Resin Preparation: Transfer the fully assembled peptide-resin to a reaction vessel. Wash thoroughly with DCM and methanol, then dry completely under vacuum.[10]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail from the table above (e.g., Reagent B: 95% TFA, 2.5% H₂O, 2.5% TIS) just before use.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin). Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: In a centrifuge tube, add cold diethyl ether (10x the volume of the TFA filtrate). Slowly add the TFA filtrate to the ether while vortexing to precipitate the peptide.[10]

  • Pelleting and Washing:

    • Incubate the peptide-ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

References

Synthesis of Cysteine-Rich Peptides Utilizing Fmoc-Cys(Dpm)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of cysteine-rich peptides using Nα-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH). The diphenylmethyl (Dpm) protecting group offers distinct advantages in managing the synthesis of complex peptides, particularly in minimizing side reactions and enabling specific disulfide bond formation strategies.

Introduction to this compound in Peptide Synthesis

The synthesis of peptides rich in cysteine residues, such as conotoxins and defensins, presents unique challenges due to the reactive nature of the cysteine thiol side chain. Proper protection of this functional group is critical to prevent unwanted side reactions during peptide chain elongation. The this compound derivative is a valuable tool in Fmoc-based SPPS, offering a robust alternative to the more commonly used trityl (Trt) protection.[1]

The Dpm group provides increased stability under mildly acidic conditions, which can be leveraged for orthogonal protection schemes in the synthesis of peptides with multiple disulfide bonds.[1] Furthermore, it has been shown to reduce the extent of racemization at the C-terminal cysteine residue compared to its trityl counterpart, particularly at elevated temperatures.[1]

Key Advantages of this compound:

  • Reduced Racemization: Exhibits lower levels of epimerization during coupling compared to Fmoc-Cys(Trt)-OH, especially under thermal stress.[1]

  • Orthogonal Potential: The Dpm group is stable to 1-3% trifluoroacetic acid (TFA), allowing for the selective removal of more acid-labile protecting groups, such as Mmt, on the solid phase.[1]

  • Efficient Cleavage: The Dpm group is readily cleaved with standard high-concentration TFA cocktails (e.g., 95% TFA) at the final deprotection step.[1]

Data Presentation: Comparison of Cysteine Protecting Groups

The choice of the cysteine side-chain protecting group significantly impacts the efficiency and purity of the final peptide. The following table summarizes key performance metrics for commonly used Fmoc-cysteine derivatives.

Protecting GroupDerivativeRacemization (%)Key AdvantagesCleavage Conditions
Diphenylmethyl (Dpm) This compound 1.2 - 6.8 Reduced racemization compared to Trt; stable to 1-3% TFA, enabling some orthogonal strategies. [1]95% TFA [1]
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3 - 8.0Cost-effective; labile to standard TFA cleavage.95% TFA with scavengers.
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74Significantly lower racemization; good solubility of protected peptides.95% TFA with scavengers.
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.Requires separate deprotection (e.g., iodine, mercury(II) acetate).[2]
tert-Butyl (tBu)Fmoc-Cys(tBu)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.Requires specific, often harsh, deprotection conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of cysteine-rich peptides using this compound. Optimization may be required based on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Chain Elongation

This protocol outlines the standard cycle for incorporating Fmoc-amino acids, including this compound, into the growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HCTU (or HATU/HBTU)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (or equivalent, slightly less than the amino acid) in DMF.

    • Add DIEA (2 equivalents per equivalent of amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a different coupling reagent may be used.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (5-7 times), DCM (2-3 times), and DMF (2-3 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Dpm and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dried peptidyl-resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Incubate the suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

General Workflow for Fmoc-SPPS of Cysteine-Rich Peptides

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Folding Disulfide Bond Formation (Oxidation) Purification->Folding FinalPeptide Cysteine-Rich Peptide Folding->FinalPeptide

Caption: General workflow for the synthesis of cysteine-rich peptides using Fmoc-SPPS.

Decision Tree for Cysteine Protecting Group Strategy

Cysteine_Strategy Start Synthesis Goal for Cysteine-Rich Peptide NumBonds Number of Disulfide Bonds? Start->NumBonds OneBond Single Disulfide Bond or Free Thiols Required? NumBonds->OneBond One MultiBond Multiple Disulfide Bonds? NumBonds->MultiBond Multiple UseTrtDpm Use Fmoc-Cys(Trt)-OH or This compound OneBond->UseTrtDpm Yes Orthogonal Orthogonal Protection Strategy Required OneBond->Orthogonal No, but specific C-terminal protection needed MultiBond->Orthogonal Yes OrthogonalChoice Select Orthogonal Protecting Groups (e.g., Dpm/Mmt, Trt/Acm) Orthogonal->OrthogonalChoice

Caption: Decision tree for selecting a cysteine protection strategy.

References

Application Notes and Protocols: Fmoc-Cys(Dpm)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex therapeutic peptides, particularly those containing multiple disulfide bonds, presents a significant challenge in medicinal chemistry. The precise and regioselective formation of these disulfide bridges is critical for the peptide's three-dimensional structure and, consequently, its biological activity. Fmoc-Cys(Dpm)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-S-(diphenylmethyl)-L-cysteine, is a key building block in solid-phase peptide synthesis (SPPS) that addresses this challenge. The diphenylmethyl (Dpm) protecting group for the cysteine thiol offers distinct advantages over other protecting groups, such as the commonly used trityl (Trt) group. Notably, the Dpm group provides enhanced stability under mildly acidic conditions, which allows for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds. Furthermore, the use of this compound has been shown to reduce the extent of racemization during coupling reactions compared to Fmoc-Cys(Trt)-OH.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of therapeutic peptides, with a focus on the regioselective formation of disulfide bonds in the well-characterized α-conotoxin SI.

Properties and Advantages of this compound

The Dpm group's stability profile is a key asset in the synthesis of complex peptides. It is stable to the mild acidic conditions (1-3% trifluoroacetic acid, TFA) used to remove other acid-labile protecting groups like the 4-methoxytrityl (Mmt) group from other cysteine residues. However, the Dpm group can be efficiently cleaved using a higher concentration of TFA (typically 95%) during the final cleavage of the peptide from the resin.[2][3] This orthogonality is instrumental in directing the formation of specific disulfide bridges in a stepwise manner.

Table 1: Comparison of Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupChemical NameCleavage ConditionsAdvantagesDisadvantages
Dpm Diphenylmethyl95% TFAReduced racemization compared to Trt; Stable to 1-3% TFA, enabling orthogonal strategies.Higher cost than Trt.
Trt Trityl95% TFACost-effective.Prone to racemization and side reactions.
Acm AcetamidomethylIodine, Silver TrifluoroacetateOrthogonal to acid-labile protecting groups.Requires a separate, often harsh, deprotection step.
Mmt 4-Methoxytrityl1-3% TFA in DCMHighly acid-labile, allowing for selective deprotection on-resin.Can be partially cleaved during prolonged storage or handling.

Application Example: Synthesis of α-Conotoxin SI

α-Conotoxin SI is a 13-amino acid peptide neurotoxin isolated from the venom of the marine cone snail Conus striatus. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs) and serves as a valuable tool for studying these receptors.[1] Its structure is characterized by two disulfide bridges with a connectivity of Cys2-Cys7 and Cys3-Cys13. The regioselective synthesis of α-conotoxin SI is crucial to obtain the biologically active isomer.

The following protocol outlines a representative strategy for the solid-phase synthesis of α-conotoxin SI using an orthogonal protection scheme employing this compound and Fmoc-Cys(Acm)-OH to direct the formation of the two disulfide bonds.

Experimental Workflow for α-Conotoxin SI Synthesis

experimental_workflow start Start: Rink Amide Resin spps Fmoc-SPPS (Chain Elongation) start->spps Load first amino acid deprotection1 On-Resin Deprotection of Acm spps->deprotection1 Fully protected linear peptide on resin oxidation1 On-Resin First Disulfide Bond Formation (Iodine) deprotection1->oxidation1 Selective thiol exposure cleavage Cleavage from Resin & Dpm Deprotection (95% TFA) oxidation1->cleavage Monocyclic peptide on resin oxidation2 Second Disulfide Bond Formation (Air Oxidation) cleavage->oxidation2 Linear peptide with one disulfide bond purification HPLC Purification oxidation2->purification Crude bicyclic peptide analysis MS & HPLC Analysis purification->analysis Purified peptide end Final Product: α-Conotoxin SI analysis->end

Caption: Workflow for the regioselective synthesis of α-conotoxin SI.

Detailed Protocol: Solid-Phase Synthesis of α-Conotoxin SI

1. Resin Preparation and Swelling:

  • Start with Rink Amide resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid, this compound (4 equivalents), to the resin using a suitable coupling reagent such as HCTU (4 eq.) and diisopropylethylamine (DIEA) (8 eq.) in DMF for 40 minutes.

  • Repeat the deprotection and coupling steps for each amino acid in the α-conotoxin SI sequence (Ile-Cys(Acm)-Cys(Dpm)-Asn-Pro-Ala-Cys(Acm)-Gly-Pro-Lys(Boc)-Tyr(tBu)-Ser(tBu)-Cys(Dpm)-NH2). Use Fmoc-Cys(Acm)-OH for residues 2 and 7, and this compound for residues 3 and 13.

3. On-Resin Deprotection of Acm Groups and First Disulfide Bond Formation:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and DMF.

  • Treat the resin with a solution of iodine (10 equivalents) in DMF for 2 hours to selectively remove the Acm protecting groups and form the first disulfide bond (Cys2-Cys7).

  • Wash the resin thoroughly with DMF and DCM.

4. Cleavage from Resin and Deprotection of Dpm Groups:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Dpm and other side-chain protecting groups (Boc, tBu).

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Second Disulfide Bond Formation (Oxidation):

  • Dissolve the crude linear peptide (with one pre-formed disulfide bond) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (e.g., 0.1 mg/mL).

  • Allow the solution to stir gently, open to the air, for 24-48 hours to facilitate the formation of the second disulfide bond (Cys3-Cys13) through air oxidation.

  • Monitor the reaction by HPLC.

6. Purification and Analysis:

  • Purify the crude bicyclic α-conotoxin SI using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Table 2: Expected Yield and Purity of Synthetic α-Conotoxin SI

ParameterExpected Value
Crude Peptide Yield 60-80%
Purity after HPLC >95%
Final Yield 10-20%

Note: Yields can vary depending on the specific coupling efficiencies and purification recovery.

Mechanism of Action: α-Conotoxin SI and Nicotinic Acetylcholine Receptors

α-Conotoxins, including α-conotoxin SI, exert their therapeutic and toxic effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Upon binding of the neurotransmitter acetylcholine (ACh), nAChRs undergo a conformational change, opening an ion channel that allows the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane and propagation of the nerve signal.

α-Conotoxin SI competitively inhibits the binding of ACh to the nAChR, thereby preventing channel opening and blocking synaptic transmission. This blockade of neuromuscular transmission leads to paralysis.

Signaling Pathway Diagram

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Conotoxin α-Conotoxin SI Conotoxin->nAChR Competitively Binds (Inhibition) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Depolarization Membrane Depolarization (Blocked) Ion_Channel->Depolarization No Ion Influx

Caption: Inhibition of nAChR signaling by α-conotoxin SI.

Conclusion

This compound is a valuable reagent for the synthesis of complex therapeutic peptides containing multiple disulfide bonds. Its unique stability profile allows for the development of robust orthogonal protection strategies, leading to the regioselective formation of disulfide bridges and higher yields of the desired biologically active isomer. The successful synthesis of α-conotoxin SI, as outlined in this protocol, exemplifies the utility of this compound in advancing the discovery and development of novel peptide-based therapeutics.

References

Application Notes and Protocols: On-Resin Side Chain Deprotection of Other Protecting Groups in the Presence of Cys(dpm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. The diphenylmethyl (Dpm) protecting group for cysteine (Cys) offers a unique level of acid lability, intermediate between the highly acid-labile groups like 4-methoxytrityl (Mmt) and the more robust groups requiring strong acid for cleavage. Cys(Dpm) is stable to low concentrations of trifluoroacetic acid (TFA) (<25%) but can be cleaved with higher concentrations (60-90% TFA)[1][2][3]. This property allows for the selective deprotection of other acid-labile protecting groups on the peptide resin while the Cys(Dpm) group remains intact, enabling subsequent specific modifications or controlled disulfide bond formation.

This document provides detailed application notes and protocols for the on-resin side chain deprotection of common protecting groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) in the presence of Cys(Dpm).

Orthogonal Deprotection Strategy

The successful selective deprotection of various side chain protecting groups relies on the differential acid lability of these groups compared to the Dpm group. The general principle is to use a concentration of acid, typically TFA in dichloromethane (DCM), that is sufficient to cleave the target protecting group while leaving the Cys(Dpm) group largely unaffected.

resin Peptide-Resin (with Cys(Dpm) and other PGs) deprotection Selective On-Resin Deprotection resin->deprotection Mild Acid wash Wash Resin deprotection->wash modification On-Resin Modification/ Cyclization wash->modification cleavage Final Cleavage & Global Deprotection modification->cleavage High TFA peptide Purified Peptide cleavage->peptide

Figure 1: General workflow for selective on-resin side chain deprotection in the presence of Cys(Dpm).

Data Presentation: Acid Lability of Protecting Groups

The following table summarizes the approximate TFA concentrations required for the on-resin deprotection of various protecting groups, highlighting the conditions under which Cys(Dpm) remains stable.

Protecting GroupAmino Acid(s)Deprotection Condition (TFA in DCM)Stability of Cys(Dpm)
Mmt (4-Methoxytrityl)Cys, Lys, His1-2% TFAStable
Trt (Trityl)Cys, Asn, Gln, His5-10% TFA (slow cleavage with 1-3%)[2]Largely Stable
Boc (tert-Butyloxycarbonyl)Lys, Orn, Trp20-50% TFAPartially to fully cleaved
tBu (tert-Butyl)Asp, Glu, Ser, Thr, Tyr~95% TFACleaved
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Arg~95% TFACleaved
Dpm (Diphenylmethyl)Cys60-90% TFA[2]-

Note: The precise conditions for complete deprotection can be sequence-dependent and may require optimization. The stability of Cys(Dpm) decreases as the TFA concentration increases.

Experimental Protocols

General Materials:

  • Peptide-resin containing Cys(Dpm) and other protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or other appropriate scavengers

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (for Fmoc removal if necessary)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Protocol 1: Selective On-Resin Deprotection of Mmt Group

This protocol describes the removal of the Mmt group from a Cys or Lys residue while the Cys(Dpm) group remains protected. The S-Dpm protection is stable to 1-3% TFA, conditions under which Mmt is readily cleaved[4].

Workflow:

start Peptide-Resin (Cys(Dpm), Cys(Mmt)) deprotection Treat with 1-2% TFA in DCM start->deprotection wash_dcm Wash with DCM deprotection->wash_dcm Repeat 3-5 times wash_dmf Wash with DMF wash_dcm->wash_dmf next_step Proceed to On-Resin Modification wash_dmf->next_step

Figure 2: Workflow for selective Mmt deprotection.

Procedure:

  • Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Prepare a deprotection solution of 1-2% TFA in DCM (v/v) containing 2.5% TIS as a scavenger.

  • Add the deprotection solution (2 mL) to the resin and agitate for 2 minutes. The solution will typically turn yellow/orange due to the release of the Mmt cation.

  • Drain the solution.

  • Repeat steps 4 and 5 for a total of 3-5 cycles, or until the wash solution is colorless.

  • Wash the resin thoroughly with DCM (5 x 2 mL).

  • Wash the resin with DMF (3 x 2 mL).

  • The resin is now ready for subsequent on-resin modification (e.g., disulfide bond formation or alkylation) of the newly deprotected thiol.

Protocol 2: Selective On-Resin Deprotection of Trt Group

The Trt group is more stable to acid than Mmt but can be removed with slightly higher concentrations of TFA. Caution is advised as some cleavage of the Dpm group may occur with prolonged exposure or higher TFA concentrations. S-Trt is slowly cleaved with 1-3% TFA but more readily with 5-10% TFA.

Procedure:

  • Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.

  • Drain the DCM.

  • Prepare a deprotection solution of 5% TFA in DCM (v/v) with 2.5% TIS.

  • Add the deprotection solution (2 mL) to the resin and agitate for 10 minutes.

  • Drain the solution.

  • Repeat steps 4 and 5 for a total of 3-4 cycles. Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC.

  • Wash the resin thoroughly with DCM (5 x 2 mL).

  • Wash the resin with a solution of 1% diisopropylethylamine (DIPEA) in DCM to neutralize residual acid (2 x 2 mL).

  • Wash the resin with DCM (3 x 2 mL) and then DMF (3 x 2 mL).

Protocol 3: Selective On-Resin Deprotection of Boc Group (from Lys or Orn)

The Boc group is significantly more stable to acid than Trt or Mmt. Selective removal in the presence of Dpm is challenging and may result in partial deprotection of the Dpm group. A carefully titrated TFA concentration is required.

Procedure:

  • Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.

  • Drain the DCM.

  • Prepare a deprotection solution of 20-30% TFA in DCM (v/v) with 2.5% TIS. Note: This concentration range should be optimized for the specific sequence to maximize Boc removal while minimizing Dpm cleavage.

  • Add the deprotection solution (2 mL) to the resin and agitate for 20-30 minutes.

  • Drain the solution.

  • Repeat step 4 once.

  • Wash the resin thoroughly with DCM (5 x 2 mL).

  • Neutralize with 1% DIPEA in DCM (2 x 2 mL).

  • Wash with DCM (3 x 2 mL) and then DMF (3 x 2 mL).

  • It is highly recommended to perform a small-scale test cleavage and HPLC analysis to determine the extent of both Boc and Dpm deprotection.

Considerations for tBu and Pbf Protecting Groups

The standard conditions for the removal of tBu ethers/esters and the Pbf group involve high concentrations of TFA (typically 95%), which will also cleave the Dpm group. Achieving selective on-resin deprotection of tBu and Pbf in the presence of Dpm is generally not feasible with standard TFA-based methods due to their similar acid labilities.

Alternative, milder deprotection strategies for these groups that might offer some orthogonality are being explored in the literature, such as using Lewis acids or different acid/solvent systems, but these are not yet standard protocols and would require extensive optimization for compatibility with Cys(Dpm). For applications requiring the selective removal of tBu or Pbf groups, a different orthogonal protection strategy for cysteine, such as Cys(Acm) or Cys(StBu), would be more appropriate.

Conclusion

The Cys(Dpm) protecting group serves as a valuable tool in SPPS, enabling a hierarchical deprotection strategy based on differential acid lability. It is fully orthogonal to the Mmt group, allowing for selective on-resin deprotection with dilute TFA. While selective removal of the Trt and Boc groups in the presence of Cys(Dpm) is possible, it requires careful optimization of reaction conditions to avoid premature cleavage of the Dpm group. Standard acidolytic conditions for the removal of tBu and Pbf are not compatible with the preservation of the Cys(Dpm) group, necessitating the use of alternative orthogonal protecting group strategies for such applications. The protocols provided herein serve as a starting point for researchers to develop robust and efficient methods for the synthesis of complex, modified peptides.

References

Troubleshooting & Optimization

How to minimize racemization with Fmoc-cys(dpm)-oh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Cys(Dpm)-OH in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and other side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using Fmoc-protected cysteine derivatives?

A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its L and D forms.[1] This loss of stereochemical integrity is a significant issue in peptide synthesis because it can lead to the production of diastereomeric peptides. These impurities can be difficult to separate and may have altered biological activity.[1] Cysteine is particularly susceptible to racemization during peptide synthesis.[1][2][3]

Q2: What is the primary mechanism of racemization during peptide bond formation with this compound?

A2: The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of L and D isomers.[1] A less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[1]

Q3: How does this compound compare to other cysteine derivatives like Fmoc-Cys(Trt)-OH in terms of racemization?

A3: this compound is generally less prone to racemization than the more commonly used Fmoc-Cys(Trt)-OH.[4][5][6] The diphenylmethyl (Dpm) protecting group offers greater steric hindrance and electronic effects that help to suppress the formation of the oxazolone intermediate, thus reducing the extent of racemization.[4]

Q4: What experimental factors can increase the risk of racemization with this compound?

A4: Several factors can contribute to increased racemization:

  • Base-mediated coupling methods: The use of strong tertiary amine bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) significantly promotes racemization.[7][8]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the Fmoc-amino acid for an extended period before adding it to the resin can lead to higher levels of racemization.[7][8]

  • High temperatures: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2]

  • Coupling reagents: Uronium/aminium-based coupling reagents like HBTU and HATU, when used with strong bases, can lead to significant racemization.[7][8]

Q5: What are the most effective strategies to minimize racemization when using this compound?

A5: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent and Additives: Utilize coupling methods that proceed under acidic/neutral conditions. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are recommended.

  • Avoid Pre-activation: Introduce the coupling reagents and the this compound to the resin simultaneously, without a prior activation step.[7][8]

  • Use of Weaker Bases: If a base is necessary, opt for a weaker, more sterically hindered base like 2,4,6-collidine (TMP) instead of DIEA or NMM.[2][7][8][9]

  • Solvent Choice: Using a less polar solvent mixture, such as CH2Cl2-DMF (1:1), can help reduce racemization compared to neat DMF.[7][8]

  • Temperature Control: Perform couplings at room temperature or below, especially when using microwave synthesis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Cys isomer detected in the final peptide. Use of strong base (e.g., DIEA, NMM) during coupling.Switch to a weaker, sterically hindered base like 2,4,6-collidine.[2][7][8][9]
Pre-activation of this compound with uronium/aminium reagents (HBTU, HATU).Avoid pre-activation. Add coupling reagents and amino acid to the resin simultaneously.[7][8]
High coupling temperature.Perform the coupling at a lower temperature (e.g., room temperature).[2]
Incomplete coupling of this compound. Inefficient coupling method.Use a more efficient and low-racemization coupling method such as DIC/OxymaPure.
Formation of piperidinylalanine adducts. This side reaction is more common with C-terminal cysteine attached to Wang-type resins.Use a 2-chlorotrityl resin for the synthesis of peptide acids with C-terminal cysteine.[10]

Quantitative Data Summary

The following table summarizes the extent of racemization observed for different cysteine derivatives under various coupling conditions.

Cysteine DerivativeCoupling Conditions% D-Cys Formation (Racemization)Reference
This compoundDIPCDI/Oxyma Pure6.8%[4]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[4]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[4]
This compoundHCTU/6-Cl-HOBt/DIEA (25 °C)1.2%[4]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0%[4]
This compoundHCTU/6-Cl-HOBt/DIEA (80 °C)3.0%[4]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (80 °C)10.9%[4]
This compoundHCTU/6-Cl-HOBt/DIEA (90 °C)4.5%[4]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (90 °C)26.6%[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete Fmoc group removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound/OxymaPure solution to the resin, followed immediately by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

RacemizationMechanism L_AA L-Amino Acid (this compound) Activated_Ester Activated Ester L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Oxazolone->L_AA Hydrolysis Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ D_AA D-Amino Acid Enolate->D_AA Reprotonation MinimizedRacemizationWorkflow Start Start: Swollen Peptide-Resin (Free N-terminus) Prepare_Coupling_Mix Prepare Coupling Mixture: This compound + Additive (Oxyma/HOBt) in DMF Start->Prepare_Coupling_Mix Add_To_Resin Add Coupling Mixture to Resin Prepare_Coupling_Mix->Add_To_Resin Add_DIC Immediately Add DIC Add_To_Resin->Add_DIC Coupling Couple at Room Temperature (2-4 hours) Add_DIC->Coupling Wash Wash Resin Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Coupling Incomplete (Recouple) Kaiser_Test->Incomplete Positive

References

Preventing side reactions during Fmoc-cys(dpm)-oh coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the coupling of Fmoc-Cys(Dpm)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The most significant side reaction is racemization of the cysteine residue, which is the loss of its chiral integrity.[1][2] This is particularly problematic when using base-mediated activation methods.[2] Another potential side reaction, especially for C-terminal cysteine residues, is β-elimination, which can lead to the formation of 3-(1-piperidinyl)alanine.[1][3][4]

Q2: How does the Diphenylmethyl (Dpm) protecting group compare to the more common Trityl (Trt) group in preventing side reactions?

The Dpm group provides greater protection against racemization during carboxyl activation than the Trt group.[1][5] This is a key advantage of using this compound. The Dpm group is also stable to 1-3% trifluoroacetic acid (TFA), which allows for the selective removal of other acid-labile groups like Mmt (4-methoxytrityl) on the solid phase.[1] However, like the Trt group, the Dpm group is cleaved with 95% TFA.[5]

Q3: Are there alternative cysteine protecting groups that offer better performance in minimizing side reactions?

Yes, several alternative protecting groups are available, each with specific advantages:

  • Tetrahydropyranyl (Thp): This group has been shown to significantly reduce both racemization and the formation of 3-(1-piperidinyl)alanine compared to Trt, Dpm, Acm, and S-tBu protecting groups.[1][3] It is acid-labile and can be removed with a standard TFA cleavage cocktail.[1][6]

  • Acetamidomethyl (Acm): The Acm group is stable to standard TFA cleavage conditions, making it suitable for orthogonal protection strategies where selective disulfide bond formation is required.[6] It shows a lower tendency to racemize compared to Trt derivatives, especially when weaker bases are used.[7]

  • S-tert-butylthio (StBu): Similar to Acm, the StBu group is stable to TFA and is removed under reducing conditions, offering another orthogonal deprotection strategy.[6]

Troubleshooting Guide

Issue: High levels of racemization detected in the final peptide.

This is a common issue when coupling cysteine derivatives. The following steps can help mitigate racemization:

  • Avoid Base-Mediated Coupling Reagents: Standard coupling reagents like HBTU/DIPEA can lead to significant racemization.

  • Use Carbodiimide Activation: Employing coupling methods that do not require a strong base is highly recommended. The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure significantly reduces racemization.[8]

  • Control Temperature: Elevated temperatures, especially with microwave heating, can exacerbate racemization.[1] If possible, perform the coupling at room temperature.

  • Minimize Pre-activation Time: Long pre-activation times can increase the risk of racemization.

Quantitative Comparison of Racemization Levels

The choice of protecting group and coupling conditions has a significant impact on the extent of racemization.

Protecting GroupCoupling Conditions% D-Cys FormationReference
This compoundHCTU/6-Cl-HOBt/DIEA (25 °C)1.2%[1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0%[1]
This compoundDIPCDI/Oxyma Pure6.8%[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[1]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/HOBt

This protocol is recommended for minimizing racemization during the coupling of this compound.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage of Dpm Protecting Group

A standard TFA cleavage cocktail is used to deprotect the Dpm group and cleave the peptide from the resin.

  • Preparation: Prepare a cleavage cocktail of TFA/water/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Cleavage: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours at room temperature. For peptides containing multiple Cys(Dpm) residues, adding 2.5% ethanedithiol (EDT) to the cocktail can help maintain the reduced state of the cysteine thiol group.

  • Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the peptide under vacuum.

Visualizations

Troubleshooting Workflow for this compound Coupling

G start Start: this compound Coupling check_racemization High Racemization Detected? start->check_racemization coupling_method Review Coupling Method check_racemization->coupling_method Yes end_racemization Racemization Minimized check_racemization->end_racemization No base_mediated Using Base-Mediated Activation (e.g., HBTU/DIPEA)? coupling_method->base_mediated switch_to_carbodiimide Switch to DIC/HOBt or DIC/Oxyma base_mediated->switch_to_carbodiimide Yes check_temp Review Reaction Temperature base_mediated->check_temp No switch_to_carbodiimide->check_temp high_temp Using Elevated Temperature (e.g., Microwave)? check_temp->high_temp lower_temp Perform Coupling at Room Temperature high_temp->lower_temp Yes check_preactivation Review Pre-activation Time high_temp->check_preactivation No lower_temp->check_preactivation long_preactivation Long Pre-activation Time? check_preactivation->long_preactivation minimize_preactivation Minimize Pre-activation Time long_preactivation->minimize_preactivation Yes long_preactivation->end_racemization No minimize_preactivation->end_racemization

Caption: Troubleshooting decision tree for addressing racemization during this compound coupling.

Comparison of Cysteine Protection Strategies

G cluster_protecting_groups Cysteine Protecting Groups cluster_properties Key Properties Dpm Dpm (Diphenylmethyl) racemization Racemization Propensity Dpm->racemization Lower than Trt tfa_stability TFA Stability Dpm->tfa_stability Labile (95% TFA) Trt Trt (Trityl) Trt->racemization High with base Trt->tfa_stability Labile (95% TFA) Thp Thp (Tetrahydropyranyl) Thp->racemization Very Low beta_elimination β-Elimination Thp->beta_elimination Reduced Thp->tfa_stability Labile (95% TFA) Acm Acm (Acetamidomethyl) Acm->tfa_stability Stable

Caption: Relationship between cysteine protecting groups and their key chemical properties.

References

Troubleshooting incomplete Dpm group deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the Diphenylmethyl (Dpm) protecting group from cysteine residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Dpm group in peptide synthesis?

The Diphenylmethyl (Dpm) group is a protecting group used for the thiol side chain of cysteine. It is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and moderately stable to dilute acid. This stability profile allows for its use in orthogonal protection schemes, for instance, alongside the more acid-labile Mmt group, which can be selectively removed with 1-3% Trifluoroacetic Acid (TFA) without cleaving the Dpm group.

Q2: Under what conditions is the Dpm group typically removed?

The Dpm group is designed to be removed during the final global deprotection and cleavage of the peptide from the resin. This is typically achieved using a strong acid solution, most commonly high-concentration (95-99%) Trifluoroacetic Acid (TFA).[1]

Q3: What causes incomplete Dpm deprotection?

The primary cause of incomplete Dpm deprotection is the reversibility of the cleavage reaction. Acidolysis of the S-Dpm bond generates a resonance-stabilized diphenylmethyl carbocation. This reactive and stable cation can subsequently re-attach to the nucleophilic thiol of the deprotected cysteine residue, leading to an equilibrium mixture of protected and deprotected peptide.

Q4: How do scavengers prevent incomplete deprotection and side reactions?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations, such as the diphenylmethyl cation, as they are formed.[2] By reacting with these electrophilic species, scavengers prevent them from re-attaching to the peptide or causing other side reactions, like the alkylation of sensitive residues (e.g., Trp, Met, Tyr).[2] Triisopropylsilane (TIS), for example, irreversibly quenches the cation, driving the deprotection reaction to completion.

Q5: Which analytical methods can confirm incomplete Dpm deprotection?

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. The Dpm-protected peptide is more hydrophobic and will typically have a longer retention time (elute later) than the fully deprotected peptide. Incomplete deprotection will appear as a distinct, later-eluting peak.[3][4]

  • Mass Spectrometry (MS): MS is essential for confirming the identity of HPLC peaks. The mass of the incompletely deprotected peptide will be higher than the theoretical mass of the desired peptide by the mass of the Dpm group (C₁₃H₁₁, approx. +167.2 Da).[3]

Troubleshooting Guide

Symptom / IssuePossible Cause(s)Recommended Action(s)
MS data shows a peak at [M + 167.2 Da] 1. Ineffective Cation Scavenging: The diphenylmethyl cation is re-attaching to the cysteine thiol. 2. Insufficient Reaction Time: The cleavage reaction did not proceed to completion.1. Optimize Scavenger Cocktail: Ensure an effective cation scavenger is present. Triisopropylsilane (TIS) is highly recommended. Use a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple sensitive residues, consider Reagent K. 2. Increase Reaction Time: Extend the cleavage time from the standard 1.5-2 hours to 3-4 hours. Monitor progress by cleaving a small resin sample at different time points.[5][6]
Alkylation of Trp or Met residues observed in MS Ineffective Scavenging: Reactive cations generated from the Dpm group and other side-chain protecting groups (e.g., t-butyl) are modifying nucleophilic residues.Use a Scavenger Cocktail Tailored to the Sequence: • For Trp-containing peptides, add 1,2-ethanedithiol (EDT) to the cocktail (e.g., Reagent K). • For Met-containing peptides, ensure sufficient scavengers are present to prevent sulfoxide formation or alkylation.
Poor yield of crude peptide after cleavage 1. Peptide Aggregation: Aggregation on the resin can hinder access of the TFA cleavage cocktail. 2. Incomplete Cleavage from Resin: The linker may require longer exposure to TFA. 3. Improper Work-up: The peptide may have been lost during the precipitation and washing steps.1. Improve Resin Swelling: Before cleavage, ensure the resin is washed and thoroughly dried. 2. Extend Cleavage Time: As above, increase the reaction time to 3-4 hours.[5] 3. Optimize Precipitation: Ensure the peptide is precipitated in a 10-fold excess of cold diethyl ether and that the pellet is carefully separated from the supernatant.[4]

Data Presentation

Common TFA Cleavage Cocktails for Dpm Deprotection

The selection of the appropriate cleavage cocktail is critical for successful deprotection and minimizing side reactions. The table below summarizes common cocktails and their applications.

Reagent CocktailComposition (v/v/w)Primary ApplicationReference(s)
Standard TFA / H₂O / TIS (95 : 2.5 : 2.5)General purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)"Universal" cocktail for complex peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg.
TFA / EDT / H₂O / TIS TFA / EDT / H₂O / TIS (94 : 2.5 : 2.5 : 1)Good for peptides with Cys(Dpm) and other t-butyl protecting groups. EDT helps keep the cysteine reduced.

Experimental Protocols

Key Experiment: Global Deprotection and Cleavage of a Dpm-Protected Peptide

This protocol describes the standard procedure for the simultaneous removal of the Dpm group, other acid-labile side-chain protecting groups, and cleavage of the peptide from the resin support.

Materials:

  • Peptide-resin (fully synthesized, N-terminal Fmoc group removed, and thoroughly dried under vacuum).

  • Trifluoroacetic Acid (TFA), reagent grade.

  • Triisopropylsilane (TIS).

  • Deionized Water.

  • Cold diethyl ether (-20°C).

  • 50 mL centrifuge tubes.

  • Reaction vessel (e.g., a glass scintillation vial or a specialized cleavage flask).

Procedure:

  • Preparation:

    • Place the dry peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

    • Prepare the cleavage cocktail. For a standard deprotection, use TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2-3 mL of the cocktail. Caution: Perform this step in a certified chemical fume hood. TFA is highly corrosive.[7]

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the resin.

    • Seal the vessel and gently agitate at room temperature for 2-3 hours. For peptides with multiple arginine residues or known difficult sequences, the time may be extended to 4 hours.[5]

  • Peptide Isolation:

    • Filter the reaction mixture through a fritted syringe or by carefully decanting to separate the resin beads from the TFA solution containing the cleaved peptide.

    • Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • In a 50 mL centrifuge tube, add approximately 30 mL of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.[4]

    • Cap the tube and centrifuge at ~3500 rpm for 5 minutes to pellet the peptide.[5]

  • Washing and Drying:

    • Carefully decant the ether supernatant.

    • Resuspend the peptide pellet in another 30 mL of cold diethyl ether to wash away residual scavengers and organic byproducts.

    • Centrifuge again and decant the supernatant. Repeat this wash step two more times.[4]

    • After the final wash, leave the tube open in the fume hood to allow the residual ether to evaporate, yielding the crude peptide as a white or off-white solid.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze by RP-HPLC and Mass Spectrometry to confirm the completeness of the deprotection and assess purity.

Visualizations

Dpm Deprotection and Scavenging Mechanism

G cluster_0 TFA-Mediated Cleavage cluster_1 Potential Side Reactions cluster_2 Scavenger Action Peptide_S_Dpm Peptide-Cys(Dpm) Protonated Peptide-Cys(Dpm)-H⁺ Peptide_S_Dpm->Protonated Protonation TFA H⁺ (from TFA) Deprotected Peptide-Cys(SH) Protonated->Deprotected Cleavage Dpm_cation Dpm⁺ (Diphenylmethyl Cation) Protonated->Dpm_cation Reattachment Incomplete Deprotection Deprotected->Reattachment Re-attachment Dpm_cation->Reattachment Trapped Trapped Cation (Dpm-Scavenger) Dpm_cation->Trapped Irreversible Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped G Start Analysis shows [M + 167.2 Da] peak CheckCocktail Is an effective cation scavenger (e.g., TIS) in the cleavage cocktail? Start->CheckCocktail AddTime Add TIS to cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and repeat cleavage CheckCocktail->AddTime No CheckTime Was the cleavage time adequate (2-4 hours)? CheckCocktail->CheckTime Yes Reanalyze Re-analyze crude peptide by HPLC and MS AddTime->Reanalyze IncreaseTime Increase cleavage time to 4 hours and repeat cleavage CheckTime->IncreaseTime No CheckTime->Reanalyze Yes IncreaseTime->Reanalyze End Deprotection Complete Reanalyze->End

References

Technical Support Center: Fmoc-Cys(Dpm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Fmoc-Cys(Dpm)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other cysteine derivatives like Fmoc-Cys(Trt)-OH?

A1: this compound offers several advantages over the more common Fmoc-Cys(Trt)-OH. The diphenylmethyl (Dpm) protecting group provides greater stability against racemization during coupling reactions, especially when using base-mediated activation methods.[1][2] Model studies have shown significantly lower D-Cys formation with this compound compared to Fmoc-Cys(Trt)-OH under identical activation conditions.[1] Additionally, the S-Dpm protection is stable to 1-3% trifluoroacetic acid (TFA), which allows for the selective removal of other acid-labile protecting groups like Mmt (4-methoxytrityl) on the solid phase without affecting the Dpm group.[1] This feature is particularly useful in the regioselective synthesis of peptides with multiple disulfide bridges.[1]

Q2: What are the common stability issues associated with this compound during SPPS?

A2: While offering advantages, this compound is not without its challenges. The primary issues include:

  • Racemization: Although lower than with Fmoc-Cys(Trt)-OH, racemization can still occur, particularly with prolonged coupling times or the use of certain activation reagents.[1][2]

  • Side Reactions at C-terminus: When cysteine is the C-terminal amino acid, especially when anchored to a Wang-type resin, it is prone to side reactions like β-elimination and the formation of piperidinylalanine during the repeated piperidine treatments for Fmoc deprotection.[1]

  • Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to unintended disulfide bond formation. While the Dpm group offers protection, care must be taken during synthesis and cleavage to prevent this.

Q3: How can I minimize racemization when using this compound?

A3: To minimize racemization, it is recommended to:

  • Use Carbodiimide Activation: Employing coupling reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or HOBt is preferred over base-mediated activators like HBTU/DIPEA.

  • Avoid Pre-activation: Pre-activation of the amino acid can exacerbate racemization and should be avoided.

  • Control Temperature: For microwave-assisted syntheses, be aware that elevated temperatures can increase the rate of racemization.[2]

Troubleshooting Guide

Problem 1: I am observing significant racemization of the cysteine residue in my peptide.

Possible Cause: Use of a strong base-mediated coupling activator (e.g., HBTU/DIPEA).

Solution:

  • Switch to a carbodiimide-based coupling method such as DIC/Oxyma Pure or DIC/HOBt.

  • If a base is required, consider using a less nucleophilic base like collidine instead of DIPEA.[3]

  • Avoid prolonged coupling times and elevated temperatures.

Data on Racemization of Cysteine Derivatives:

Cysteine DerivativeCoupling ConditionsRacemization (% D-Cys)
This compoundHCTU/6-Cl-HOBt/DIEA (25 °C)1.2%[1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0%[1]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[1]
This compoundDIPCDI/Oxyma Pure6.8%[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[1]

Problem 2: My peptide has a C-terminal cysteine, and I am seeing byproducts corresponding to β-elimination or piperidinylalanine formation.

Possible Cause: Instability of the C-terminal cysteine attached to a Wang-type resin during repeated piperidine treatments for Fmoc removal.[1]

Solution:

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This type of resin is highly recommended for synthesizing peptides with C-terminal cysteine as it minimizes these side reactions.

  • Use a Milder Base for Fmoc Deprotection: Consider using alternatives to piperidine, such as piperazine in combination with DBU, which may reduce the extent of these side reactions.[4]

Problem 3: The Dpm group is prematurely cleaved during the synthesis.

Possible Cause: Although generally stable to dilute TFA, prolonged or repeated exposure to even low concentrations of acid can lead to some loss of the Dpm group.

Solution:

  • Minimize the number of steps involving acidic conditions.

  • If selective deprotection of other acid-labile groups is required, ensure the TFA concentration is kept low (1-2%) and the treatment time is minimized.[1]

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/Oxyma Pure

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution.

  • Immediately add the activation mixture to the resin.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Wash the resin with DMF, dichloromethane (DCM), and then DMF again.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Cleavage of the Peptide and Removal of the Dpm Group

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

Visualizations

spsp_workflow Resin Solid Support (e.g., 2-CTC Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC/Oxyma, DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final amino acid Peptide Purified Peptide Cleavage->Peptide

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

troubleshooting_logic Start Problem Encountered Racemization High Racemization? Start->Racemization SideReaction C-terminal Side Reactions? Start->SideReaction PrematureCleavage Premature Dpm Cleavage? Start->PrematureCleavage Solution_Racemization Solution: - Use DIC/Oxyma - Avoid pre-activation Racemization->Solution_Racemization Yes Solution_SideReaction Solution: - Use 2-CTC resin - Consider alternative base SideReaction->Solution_SideReaction Yes Solution_PrematureCleavage Solution: - Minimize acid exposure - Use low TFA concentration PrematureCleavage->Solution_PrematureCleavage Yes

Caption: Troubleshooting logic for this compound issues.

References

Technical Support Center: Strategies to Avoid Aggregation in Cys(dpm)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and handling of peptides containing Cysteine protected with a diphenylmethyl (Cys(dpm)) group.

Frequently Asked Questions (FAQs)

Q1: Why is my Cys(dpm)-containing peptide aggregating?

A1: Peptide aggregation, particularly in sequences containing cysteine, is a common issue driven by several factors. The primary causes include:

  • Intermolecular Disulfide Bond Formation: Although the dpm group protects the cysteine thiol, premature deprotection during synthesis or handling can expose the thiol group, leading to oxidation and the formation of disulfide bridges between peptide chains.[1][2]

  • Hydrophobic Interactions: The diphenylmethyl (dpm) group is inherently hydrophobic. In peptides with a high content of other hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A), these nonpolar regions can self-associate to minimize contact with aqueous environments, leading to aggregation.[3][4]

  • Secondary Structure Formation: Peptides can form stable secondary structures like β-sheets, which can stack together and lead to self-assembly and aggregation.[5] This is particularly prevalent in sequences with alternating hydrophobic and hydrophilic residues.

  • Electrostatic Interactions: A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge.[5] At this pH, the lack of electrostatic repulsion between peptide molecules can promote aggregation.[6]

Q2: What is the role of the dpm protecting group in peptide aggregation?

A2: The diphenylmethyl (dpm) group is a valuable protecting group for the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS).[7][8] Its primary role is to prevent the formation of disulfide bonds during chain assembly. The S-Dpm protection is stable to mildly acidic conditions (e.g., 1-3% TFA), which allows for the selective removal of other acid-labile groups like Mmt.[7] However, the bulky and hydrophobic nature of the dpm group itself can contribute to the overall hydrophobicity of the peptide, potentially increasing the propensity for aggregation driven by hydrophobic interactions, especially in longer or already hydrophobic peptide sequences.

Q3: How can I prevent aggregation during solid-phase peptide synthesis (SPPS) of a Cys(dpm)-containing peptide?

A3: Preventing aggregation on-resin is crucial for achieving high synthetic yields and purity. Strategies include:

  • Incorporate Backbone-Modifying Groups: The use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen of amino acid residues can disrupt the hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation.[9] Incorporating an Hmb moiety every six to seven residues is often effective.[9]

  • Optimize Synthesis Solvents: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding DMSO can help to disrupt aggregation.[9] Using chaotropic salts or "Magic Mixture" (ethylene carbonate) can also improve solvation.[9]

  • Utilize Microwave Irradiation: Microwave-assisted peptide synthesis can enhance coupling efficiency and reduce aggregation by providing localized heating.[9]

  • Choose Appropriate Resins: Using low-substitution resins or PEG-based supports like TentaGel can improve solvation of the growing peptide chain and minimize aggregation.[9]

Q4: My purified Cys(dpm) peptide is difficult to dissolve. What should I do?

A4: The solubility of a peptide is largely determined by its amino acid composition and overall charge. For Cys(dpm)-containing peptides, which can be hydrophobic, a systematic approach to solubilization is recommended:

  • Start with Sterile Water or Buffer: For peptides that are not highly hydrophobic, sterile water, Tris, or phosphate buffer at pH 7 is a good starting point.[4]

  • Consider the Peptide's Net Charge:

    • Basic Peptides (net charge > 0): Try dissolving in an acidic solution like 10% acetic acid or 0.1% TFA.[3]

    • Acidic Peptides (net charge < 0): Attempt to dissolve in a basic solution such as 0.1% ammonium hydroxide or ammonium bicarbonate.[10] However, be cautious with basic pH for cysteine-containing peptides as it can promote disulfide bond formation if the dpm group is not fully intact.[11]

  • For Hydrophobic/Neutral Peptides:

    • Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN).[3][4] Dissolve the peptide completely in the organic solvent first, then slowly add the aqueous buffer dropwise while vortexing to the desired concentration.

    • Caution with DMSO: While effective, DMSO can potentially oxidize cysteine residues.[10][12] For Cys(dpm) peptides where the protecting group is intended to remain, this risk is lower. If the dpm group is to be removed, consider using DMF as an alternative.[12]

  • Sonication and Warming: Gentle warming (below 40°C) or sonication can help to dissolve stubborn aggregates.[4][13]

Troubleshooting Guides

Issue 1: Peptide Precipitation Upon Dissolution or Dilution
  • Symptom: The lyophilized peptide powder does not dissolve, or a precipitate forms when diluting a stock solution into an aqueous buffer.

  • Possible Causes:

    • The peptide is highly hydrophobic and has low solubility in aqueous solutions.[3]

    • The pH of the solution is close to the peptide's isoelectric point (pI).[5]

    • The peptide is forming aggregates via β-sheet formation.

  • Solutions:

    • Verify Solubility Protocol: Follow the systematic solubilization strategy outlined in FAQ 4.

    • Adjust pH: Ensure the buffer pH is at least 1-2 units away from the peptide's pI.[5]

    • Use Chaotropic Agents: For peptides that form gels or are highly aggregated due to hydrogen bonding, adding agents like 6M guanidinium hydrochloride (Gdn-HCl) or 8M urea to the stock solution can disrupt these interactions. Note that these are denaturing agents and may not be suitable for all applications.

    • Controlled Dilution: When diluting a stock solution in an organic solvent, add the peptide solution dropwise into the vortexing aqueous buffer to minimize localized high concentrations that can lead to precipitation.[5]

Issue 2: Low Yield and Purity After Peptide Synthesis
  • Symptom: The final yield of the desired peptide is low, and HPLC/MS analysis shows multiple byproducts or deletion sequences.

  • Possible Causes:

    • On-resin aggregation leading to incomplete coupling and deprotection reactions.

    • Side reactions involving the cysteine residue, such as racemization or β-piperidinylalanine formation, especially if the Cys is at the C-terminus.[7][9]

  • Solutions:

    • Implement Anti-Aggregation Synthesis Strategies: As detailed in FAQ 3, use backbone protection (pseudoprolines, Hmb/Dmb), optimized solvents (NMP, DMSO), or microwave synthesis.[9]

    • Choose the Right Resin for C-terminal Cys: For peptides with a C-terminal cysteine, use trityl-type resins like 2-chlorotrityl resin to minimize side reactions like epimerization and β-piperidinylalanine formation.[7]

    • Optimize Coupling Conditions: For Cys residues, which are prone to racemization, use coupling reagents under acidic/neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma, to minimize this side reaction.[7]

Quantitative Data Summary

ParameterRecommended Condition/ReagentRationaleReferences
pH for Cys-Peptide Handling Acidic pH (< 7.0)Minimizes oxidation of the thiol group to the more reactive thiolate anion.[1][11]
Reducing Agents TCEP (5-20 mM) or DTTReduces existing disulfide bonds and prevents their formation. TCEP is more stable and effective over a wider pH range.[1]
Organic Solvents for Hydrophobic Peptides DMSO, DMF, ACNSolubilizes peptides with >50% hydrophobic residues.[3][4]
Final DMSO Concentration in Cell Assays 0.5 - 1%Generally considered safe for most cell-based experiments.
Chaotropic Agents for Aggregates 6M Gdn-HCl or 8M UreaDisrupts hydrogen bonds and hydrophobic interactions in highly aggregated peptides.
Backbone Protection Frequency Incorporate Hmb/Dmb every 6-7 residuesEffectively disrupts on-resin aggregation during SPPS.[9]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Cys(dpm)-Peptide
  • Allow the lyophilized peptide to warm to room temperature in a desiccator.

  • Add a minimal volume of DMF to the vial to completely dissolve the peptide. Note: DMF is preferred over DMSO for cysteine-containing peptides to avoid potential oxidation, although the dpm group offers protection.[12]

  • Gently vortex or sonicate if necessary to ensure the peptide is fully dissolved.

  • Prepare the desired aqueous buffer (e.g., PBS, Tris).

  • While vigorously vortexing the buffer, add the peptide-DMF solution dropwise to achieve the final desired concentration.

  • If any precipitate forms, the final concentration may be too high for the peptide's solubility in that specific buffer. Consider repeating the process with a lower target concentration.

Protocol 2: Reduction of Unwanted Disulfide Bonds

This protocol is for peptides where the dpm group has been removed and disulfide bonds have formed.

  • Dissolve the peptide in a suitable degassed buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP).

  • Add TCEP to the peptide solution to a final concentration of 5-20 mM. A 10- to 20-fold molar excess of TCEP over the peptide is typically sufficient.[1]

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[1]

  • The reduced peptide can then be purified by HPLC.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for Cys(dpm)-Peptide Aggregation start Peptide Aggregation Observed dissolution During Dissolution? start->dissolution synthesis During Synthesis/Purification? start->synthesis dissolution->synthesis No solubilize Follow Systematic Solubilization Protocol (FAQ 4) dissolution->solubilize Yes bb_protect Incorporate Backbone Protection (Hmb, Dmb, Pseudoproline) synthesis->bb_protect Yes check_ph Adjust pH away from pI solubilize->check_ph chaotropes Use Chaotropic Agents (Gdn-HCl, Urea) check_ph->chaotropes success Aggregation Resolved chaotropes->success solvents Optimize Solvents (NMP, DMSO) bb_protect->solvents resin Use Low-Load or PEG Resin solvents->resin resin->success

Caption: Troubleshooting workflow for peptide aggregation.

Factors_Contributing_to_Aggregation Primary Factors Causing Peptide Aggregation aggregation Peptide Aggregation hydrophobic Hydrophobic Interactions (High content of nonpolar residues, Dpm group) aggregation->hydrophobic disulfide Disulfide Bond Formation (Thiol oxidation) aggregation->disulfide h_bonds Intermolecular H-Bonds (β-Sheet Formation) aggregation->h_bonds electrostatic Low Electrostatic Repulsion (pH near pI) aggregation->electrostatic

Caption: Key factors that contribute to peptide aggregation.

References

Improving yield and purity in peptide synthesis with Fmoc-cys(dpm)-oh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Cys(DPM)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over other cysteine derivatives like Fmoc-Cys(Trt)-OH?

A1: this compound offers several key advantages, primarily focused on minimizing common side reactions and allowing for more complex synthesis strategies. The Diphenylmethyl (Dpm) protecting group provides greater stability compared to the Trityl (Trt) group. This increased stability leads to significantly lower rates of racemization during coupling reactions.[1] For instance, one study reported racemization levels of only 1.2% for this compound compared to 8.0% for Fmoc-Cys(Trt)-OH under identical coupling conditions.[1] Furthermore, the DPM group's stability to dilute trifluoroacetic acid (TFA) (1-3%) allows for orthogonal deprotection strategies, which is particularly useful in the synthesis of peptides with multiple disulfide bonds.[1]

Q2: Is this compound compatible with standard Fmoc-SPPS protocols?

A2: Yes, this compound is fully compatible with standard Fmoc-SPPS protocols. It can be incorporated using common coupling reagents and is stable to the piperidine solutions used for Fmoc-group removal.[1] The DPM group is reliably cleaved during the final TFA cleavage step, typically using a standard cleavage cocktail containing 95% TFA.[2]

Q3: When should I choose this compound for my peptide synthesis?

A3: Consider using this compound in the following scenarios:

  • When synthesizing long or complex peptides: The lower risk of racemization helps maintain the chiral integrity of the final product.

  • For peptides where stereochemical purity is critical: The reduced epimerization at the cysteine residue is a significant advantage.

  • In the synthesis of peptides with multiple disulfide bridges: The stability of the DPM group to dilute acid allows for the selective deprotection of other cysteine protecting groups, such as Mmt, enabling regioselective disulfide bond formation.[1]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Yield

Q: I am observing low coupling efficiency after introducing this compound, leading to low overall yield. What are the possible causes and solutions?

A: Low coupling efficiency with this compound can be attributed to several factors, often related to the coupling conditions.

Possible Causes:

  • Steric Hindrance: The bulky nature of the DPM group can sometimes hinder the coupling reaction.

  • Inappropriate Activation Method: Base-mediated activation methods can exacerbate racemization and may not be optimal for this derivative.

  • Peptide Aggregation: Difficult sequences can lead to on-resin aggregation, preventing efficient coupling.

Solutions:

  • Optimize Coupling Reagents: Utilize coupling reagents that are known to minimize racemization, such as DIPCDI/Oxyma or preformed symmetrical anhydrides. Avoid prolonged pre-activation times, especially with base-mediated reagents.

  • Double Coupling: If a qualitative test like the Kaiser test indicates incomplete coupling, performing a second coupling step can improve the yield.[3]

  • Increase Reagent Excess: Using a higher molar excess of this compound and the coupling reagents can help drive the reaction to completion.

  • Incorporate Pseudoproline Dipeptides: For sequences prone to aggregation, the use of pseudoproline dipeptides can disrupt secondary structure formation and improve coupling efficiency.[1]

Problem 2: Poor Purity of the Crude Peptide

Q: My crude peptide containing a Cys(DPM) residue shows multiple unexpected peaks in the HPLC analysis. What could be the cause?

A: Impurities in the crude peptide can arise from side reactions during synthesis or cleavage.

Possible Causes:

  • Racemization: Although lower than with Trt protection, some racemization can still occur, leading to diastereomeric impurities.[1] This is more pronounced with base-mediated coupling methods.

  • Incomplete Deprotection: The DPM group requires strong acid for complete removal. Insufficient cleavage time or an inadequate cleavage cocktail can result in incomplete deprotection.

  • Side Reactions during Cleavage: Scavengers are crucial in the cleavage cocktail to prevent the re-attachment of the DPM cation or other protecting groups to sensitive residues like tryptophan or methionine.[4]

  • β-piperidinylalanine formation: This side reaction can occur with C-terminal cysteine residues, especially when anchored to Wang-type resins.[1]

Solutions:

  • Choice of Coupling Method: To minimize racemization, use coupling conditions that operate under acidic or neutral pH, such as DIPCDI/Oxyma.

  • Optimized Cleavage Cocktail: Ensure your cleavage cocktail is freshly prepared and contains appropriate scavengers. A standard and effective cocktail is TFA/TIS/H2O (95:2.5:2.5).[1] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[5]

  • Sufficient Cleavage Time: Allow for a sufficient cleavage time, typically 2-3 hours at room temperature, to ensure complete removal of the DPM group.

  • Resin Selection: For peptides with C-terminal cysteine, using a 2-chlorotrityl resin can help minimize β-piperidinylalanine formation.

Data Presentation

Table 1: Comparative Racemization of Fmoc-Cysteine Derivatives

Cysteine DerivativeCoupling MethodRacemization (%)Reference
This compoundHCTU/6-Cl-HOBt/DIEA1.2 - 4.5[1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA8.0 - 26.6[1]
This compoundDIPCDI/Oxyma Pure6.8[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[1]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling reagent (e.g., DIC/Oxyma in a 1:1 ratio) in DMF for 5 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

Protocol 2: Cleavage and Deprotection of a Cys(DPM)-Containing Peptide
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) is effective.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield with This compound cause1 Incomplete Coupling start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Suboptimal Activation start->cause3 sol1 Perform Double Coupling cause1->sol1 Verify with Kaiser Test sol2 Increase Reagent Excess cause1->sol2 sol3 Use Pseudoproline Dipeptides cause2->sol3 sol4 Use DIC/Oxyma Coupling cause3->sol4

Caption: Troubleshooting workflow for low yield issues.

Cleavage_Cocktail_Decision start Select Cleavage Cocktail peptide_composition Analyze Peptide Sequence (presence of Trp, Met, Arg) start->peptide_composition standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) peptide_composition->standard_cocktail No sensitive residues reagent_k Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT peptide_composition->reagent_k Contains Trp, Met, multiple Arg

Caption: Decision guide for cleavage cocktail selection.

References

Technical Support Center: Synthesis of C-Terminal Cysteine Peptides using Fmoc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of C-terminal cysteine peptides using Fmoc-Cys(Dpm)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to common problems encountered during the synthesis of C-terminal cysteine peptides.

Issue 1: High Levels of Racemization at the C-terminal Cysteine Residue

Q1: I am observing significant epimerization (racemization) of my C-terminal cysteine. What are the primary causes and how can I minimize it?

A1: Racemization of the C-terminal cysteine is a common challenge in solid-phase peptide synthesis (SPPS) and is primarily caused by the abstraction of the α-proton of the cysteine residue, which is particularly susceptible to base-catalyzed enolization.[1][2] Several factors can exacerbate this issue.

Troubleshooting Steps:

  • Choice of Resin: The type of resin used for anchoring the C-terminal cysteine plays a crucial role.

    • Recommended: Utilize sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[3] This resin minimizes the exposure of the ester linkage to the basic conditions used for Fmoc deprotection, thereby suppressing racemization.[4]

    • Avoid: Wang-type resins are more prone to causing racemization and other side reactions like β-piperidinylalanine formation at the C-terminal cysteine.

  • Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization.

    • Recommended: Use coupling reagents that operate under acidic or neutral conditions, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.

    • Avoid: Base-mediated coupling methods using reagents like HBTU/DIPEA can lead to higher levels of racemization.[5]

  • Protecting Group: While you are using this compound, it's important to understand its characteristics in relation to other protecting groups. The Diphenylmethyl (Dpm) group generally offers better protection against racemization compared to the Trityl (Trt) group.[6] However, for exceptionally sensitive sequences, Fmoc-Cys(Thp)-OH has shown even lower racemization rates.

  • Base for Fmoc Deprotection: The base used for the removal of the Fmoc group can influence racemization.

    • Consider Alternatives to Piperidine: While 20% piperidine in DMF is standard, for C-terminal cysteine, using a bulkier or less nucleophilic base like 30% 4-methylpiperidine in DMF with 0.5 M OxymaPure® can help minimize side reactions.[4]

Quantitative Comparison of Racemization with Different Cysteine Protecting Groups:

Protecting GroupDerivativeRacemization (%) during Coupling (DIPCDI/Oxyma Pure)Key Advantages
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3%[6]Cost-effective and widely used.
Diphenylmethyl (Dpm)This compound6.8%[6]More stable to dilute TFA than Trt, allowing for some orthogonal strategies.[6]
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74%[6]Significantly lower racemization and β-piperidinylalanine formation.
Issue 2: Formation of Diketopiperazine (DKP) and Peptide Truncation

Q2: My peptide synthesis is resulting in a significant amount of a truncated product, and I suspect diketopiperazine (DKP) formation. How can I confirm this and prevent it?

A2: Diketopiperazine formation is a prevalent side reaction, especially when synthesizing peptides with a C-terminal acid.[7] It occurs when the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[7][8]

Troubleshooting Steps:

  • Sequence Susceptibility: Be aware that sequences containing Proline or Glycine at the C-terminus or the penultimate position are particularly prone to DKP formation.[8]

  • Resin Choice: As with racemization, the choice of resin is critical.

    • Recommended: 2-chlorotrityl chloride (2-CTC) resin is less prone to DKP formation compared to Wang resin due to the steric hindrance around the linkage.[9]

  • Fmoc Deprotection Conditions: Minimize the time the N-terminal amine of the dipeptide is exposed to basic conditions.

    • Optimized Deprotection: Consider using a milder Fmoc deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[10]

  • Dipeptide Coupling: A highly effective strategy to bypass DKP formation is to couple the first two amino acids as a pre-formed dipeptide. This avoids the presence of a resin-bound dipeptide with a free N-terminal amine.

Issue 3: Presence of an Impurity with a Mass Shift of +51 Da

Q3: I am observing an unexpected peak in my HPLC analysis with a mass corresponding to my peptide +51 Da. What is this side product and how can I avoid it?

A3: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine. This side product arises from a base-catalyzed β-elimination of the protected sulfhydryl group of the C-terminal cysteine to form a dehydroalanine intermediate, which then undergoes a Michael addition with piperidine from the Fmoc deprotection solution.[11][12]

Troubleshooting Steps:

  • Protecting Group Choice: The steric bulk of the cysteine side-chain protecting group can influence the rate of β-elimination.

    • This compound and Fmoc-Cys(Trt)-OH are generally less prone to this side reaction than less bulky protecting groups.[12]

    • Fmoc-Cys(Thp)-OH has been reported to further minimize the formation of 3-(1-piperidinyl)alanine.[13]

  • Resin Selection: This side reaction is more pronounced on Wang-type resins.

    • Recommended: The use of 2-chlorotrityl chloride resin is strongly advised to suppress this side reaction.[3]

  • Fmoc Deprotection Base: As with racemization, consider using a more sterically hindered base for Fmoc deprotection, such as 4-methylpiperidine , to reduce the nucleophilic attack on the dehydroalanine intermediate.[4]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is designed to minimize racemization during the loading of the first amino acid.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for at least 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added. Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the resin loading) to the amino acid solution.

  • Loading Reaction: Drain the DCM from the swelled resin and add the amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[14]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of the Dpm Group

This protocol describes the final cleavage and deprotection step. The Dpm group is removed with 95% TFA.

  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final peptide has been removed using your standard deprotection protocol.

  • Resin Washing: Thoroughly wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective non-malodorous cocktail is Reagent B :

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[15] Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry it under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection resin 2-Chlorotrityl Resin loading Loading this compound resin->loading capping Capping loading->capping elongation Peptide Chain Elongation (Iterative Deprotection & Coupling) capping->elongation cleavage Cleavage with TFA Cocktail elongation->cleavage precipitation Precipitation in Ether cleavage->precipitation purification HPLC Purification precipitation->purification final_product final_product purification->final_product Pure C-terminal Cysteine Peptide

Caption: Overall workflow for the synthesis of C-terminal cysteine peptides.

troubleshooting_racemization cluster_solutions Potential Solutions problem High Racemization of C-terminal Cysteine resin Use 2-Chlorotrityl Resin problem->resin Resin Choice coupling Use DIC/HOBt or DIC/Oxyma for Coupling problem->coupling Coupling Method base Use 4-Methylpiperidine for Fmoc Deprotection problem->base Deprotection Conditions outcome Minimized Racemization resin->outcome coupling->outcome base->outcome

Caption: Troubleshooting decision tree for C-terminal cysteine racemization.

References

Technical Support Center: Fmoc-Cys(Dpm)-OH Stability and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Cys(Dpm)-OH in solid-phase peptide synthesis (SPPS), with a focus on its stability in the presence of various coupling reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Steric hindrance of the Dpm group can slow down the coupling reaction.- Extend the coupling time. - Double couple the residue. - Use a more potent coupling reagent combination such as HCTU/DIEA, but be mindful of potential racemization.[1]
Racemization of Cysteine Residue The chosen coupling method can promote the loss of chiral integrity. Base-mediated methods, in particular, can exacerbate racemization.[2][3]- Avoid base-mediated coupling reagents like HBTU/DIPEA.[2] - Utilize coupling conditions that are acidic or neutral, such as preformed symmetrical anhydrides or activation with DIPCDI/HOBt or DIPCDI/Oxyma.[2] - Be aware that even with DIPCDI/Oxyma, this compound can exhibit higher racemization compared to other derivatives like Fmoc-Cys(Thp)-OH.[3][4]
Side Reactions (e.g., β-elimination, piperidinylalanine formation) These side reactions are more prevalent when the cysteine residue is anchored to a Wang-type resin.[2][3]- Consider using a 2-chlorotrityl chloride resin or other trityl-type resins, which have been shown to reduce these side reactions to more acceptable levels.[2]
Premature Deprotection of Dpm Group While generally stable to dilute TFA, prolonged or repeated exposure could lead to some loss of the Dpm group, especially if using a highly acid-labile linker.- The S-Dpm group is stable to 1-3% TFA, which allows for the selective removal of more acid-labile groups like Mmt.[2][3] Ensure TFA concentrations for selective deprotection do not exceed this range. - For final cleavage, 95% TFA is required to remove the Dpm group.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why choose this compound over other cysteine derivatives like Fmoc-Cys(Trt)-OH?

A1: this compound offers several advantages over the more commonly used Fmoc-Cys(Trt)-OH. The diphenylmethyl (Dpm) group provides greater stability compared to the trityl (Trt) group. This increased stability allows for the selective removal of other protecting groups, such as Mmt, using dilute TFA without significant loss of the Dpm group.[2][3] Additionally, this compound has been shown to result in lower racemization during carboxyl activation compared to its Trt counterpart.[1]

Q2: What are the optimal coupling reagents to use with this compound to minimize racemization?

A2: To minimize racemization, it is recommended to use coupling conditions that are acidic or neutral.[2] Combinations such as diisopropylcarbodiimide (DIPCDI) with 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are preferred.[2] While phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU are highly efficient, they are used with tertiary amines which can significantly increase the rate of racemization for cysteine residues.[1]

Q3: Can microwave heating be used during the coupling of this compound?

A3: While microwave heating can enhance coupling efficiency, it can also exacerbate the problem of racemization, especially with base-mediated activation methods.[2] If microwave assistance is used, it is crucial to employ a coupling cocktail that minimizes the risk of racemization. Even with more robust protecting groups, increased temperatures during microwave-assisted SPPS can lead to higher levels of racemization.[1]

Q4: How is the Dpm protecting group removed?

A4: The Dpm group is cleaved using a standard 95% trifluoroacetic acid (TFA) cleavage cocktail.[2][3] It is stable to lower concentrations of TFA (1-3%), which allows for orthogonal deprotection strategies on the solid phase.[2][3]

Quantitative Data: Racemization of Fmoc-Cys Derivatives

The choice of coupling reagent and the nature of the thiol protecting group have a significant impact on the degree of racemization observed during the incorporation of cysteine. The following table summarizes reported racemization levels for different Fmoc-Cys derivatives under various coupling conditions.

Fmoc-Cys DerivativeCoupling ConditionsRacemization (%)Reference
This compoundDIPCDI/Oxyma Pure6.8[2][3][4]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[2][3][4]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[2][3][4]
This compoundHCTU/6-Cl-HOBt/DIEA (25 °C)1.2[1][3]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0[3]
This compoundHCTU/6-Cl-HOBt/DIEA (80 °C)3.0[3]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (80 °C)10.9[3]
This compoundHCTU/6-Cl-HOBt/DIEA (90 °C)4.5[3]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (90 °C)26.6[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIPCDI/Oxyma Pure

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIPCDI (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), isopropanol (3x), and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Final Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and the removal of the Dpm and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the fully assembled peptidyl-resin with DMF and then with dichloromethane (DCM). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the peptide/ether mixture to pellet the precipitated peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Coupling wash1->coupling activation Activation of This compound (DIPCDI/Oxyma) activation->coupling wash2 Wash (DMF, IPA, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Coupling Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->wash2

Caption: Standard workflow for the incorporation of this compound in SPPS.

racemization_pathway l_cys L-Cys Residue (this compound) activation Carboxyl Activation (e.g., with HBTU/Base) l_cys->activation enolization α-Proton Abstraction (Enolization) activation->enolization Base-Mediated planar_intermediate Planar Enolate Intermediate enolization->planar_intermediate reprotonation Reprotonation planar_intermediate->reprotonation d_cys D-Cys Residue (Racemized Product) reprotonation->d_cys Non-stereospecific l_cys_coupled Coupled L-Cys Peptide reprotonation->l_cys_coupled Stereospecific

Caption: Simplified pathway of cysteine racemization during peptide coupling.

References

Technical Support Center: Cysteine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Cys(Dpm)-OH and other common cysteine protecting groups in solid-phase peptide synthesis (SPPS). It is designed to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over the more common Fmoc-Cys(Trt)-OH?

A1: this compound offers a significant advantage in reducing racemization during coupling reactions compared to Fmoc-Cys(Trt)-OH.[1][2] The diphenylmethyl (Dpm) group provides stability to the acidic conditions used for the removal of other protecting groups like Mmt (1-3% TFA), allowing for orthogonal protection strategies in the synthesis of peptides with multiple disulfide bonds.[2][3] While the trityl (Trt) group is more cost-effective, it is more prone to racemization, especially with base-mediated coupling methods.[1]

Q2: What are the most common side reactions associated with cysteine-containing peptides during Fmoc-SPPS?

A2: The primary side reactions encountered during the synthesis of cysteine-containing peptides are:

  • Racemization: Loss of chiral integrity at the cysteine alpha-carbon, particularly problematic during base-mediated coupling reactions.[2][3]

  • β-piperidinylalanine formation: This occurs when peptides with a C-terminal cysteine are synthesized on Wang-type resins, resulting from the elimination of the protected sulfhydryl group followed by the addition of piperidine.[2][4]

  • Incomplete deprotection: The S-Trt group can be difficult to remove completely, requiring optimized cleavage cocktails with scavengers like triisopropylsilane (TIS).[3]

  • S-alkylation: Cysteine residues with acid-labile protecting groups can be susceptible to alkylation by carbocations generated from resin linkers or other protecting groups during cleavage.[4]

Q3: When should I choose a protecting group other than Dpm or Trt, such as Acm or StBu?

A3: The choice of a cysteine protecting group depends on the specific requirements of your synthesis:

  • Acetamidomethyl (Acm): Use Fmoc-Cys(Acm)-OH when you need an orthogonal protecting group that is stable to TFA. The Acm group is typically removed in a separate step using reagents like mercury(II) acetate or iodine, making it ideal for the synthesis of peptides with multiple, specific disulfide bonds.[1]

  • tert-butylthio (StBu): Fmoc-Cys(StBu)-OH is a good choice when high stability against both basic (Fmoc deprotection) and acidic (cleavage) conditions is required.[5] Its removal requires reducing agents like thiols or phosphines.[3]

Q4: How can I minimize racemization when coupling Fmoc-Cys derivatives?

A4: To minimize racemization, it is recommended to:

  • Avoid base-mediated coupling methods like HBTU/DIPEA, especially with microwave heating.[3]

  • Utilize coupling conditions that are acidic or neutral, such as preformed symmetrical anhydrides or activation with DIPCDI/HOBt or DIPCDI/Oxyma.[3]

  • Consider using Fmoc-Cys(Thp)-OH, which has shown significantly lower racemization rates compared to other derivatives.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low purity of final peptide with multiple cysteine-related side products. Inappropriate choice of protecting group for the synthetic strategy.Review the orthogonality of your protecting groups. For multiple disulfide bonds, use a combination of protecting groups with distinct removal conditions (e.g., Dpm and Mmt, or Trt and Acm).[3]
Incomplete removal of the S-Trt protecting group. Insufficient scavenging of the stable trityl cation during cleavage.Use a cleavage cocktail containing effective scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT).[3] Ensure a sufficient volume of the cleavage cocktail is used, especially for peptides with multiple Cys(Trt) residues.[3]
Mass spectrometry shows a mass shift of +51 Da. Formation of 3-(1-Piperidinyl)alanine side product.This is common for C-terminal cysteine on Wang-type resins.[4] Using a more sterically bulky protecting group like Trt can help minimize this, but will not eliminate it completely.[4] Consider using a 2-chlorotrityl resin, which is known to reduce this side reaction.[3]
Oxidation of free thiol groups after cleavage. Exposure to atmospheric oxygen.Freeze-dry the peptide immediately after cleavage and store it under an inert atmosphere like argon.[3] Use a cleavage cocktail containing a reducing agent like DTT or TCEP.[6]
Difficulty in forming the desired disulfide bond(s). Incorrect oxidation conditions or premature deprotection.For on-resin disulfide bond formation, ensure the selective deprotection of the intended cysteine residues (e.g., Mmt or STmp removal).[3] For post-cleavage oxidation, optimize the solvent and concentration, as these factors influence the formation of monomeric versus polymeric disulfide products.[3]

Quantitative Data Summary

The following table summarizes the racemization levels observed for different Fmoc-Cysteine derivatives under specific coupling conditions.

Protecting GroupDerivativeRacemization (%)*Key AdvantagesKey Disadvantages
Trityl (Trt) Fmoc-Cys(Trt)-OH3.3 - 8.0Cost-effective; labile to standard TFA cleavage.Prone to racemization, β-piperidinylalanine formation, and incomplete deprotection.[1][4]
Diphenylmethyl (Dpm) This compound1.2 - 6.8Reduced racemization compared to Trt; stable to 1-3% TFA, allowing for orthogonal strategies.[1]Higher cost than Trt.[1]
Tetrahydropyranyl (Thp) Fmoc-Cys(Thp)-OH0.74Significantly lower racemization and β-piperidinylalanine formation.[1][2]
Acetamidomethyl (Acm) Fmoc-Cys(Acm)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.[1]Requires a separate deprotection step (e.g., with mercury(II) acetate or iodine).[1]
tert-butylthio (StBu) Fmoc-Cys(StBu)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.Removal can be sluggish and requires specific reducing conditions.[3]

*Racemization percentages are dependent on coupling conditions and sequence.[2][3]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for incorporating an Fmoc-protected cysteine amino acid into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.[1]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).[1]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-Cys(PG)-OH (where PG is the protecting group) and an activating agent (e.g., HBTU, DIC/HOBt) in DMF.

    • Add a base (e.g., DIPEA, collidine) if required by the activation method.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for peptides with Cys(Trt) or Cys(Dpm) is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).[6] For peptides sensitive to reduction, a cocktail with TIPS instead of EDT can be used: TFA/phenol/water/TIPS (88:5:5:2 v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.[1]

Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cys(PG)-OH + Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Peptide Crude Peptide Cleavage->Peptide Protecting_Group_Strategy cluster_acid_labile Acid Labile (TFA Cleavage) cluster_orthogonal Orthogonal Deprotection Trt Trt Dpm Dpm Thp Thp Acm Acm (Iodine / Hg(OAc)2) StBu StBu (Reducing Agents) Mmt Mmt (Dilute TFA) Peptide_Synthesis Peptide Synthesis Strategy Peptide_Synthesis->Trt Standard Synthesis Peptide_Synthesis->Dpm Reduced Racemization Peptide_Synthesis->Thp Minimal Racemization Peptide_Synthesis->Acm Multiple Disulfides Peptide_Synthesis->StBu High Stability Peptide_Synthesis->Mmt On-Resin Cyclization

References

Validation & Comparative

A Comparative Analysis of Racemization in Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Cranbury, NJ – December 14, 2025 – In the intricate process of solid-phase peptide synthesis (SPPS), the choice of protecting groups for cysteine residues is a critical determinant of peptide purity and integrity. The potential for racemization at the α-carbon of cysteine during peptide bond formation is a significant challenge for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two commonly used protected cysteine derivatives, Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH, with a focus on their propensity for racemization, supported by experimental data.

The trityl (Trt) group has long been a standard for protecting the sulfhydryl side chain of cysteine in Fmoc-based SPPS due to its cost-effectiveness and lability under standard trifluoroacetic acid (TFA) cleavage conditions.[1][2][3] However, its use is associated with a notable risk of racemization, particularly during base-mediated coupling steps.[3] An alternative, the diphenylmethyl (Dpm) protecting group, is reported to offer enhanced stability and reduced racemization in many instances.[4][5] This guide will delve into the quantitative differences in racemization between these two derivatives under different activation conditions.

Quantitative Comparison of Racemization

Experimental studies have demonstrated that the extent of racemization for this compound and Fmoc-Cys(Trt)-OH is highly dependent on the coupling method employed. The following table summarizes the percentage of D-cysteine formation (racemization) observed in comparative studies.

Coupling MethodThis compound (% Racemization)Fmoc-Cys(Trt)-OH (% Racemization)Reference
HCTU/6-Cl-HOBt/DIEA (at 25°C)1.2%8.0%[4]
HCTU/6-Cl-HOBt/DIEA (at 80°C)3.0%10.9%[4]
HCTU/6-Cl-HOBt/DIEA (at 90°C)4.5%26.6%[4]
DIPCDI/Oxyma Pure6.8%3.3%[3][4]

The data clearly indicates that under base-mediated coupling conditions using HCTU/DIEA, this compound exhibits significantly lower racemization compared to Fmoc-Cys(Trt)-OH at all tested temperatures.[4] Conversely, when using a carbodiimide-mediated activation with DIPCDI/Oxyma Pure, Fmoc-Cys(Trt)-OH shows a lower propensity for racemization.[3][4] This highlights the critical importance of selecting a protecting group in the context of the overall synthetic strategy, particularly the choice of coupling reagents.

Experimental Protocols

The quantitative data presented above is derived from well-defined experimental protocols designed to assess the racemization of cysteine derivatives during peptide synthesis.

Protocol 1: Racemization Analysis using HCTU Activation

This protocol is designed to quantify the level of racemization of this compound and Fmoc-Cys(Trt)-OH when using a common uronium salt-based coupling reagent.

  • Model Peptide Synthesis: The model tripeptide, H-Gly-Cys-Phe-NH₂, is synthesized on a Rink amide resin.

  • Amino Acid Coupling: The target Fmoc-Cys(X)-OH derivative (where X is Dpm or Trt) is coupled to the resin-bound Phe-NH₂. The coupling is performed using a pre-activation step.

    • Reagents: Fmoc-Cys(X)-OH (4 equiv), HCTU (4 equiv), 6-Cl-HOBt (4 equiv), and DIEA (8 equiv) in DMF.

    • Procedure: The reagents are pre-activated for 1 minute before being added to the resin. The coupling reaction proceeds for 30 minutes.

  • Peptide Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin and all protecting groups are removed using a standard TFA cleavage cocktail.

  • Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the diastereomers (H-Gly-L-Cys-Phe-NH₂ and H-Gly-D-Cys-Phe-NH₂). The percentage of racemization is calculated based on the relative peak areas of the two diastereomers.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis resin Rink Amide Resin couple_phe Couple Fmoc-Phe-OH resin->couple_phe deprotect_phe Fmoc Deprotection couple_phe->deprotect_phe couple_cys Couple Fmoc-Cys(X)-OH (HCTU/6-Cl-HOBt/DIEA) deprotect_phe->couple_cys deprotect_cys Fmoc Deprotection couple_cys->deprotect_cys couple_gly Couple Fmoc-Gly-OH deprotect_cys->couple_gly final_deprotect Final Fmoc Deprotection couple_gly->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage hplc RP-HPLC Analysis cleavage->hplc quantification Quantification of Diastereomers hplc->quantification

Caption: Workflow for HCTU-mediated racemization analysis.

Protocol 2: Racemization Analysis using DIPCDI/Oxyma Pure Activation

This protocol assesses racemization under carbodiimide-mediated coupling conditions, which are generally considered to be milder and less prone to base-catalyzed side reactions.

  • Model Peptide Synthesis: The same model tripeptide, H-Gly-Cys-Phe-NH₂, is synthesized on a Rink amide resin.

  • Amino Acid Coupling: The Fmoc-Cys(X)-OH derivative is coupled using DIPCDI and Oxyma Pure.

    • Reagents: Fmoc-Cys(X)-OH, DIPCDI, and Oxyma Pure in DMF.

    • Procedure: The coupling reaction is performed without a strong organic base like DIEA.

  • Peptide Cleavage and Deprotection: The peptide is cleaved from the resin using a standard TFA cocktail.

  • Analysis: The resulting peptide is analyzed by RP-HPLC to determine the ratio of L-Cys to D-Cys containing peptides, from which the percentage of racemization is calculated.

Logical Framework for Cysteine Racemization

The racemization of cysteine during peptide synthesis is a well-documented phenomenon that proceeds through the formation of a carbanion at the α-carbon, which is stabilized by the adjacent sulfur atom. The choice of protecting group and coupling method directly influences the stability of this intermediate and the rate of racemization.

G cluster_conditions Coupling Conditions cluster_outcome Outcome coupling_method Coupling Method racemization Extent of Racemization coupling_method->racemization base Presence of Base (e.g., DIEA) base->racemization protecting_group Cysteine Protecting Group (Trt vs. Dpm) protecting_group->racemization

Caption: Factors influencing cysteine racemization.

Conclusion

The selection between this compound and Fmoc-Cys(Trt)-OH is not straightforward and should be guided by the specific coupling chemistry to be employed. For syntheses utilizing base-mediated coupling reagents such as HCTU, this compound offers a clear advantage in minimizing racemization.[4] However, in protocols that use carbodiimide-based activators like DIPCDI/Oxyma, Fmoc-Cys(Trt)-OH may provide a product with higher chiral purity.[3][4] Researchers must therefore carefully consider their synthetic strategy to optimize the stereochemical integrity of cysteine-containing peptides. This comparative guide provides the necessary data to make an informed decision, ultimately leading to higher quality synthetic peptides for research and therapeutic development.

References

A Comparative Guide to Cysteine Protection in Solid-Phase Peptide Synthesis: Evaluating Fmoc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of cysteine residues is a critical step in solid-phase peptide synthesis (SPPS). The unique reactivity of cysteine's thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions. This guide provides an objective comparison of Fmoc-Cys(Dpm)-OH with other common cysteine-protecting group alternatives, supported by experimental data, to facilitate informed decisions in peptide synthesis strategies.

The choice of a protecting group for cysteine significantly impacts coupling efficiency, the stereochemical integrity of the amino acid, and the purity of the final peptide. While Fmoc-Cys(Trt)-OH has been a widely used and cost-effective option, its application is not without challenges, including the potential for racemization and the formation of side products.[1][2] This has led to the development of alternative protecting groups like Diphenylmethyl (Dpm) to address these limitations.

Performance Comparison of Cysteine Protecting Groups

The following table summarizes key performance metrics for several common Fmoc-protected cysteine derivatives, offering a comparative overview of their advantages and disadvantages in SPPS.

Protecting GroupDerivativeRacemization (%)Key AdvantagesKey Disadvantages
Diphenylmethyl (Dpm) This compound 1.2 - 6.8 Reduced racemization compared to Trt; stable to 1-3% TFA, allowing for some orthogonal strategies.[1][2] Higher cost than Trt.[1]
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3 - 8.0Cost-effective; labile to standard TFA cleavage.[1]Prone to racemization, especially with base-mediated coupling methods; risk of β-piperidinylalanine formation and S-alkylation; incomplete deprotection requires optimized cleavage cocktails.[1][2]
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74Significantly lower racemization and β-piperidinylalanine formation; a good alternative to Trt for acid-labile deprotection.[1][2]
tert-Butyl (tBu)Fmoc-Cys(tBu)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.[1]Requires specific, often harsh, deprotection conditions.[1]
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OHLowOrthogonal to acid-labile protecting groups.Requires specific deprotection conditions (e.g., iodine, mercury(II) acetate).
Racemization percentages can vary depending on coupling conditions.

Experimental Data and Protocols

The selection of a cysteine-protecting group directly influences the SPPS workflow, particularly the deprotection strategy. The following sections detail experimental considerations and protocols.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The fundamental process of SPPS involves iterative cycles of Nα-Fmoc deprotection and amino acid coupling to build the peptide chain on a solid support. The choice of the cysteine side-chain protecting group is crucial for compatibility with this cycle and the final cleavage from the resin.

SPPS_Workflow Resin Resin Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. Coupling Wash1 Wash Fmoc_AA->Wash1 2. Wash Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection 3. Deprotection Wash2 Wash Deprotection->Wash2 4. Wash Wash2->Fmoc_AA Repeat Cycle Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA) Wash2->Cleavage Final Cycle Peptide Crude Peptide Cleavage->Peptide

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling and Deprotection Protocols

Coupling: The incorporation of this compound, like other cysteine derivatives, can be achieved using standard coupling reagents. However, to minimize racemization, which is a known issue with cysteine residues, acidic or neutral coupling conditions are preferred.[2]

  • Reagents: this compound, coupling activators (e.g., HCTU, DIC/Oxyma Pure), and a base (e.g., DIPEA or 2,4,6-collidine, with the latter being reported to reduce racemization).

  • Procedure (Manual Synthesis):

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Perform Nα-Fmoc deprotection on the growing peptide chain using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Pre-activate a solution of this compound (e.g., 4 equivalents), HCTU (e.g., 4 equivalents), and DIPEA (e.g., 8 equivalents) in DMF for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30 minutes to 2 hours.[3]

    • Wash the resin with DMF to remove excess reagents.

Side-Chain Deprotection: The Dpm group offers a distinct advantage in its stability profile. It is stable to the mild acidic conditions (1-3% TFA) that can prematurely cleave the Trt group, allowing for orthogonal protection schemes.[2][4] For complete removal, a higher concentration of TFA is required.

  • Cleavage Cocktail for this compound: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][5] The reaction is typically carried out for 1-2 hours at room temperature.[3][4]

  • Cleavage Cocktail for Fmoc-Cys(Trt)-OH: Similar conditions are used, but special attention must be paid to ensure complete deprotection due to the reversibility of the reaction. The use of scavengers like TIS is crucial to irreversibly quench the stable trityl cation.[2]

Deprotection_Comparison cluster_Dpm This compound cluster_Trt Fmoc-Cys(Trt)-OH Dpm_Peptide Resin-Bound Peptide with Cys(Dpm) Dpm_Cleavage 95% TFA / 2.5% H2O / 2.5% TIS Dpm_Peptide->Dpm_Cleavage Free_Peptide Peptide with Free Cysteine Dpm_Cleavage->Free_Peptide Complete Deprotection Trt_Peptide Resin-Bound Peptide with Cys(Trt) Trt_Cleavage 95% TFA / Scavengers (e.g., TIS) Trt_Peptide->Trt_Cleavage Trt_Cleavage->Free_Peptide Complete Deprotection (requires efficient scavenging)

Figure 2: Comparison of cleavage and deprotection for Dpm and Trt protecting groups.

Common Side Reactions and Mitigation Strategies

The synthesis of cysteine-containing peptides is prone to several side reactions. Understanding these can help in optimizing the synthesis protocol.

  • Racemization: As highlighted in the comparison table, cysteine derivatives can undergo significant racemization during base-mediated coupling reactions.[2] The use of this compound has been shown to reduce racemization compared to Fmoc-Cys(Trt)-OH, particularly at elevated temperatures.[4]

  • β-Piperidinylalanine Formation: This side reaction can occur with C-terminal cysteine residues anchored to Wang-type resins during the piperidine-mediated Fmoc deprotection.[4][6] The use of sterically bulky protecting groups can minimize this.

  • S-alkylation: During the final TFA cleavage, carbocations generated from the resin linker or other protecting groups can alkylate the cysteine's sulfhydryl group.[7] The use of effective scavenger cocktails is essential to prevent this.

Conclusion

This compound presents a valuable alternative to the more traditional Fmoc-Cys(Trt)-OH for the incorporation of cysteine in SPPS. Its primary advantages lie in the reduced potential for racemization during coupling and its stability to mildly acidic conditions, which allows for greater flexibility in designing orthogonal protection strategies.[1][2][4] While the cost is a consideration, for the synthesis of complex, stereochemically sensitive peptides where purity and yield are paramount, the superior performance of this compound can be a deciding factor. The choice of protecting group should be made based on the specific requirements of the target peptide, considering factors such as sequence, length, and the presence of other sensitive residues.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Dpm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents unique challenges due to the reactive nature of the thiol side chain. The choice of a suitable protecting group for the cysteine thiol is critical to prevent unwanted side reactions and ensure the synthesis of a pure final product. Fmoc-Cys(Dpm)-OH, where Dpm stands for diphenylmethyl, has emerged as a valuable alternative to the more traditional Fmoc-Cys(Trt)-OH (trityl). This guide provides an objective comparison of the performance of this compound against other common cysteine protecting groups, supported by experimental data and detailed protocols for synthesis and analysis.

Performance Comparison of Cysteine Protecting Groups

The selection of a cysteine protecting group significantly impacts the efficiency of coupling, the stereochemical integrity of the amino acid, and the overall purity of the synthesized peptide. While the trityl (Trt) group is widely used due to its cost-effectiveness, it is associated with a higher propensity for racemization and certain side reactions. The diphenylmethyl (Dpm) group offers a compelling alternative with reduced racemization, though at a higher cost. The following table summarizes key performance indicators for several commonly used Fmoc-protected cysteine derivatives.

Protecting GroupDerivativeRacemization (%)Key AdvantagesKey Disadvantages
Diphenylmethyl (Dpm) This compound 1.2 - 6.8 [1][2]Reduced racemization compared to Trt; stable to 1-3% TFA, allowing for some orthogonal strategies. [1][2][3]Higher cost than Trt. [1]
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3 - 8.0[1][2]Cost-effective; labile to standard TFA cleavage.[1]Prone to racemization, especially with base-mediated coupling; risk of β-piperidinylalanine formation and S-alkylation.[1][4]
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74[1][2]Significantly lower racemization and β-piperidinylalanine formation.[1][2]
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OHLow[1]Orthogonal to acid-labile protecting groups; stable to TFA.[1]Requires a separate deprotection step, often with mercury(II) acetate or iodine.[1]
tert-Butyl (tBu)Fmoc-Cys(tBu)-OHLow[1]Orthogonal to acid-labile protecting groups; stable to TFA.[1]Requires specific, often harsh, deprotection conditions.[1]
Racemization percentages can vary depending on coupling conditions and the peptide sequence.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a cysteine residue protected with the Dpm group.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1 minute.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Wash the resin as described in step 2.

4. Incorporation of this compound:

  • Follow the general amino acid coupling protocol (step 3) for the incorporation of this compound.

5. Repetitive Cycles:

  • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides containing Cys, Met, Trp, and Tyr residues, Reagent K is often recommended.[6]

    • Reagent K Composition: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[6][7]

  • Suspend the dried resin in the cleavage cocktail (10-40 mL per gram of resin) and stir for 1-2.5 hours at room temperature.[6]

  • Filter the resin and wash it with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol provides a general method for analyzing the purity of the synthesized peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A or a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[8]

  • Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[8]

2. HPLC System and Conditions:

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.[8]

  • Column: A C18 reversed-phase column is the standard choice for most peptides.[8] For very hydrophobic peptides, C8 or C4 columns may be more suitable.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[8]

  • Column Temperature: Maintain the column at 30-40 °C to improve peak shape and reproducibility.[8]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[8]

  • Detection: UV absorbance at 210-220 nm for the peptide backbone.[8] If the peptide contains aromatic residues like Tryptophan or Tyrosine, detection at 280 nm can also be used.[8]

  • Gradient:

    • Equilibrate the column with 5% Mobile Phase B.[8]

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[8] The gradient can be optimized based on the hydrophobicity of the peptide.

3. Data Analysis:

  • The purity of the peptide is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Visualizing the Workflow and Chemical Comparisons

To better illustrate the experimental process and the chemical differences between the protecting groups, the following diagrams are provided.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_HPLC HPLC Analysis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Cys_Coupling This compound Coupling Wash Washing Steps Coupling->Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Cys_Coupling->Cleavage Wash->Fmoc_Deprotection Repeat for each AA Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Sample_Prep Sample Preparation (1 mg/mL, Filtration) Crude_Peptide->Sample_Prep Injection HPLC Injection Sample_Prep->Injection Separation RP-HPLC Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: Experimental workflow from SPPS to HPLC analysis.

G cluster_Dpm This compound cluster_Trt Fmoc-Cys(Trt)-OH cluster_Acm Fmoc-Cys(Acm)-OH Dpm_Struct Structure: -S-CH(Ph)2 Dpm_Props Properties: - Reduced Racemization - Stable to 1-3% TFA Trt_Struct Structure: -S-C(Ph)3 Trt_Props Properties: - Higher Racemization - Labile to standard TFA Acm_Struct Structure: -S-CH2-NH-CO-CH3 Acm_Props Properties: - Orthogonal to TFA - Requires separate deprotection

Caption: Comparison of Cysteine Protecting Groups.

References

Validating Fmoc-Cys(DPM)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the fidelity of amino acid incorporation is paramount. This guide provides a comparative analysis of Fmoc-Cys(DPM)-OH, a key building block for introducing cysteine residues, with a focus on its validation by mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to objectively assess its performance against common alternatives.

The diphenylmethyl (DPM) protecting group offers a valuable alternative to the more common trityl (Trt) group for the protection of the cysteine thiol side chain in Fmoc-based SPPS. Its distinct stability profile, being resistant to mild acid conditions (1-3% trifluoroacetic acid, TFA) that cleave Mmt groups but removable with strong acid (95% TFA), allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds. However, the choice of protecting group can significantly impact side reactions, such as racemization, and overall synthesis success. This guide delves into the mass spectrometry validation of this compound incorporation and compares its performance with other commonly used cysteine derivatives.

Performance Comparison of Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision in peptide synthesis, directly influencing purity, yield, and the propensity for side reactions. The following table summarizes key performance metrics for this compound and its common alternatives.

Protecting GroupKey FeaturesRacemization (%)Cleavage Conditions
DPM (Diphenylmethyl) Orthogonal to Mmt; Reduced racemization vs. Trt.1.2 - 6.895% TFA
Trt (Trityl) Cost-effective; Widely used.3.3 - 8.095% TFA with scavengers
Thp (Tetrahydropyranyl) Significantly reduces racemization and β-elimination.0.7495% TFA
Acm (Acetamidomethyl) Stable to TFA; Requires specific cleavage conditions.LowIodine, Mercury(II) acetate
StBu (S-tert-butylthio) Stable to both acid and base.LowReduction with thiols

Note: Racemization percentages can vary based on coupling reagents and conditions.

Mass Spectrometry Validation Data

Mass spectrometry is the definitive tool for confirming the successful incorporation of this compound and the removal of the DPM protecting group. The table below presents a representative example of the expected and observed mass data for a model peptide containing a DPM-protected cysteine residue before and after cleavage.

Model Peptide Sequence: H-Ala-Cys(DPM)-Gly-Phe-NH₂

Analytical ParameterExpected ValueObserved Value (Representative)
Mass of Protected Peptide [M+H]⁺ 625.26 g/mol 625.3 g/mol
Mass of Deprotected Peptide [M+H]⁺ 459.18 g/mol 459.2 g/mol
Purity (RP-HPLC) >95%96.5%
Overall Yield -~75%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the incorporation and validation of this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF (5 times), isopropanol (3 times), and again with DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of this compound (3 equivalents relative to resin loading) with a coupling agent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection Protocol
  • Resin Preparation: After synthesis, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Mass Spectrometry Validation Protocol
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the sample into a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled to a mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

    • Use a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the peptide from impurities.

  • Mass Spectrometry Parameters (ESI-QTOF):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Fragmentor Voltage: 100-150 V

    • Mass Range: 100-2000 m/z

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target peptide.

    • Confirm the isotopic distribution pattern.

    • For purified peptides, integrate the peak area from the HPLC chromatogram to determine purity.

Visualizing the Workflow and Potential Side Reactions

To further clarify the experimental process and potential challenges, the following diagrams illustrate the key workflows and relationships.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling This compound Coupling (HCTU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongation Repeat for Next Amino Acid Washing2->Elongation Cleavage Cleavage & Deprotection (95% TFA) Elongation->Cleavage Final Peptide Validation LC-MS Validation Cleavage->Validation

SPPS workflow for this compound incorporation.

Cleavage_Validation_Workflow cluster_cleavage Cleavage & Precipitation cluster_validation Mass Spectrometry Validation Dry_Resin Dry Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Dry_Resin->Add_Cocktail Precipitate Precipitate in Ether Add_Cocktail->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Dissolve Dissolve Peptide Isolate->Dissolve Inject Inject into LC-MS Dissolve->Inject Analyze Analyze Mass Spectrum Inject->Analyze Confirm Confirm Mass & Purity Analyze->Confirm

Cleavage and mass spectrometry validation workflow.

Side_Reactions Cys_Residue Fmoc-Cys(PG)-OH Racemization D-Cysteine Isomer Cys_Residue->Racemization Base-catalyzed (Coupling) Beta_Elimination Dehydroalanine Cys_Residue->Beta_Elimination Base-catalyzed (Deprotection) Piperidinylalanine Piperidinylalanine Adduct Beta_Elimination->Piperidinylalanine Michael Addition

Potential side reactions during cysteine incorporation.

A Comparative Analysis of Dpm, Trt, and Acm Protecting Groups for Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cysteine Protecting Group

The strategic selection of protecting groups for the sulfhydryl side chain of cysteine is a critical consideration in solid-phase peptide synthesis (SPPS). The choice of protecting group profoundly impacts the overall success of the synthesis, influencing coupling efficiency, the potential for side reactions such as racemization, and the strategy for disulfide bond formation. This guide provides a comparative study of three widely used cysteine protecting groups: Diphenylmethyl (Dpm), Trityl (Trt), and Acetamidomethyl (Acm). We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate protecting group for your specific research needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key characteristics and performance of Dpm, Trt, and Acm protecting groups based on available experimental data.

FeatureDpm (Diphenylmethyl)Trt (Trityl)Acm (Acetamidomethyl)
Chemical Structure
Primary Use Fmoc-SPPSFmoc-SPPS & Boc-SPPSFmoc-SPPS & Boc-SPPS
Cleavage Conditions High concentrations of TFA (e.g., 95%)Low concentrations of TFA (e.g., 1-5%) or standard TFA cleavage cocktailsIodine, mercury(II) acetate, or silver(I) tetrafluoroborate
Orthogonality Orthogonal to Mmt and other very acid-labile groups.Not fully orthogonal to other acid-labile groups like Mmt.Orthogonal to acid-labile and base-labile protecting groups.
Racemization Potential Low (e.g., 1.2% in one study)High, especially with base-mediated coupling (e.g., 8.0 - 26.6% in one study)Generally low.
Deprotection & StabilityDpm (Diphenylmethyl)Trt (Trityl)Acm (Acetamidomethyl)
TFA Stability Stable to low concentrations of TFA (1-3%).Labile to low concentrations of TFA (slowly cleaved).Stable to TFA.
Deprotection Reagents TFA/scavengers (e.g., TIS, water)TFA/scavengers (e.g., TIS, EDT)I2, Hg(OAc)2, AgOTf, Pd(II) complexes
On-Resin Deprotection Possible with high TFA concentrations.Possible with dilute TFA for selective deprotection (with some limitations).Yes, commonly performed with iodine.
Disulfide Bond Formation Typically performed after cleavage and deprotection.Can be performed in solution after cleavage and deprotection or via on-resin strategies with selective deprotection.Often coupled with deprotection (e.g., iodine-mediated oxidative cyclization).

Experimental Protocols

Detailed methodologies for the key steps involving Dpm, Trt, and Acm protecting groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Coupling of Fmoc-Cys(PG)-OH (PG = Dpm, Trt, or Acm)

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling step.

Materials:

  • Fmoc-protected amino acid (Fmoc-Cys(Dpm)-OH, Fmoc-Cys(Trt)-OH, or Fmoc-Cys(Acm)-OH) (3-5 equivalents)

  • Resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • DMF (peptide synthesis grade)

  • DCM (optional, for washing)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 minutes and then 15 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Cys(PG)-OH and coupling reagent in DMF. Add the base to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF and DCM.

Protocol 2: Cleavage and Deprotection of Peptides with Cys(Dpm) or Cys(Trt)

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Dpm or Trt protecting group.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (Reagent K is a common choice): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). For Trt, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) is often sufficient.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol describes the on-resin removal of the Acm group with concomitant disulfide bond formation using iodine.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • Iodine (I₂) (10 equivalents)

  • DMF

  • Water

  • 2% Ascorbic acid in DMF (for quenching)

Procedure:

  • Resin Suspension: Suspend the peptidyl-resin in DMF (approximately 1 mL per gram of resin).

  • Iodine Treatment: Add a solution of iodine in DMF/H₂O (4:1 v/v) to the resin suspension.

  • Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.

  • Quenching and Washing: Filter the resin and wash it with DMF. Then, wash with 2% ascorbic acid in DMF to quench any remaining iodine, followed by extensive washing with DMF and DCM.

  • Cleavage: The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of cysteine protection and the selection process.

cluster_protection Cysteine Protection cluster_deprotection Cysteine Deprotection Cys Cysteine Thiol (-SH) Protected_Cys Protected Cysteine (-S-PG) Cys->Protected_Cys Protection Reaction PG Protecting Group (Dpm, Trt, Acm) Protected_Cys2 Protected Cysteine (-S-PG) Deprotected_Cys Deprotected Cysteine (-SH) Protected_Cys2->Deprotected_Cys Deprotection Reaction

Caption: General scheme of cysteine protection and deprotection.

start Start: Need to synthesize a cysteine-containing peptide disulfide Multiple disulfide bonds required? start->disulfide acid_labile Other acid-labile protecting groups present? disulfide->acid_labile No acm Use Acm for orthogonality disulfide->acm Yes final_product Desired final product? acid_labile->final_product No dpm Use Dpm for better acid stability and lower racemization acid_labile->dpm Yes free_thiol Free thiol needed? final_product->free_thiol dpm_trt Consider Dpm or Trt trt Use Trt for ease of removal with standard cleavage free_thiol->trt Yes protected_peptide Protected peptide needed? free_thiol->protected_peptide No protected_peptide->trt No (deprotect separately) use_acm Use Acm protected_peptide->use_acm Yes

Caption: Decision workflow for selecting a cysteine protecting group.

Dpm Dpm Diphenylmethyl Stable to low TFA Cleaved by high TFA Trt Trt Trityl Labile to low TFA Standard cleavage Dpm->Trt More acid stable Acm Acm Acetamidomethyl Stable to TFA Cleaved by Iodine/Hg(II)/Ag(I) Acm->Dpm Orthogonal to acid cleavage Acm->Trt Orthogonal to acid cleavage

Caption: Orthogonality relationships of Dpm, Trt, and Acm.

Conclusion

The choice between Dpm, Trt, and Acm as a protecting group for cysteine is multifaceted and depends heavily on the synthetic strategy.

  • Trt is a widely used, cost-effective option for routine synthesis where a free thiol is desired after standard TFA cleavage. However, its propensity for causing racemization, especially with base-mediated coupling, is a significant drawback.

  • Dpm offers a valuable alternative to Trt, demonstrating lower racemization rates and greater stability to low concentrations of TFA. This allows for a degree of orthogonality with more acid-labile groups like Mmt.

  • Acm provides a robust and truly orthogonal protecting group, stable to the conditions of both Fmoc and Boc SPPS. Its removal under specific oxidative or heavy metal-mediated conditions makes it the gold standard for the synthesis of peptides with multiple, regioselectively formed disulfide bonds.

By carefully considering the quantitative data, experimental protocols, and the decision workflow presented in this guide, researchers can make an informed choice of cysteine protecting group, leading to more efficient and successful peptide syntheses.

Purity Analysis of Crude Peptides Containing Cys(dpm): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is paramount. The incorporation of cysteine, with its reactive thiol side chain, presents unique challenges that necessitate the use of protecting groups. The diphenylmethyl (Dpm) group has emerged as a valuable alternative to the more common trityl (Trt) group for cysteine protection, offering distinct advantages in minimizing certain side reactions. This guide provides an objective comparison of the purity analysis of crude peptides containing Cys(dpm) versus other common cysteine protecting groups, supported by experimental data and detailed methodologies.

Performance Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group significantly impacts the impurity profile of the crude peptide. Key considerations include the propensity for racemization, stability during synthesis, and the conditions required for deprotection. The Dpm group offers a compelling balance of properties, particularly in reducing racemization compared to the widely used Trt group.

Protecting GroupDerivativeRacemization (%)*Key AdvantagesKey Disadvantages
Diphenylmethyl (Dpm) Fmoc-Cys(Dpm)-OH1.2 Significantly reduced racemization compared to Trt.[1] Stable to 1-3% TFA, allowing for some orthogonal deprotection strategies.Higher cost than Trt. Requires strong acid (e.g., 95% TFA) for cleavage.
Trityl (Trt)Fmoc-Cys(Trt)-OH8.0Cost-effective and widely used. Labile to standard TFA cleavage cocktails.Prone to significant racemization, especially with base-mediated coupling methods.[1] Risk of premature deprotection with repeated piperidine treatments.
4-Methoxytrityl (Mmt)Fmoc-Cys(Mmt)-OH-Highly acid-labile, allowing for selective deprotection in the presence of other acid-labile groups.Not compatible with Trt for orthogonal strategies.
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OH-Orthogonal to acid-labile protecting groups. Stable to TFA.Requires a separate deprotection step, often with harsh reagents like mercury(II) acetate or iodine.
tert-Butyl (tBu)Fmoc-Cys(tBu)-OH-Orthogonal to acid-labile protecting groups. Stable to TFA.Removal can be challenging, sometimes requiring specific and harsh conditions.[2]

*Racemization percentages are based on the synthesis of the model peptide H-Gly-Cys-Phe-NH2 using uronium activation and may vary depending on the peptide sequence and coupling conditions.[1]

Experimental Protocols

Accurate purity assessment of crude peptides relies on robust and well-defined analytical methods. The following protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are fundamental for characterizing crude peptides containing Cys(dpm).

Protocol 1: RP-HPLC Purity Analysis

RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Centrifuge the sample to remove any insoluble material before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for many peptides. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like Trp and Tyr absorb at 280 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the target peptide as the percentage of its peak area relative to the total peak area of all peaks in the chromatogram.

Protocol 2: Mass Spectrometry Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying potential impurities. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

Methodology (ESI-MS):

  • Sample Preparation:

    • Dilute the crude peptide sample from the HPLC analysis or a separate stock solution in a suitable solvent for infusion (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range that will encompass the expected multiple charge states of the peptide (e.g., m/z 400-2000).

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Cone Voltage: Optimize to minimize fragmentation of the parent ion.

  • Data Analysis:

    • Deconvolute the resulting spectrum of multiple charged ions to determine the monoisotopic or average molecular weight of the peptide.

    • Compare the observed molecular weight with the theoretical molecular weight to confirm the identity of the target peptide.

    • Analyze minor peaks in the spectrum to identify potential impurities such as deletion sequences, truncated sequences, or peptides with remaining protecting groups.

Visualization of Workflows and Pathways

Workflow for Peptide Synthesis and Purity Analysis

The following diagram illustrates the overall workflow from solid-phase peptide synthesis to the final purity assessment of the crude product.

Overall Workflow for Peptide Synthesis and Purity Analysis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_analysis Purity Analysis Resin Resin Coupling Amino Acid Coupling (this compound) Resin->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Elongation Chain Elongation (Repeat Cycles) Deprotection->Elongation Elongation->Coupling Cleavage Cleavage from Resin (e.g., 95% TFA) Elongation->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry Crude_Peptide->MS

Caption: Workflow from SPPS to crude peptide analysis.

Logical Relationship of Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision in peptide synthesis, with implications for both the synthesis strategy and the final purity of the peptide. The following diagram illustrates the logical relationships and key characteristics of different cysteine protecting groups.

Cysteine Protecting Group Selection Logic cluster_acid_labile Acid Labile cluster_orthogonal Orthogonal Cys_Protection Cysteine Protection Strategy Dpm Dpm (Reduced Racemization) Cys_Protection->Dpm Low Racemization Trt Trt (Cost-Effective) Cys_Protection->Trt Standard Synthesis Mmt Mmt (Highly Labile) Cys_Protection->Mmt Selective Deprotection Acm Acm (Iodine Removal) Cys_Protection->Acm Sequential Disulfide Formation tBu tBu (Strong Acid/Reducing Agent Removal) Cys_Protection->tBu High Stability Dpm->Trt Alternative to Mmt->Dpm Orthogonal to

Caption: Logic for selecting a cysteine protecting group.

Conclusion

The use of the Cys(dpm) protecting group in solid-phase peptide synthesis offers a significant advantage in reducing racemization, a critical factor for the synthesis of biologically active peptides. While it comes at a higher cost compared to the traditional Cys(Trt) group, the improved purity of the crude product can simplify downstream purification efforts and ultimately lead to a higher yield of the desired peptide. The purity analysis of crude peptides containing Cys(dpm) can be effectively performed using standard RP-HPLC and mass spectrometry techniques. Careful optimization of analytical methods and an understanding of the potential side products associated with the chosen protecting group are essential for accurate characterization and quality control of synthetic peptides.

References

A Comparative Guide to Analytical Techniques for Verifying Dpm Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dithiomaleimide (Dpm) group is a valuable thiol-protecting group in bioconjugation and peptide synthesis. Its effective removal is a critical step that requires robust analytical verification to ensure the desired final product. This guide provides a comprehensive comparison of three common analytical techniques for confirming the deprotection of the Dpm group: Ellman's Assay, UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required level of detail, sample complexity, and available instrumentation.

FeatureEllman's AssayUV-Vis SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Colorimetric quantification of free thiol groups.Measures changes in light absorbance.Separation by chromatography and mass-based detection.
Specificity Measures total free thiols; does not identify specific cysteine residues.[1]Can monitor the disappearance of the Dpm group's absorbance or the appearance of a new chromophore.High; confirms the mass change of the target molecule.[1]
Sensitivity Micromolar (µM) range.[1]Dependent on the molar absorptivity of the chromophore.Picomolar (pM) to femtomolar (fM) range.[1]
Accuracy Good for total thiol quantification.[1]Good for monitoring reaction kinetics.High; provides precise mass measurements.[1]
Precision (%RSD) Typically < 5%.[1]Dependent on instrument and experimental setup.Typically < 15% for quantitative analysis.[1]
Linearity (R²) > 0.99 for standard curve.[1]Dependent on the concentration range and chromophore.> 0.99 for quantitative workflows.[1]
Throughput High; suitable for plate-based formats.[1]High; rapid measurements are possible.Lower; dependent on chromatography run times.[1]
Application Quantification of free thiols, monitoring of reduction/oxidation reactions.[1]Monitoring the disappearance of the Dpm group, real-time reaction tracking.Definitive confirmation of deprotection, analysis of complex mixtures.

In-Depth Analysis and Experimental Protocols

Ellman's Assay

Ellman's assay is a rapid and straightforward spectrophotometric method for the quantification of free sulfhydryl groups.[2] The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free thiol to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[2]

Experimental Protocol:

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol-free buffer for blank

  • Cysteine or another thiol-containing compound for standard curve

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Reagent Preparation: Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

  • Standard Curve Preparation:

    • Prepare a stock solution of a known thiol standard (e.g., cysteine) in the Reaction Buffer.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation: Dilute the protein sample after the Dpm removal reaction in the Reaction Buffer to a suitable concentration.

  • Reaction:

    • To each standard and sample, add a specific volume of the DTNB solution (e.g., for a 200 µL final volume in a 96-well plate, use 190 µL of sample/standard and 10 µL of DTNB solution).

    • Prepare a blank using the Reaction Buffer and DTNB solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Subtract the blank absorbance from the standard and sample absorbances. Create a standard curve by plotting absorbance versus thiol concentration. Determine the concentration of free thiols in the sample from the standard curve.

Workflow for Ellman's Assay

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis start Start prep_reagents Prepare DTNB Solution & Reaction Buffer start->prep_reagents mix Mix Samples/Standards with DTNB prep_reagents->mix prep_standards Prepare Thiol Standards (e.g., Cysteine) prep_standards->mix prep_sample Prepare Deprotected Sample prep_sample->mix incubate Incubate at RT for 15 min mix->incubate measure Measure Absorbance at 412 nm incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Thiol Concentration plot->calculate end End calculate->end

Caption: Workflow for quantifying free thiols using Ellman's Assay.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to verify Dpm group removal by monitoring the change in the UV-Vis spectrum. The diphenylmethyl (Dpm) group, containing two phenyl rings, is expected to have a significant UV absorbance. Removal of the Dpm group will lead to a decrease in this absorbance, which can be quantitatively monitored. Dithiomaleimides, which are structurally similar to the Dpm-thiol adduct, have shown absorption maxima around 400 nm.[3]

Experimental Protocol:

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes or UV-transparent microplate

  • Buffer used for the deprotection reaction

Procedure:

  • Baseline Spectrum: Record the UV-Vis spectrum (e.g., from 220 nm to 450 nm) of the Dpm-protected protein in the reaction buffer.

  • Initiate Deprotection: Add the deprotection reagent to initiate the removal of the Dpm group.

  • Monitor Reaction:

    • Endpoint Analysis: After the reaction is complete, record the final UV-Vis spectrum.

    • Kinetic Analysis: For real-time monitoring, record spectra at regular time intervals throughout the reaction.

  • Data Analysis:

    • Observe the decrease in absorbance at the characteristic wavelength for the Dpm group.

    • The disappearance of the peak corresponding to the Dpm-protected thiol confirms the removal of the protecting group.

    • For kinetic studies, plot the change in absorbance over time to determine the reaction rate.

Logical Diagram for UV-Vis Spectroscopy

UV_Vis_Logic cluster_principle Principle cluster_measurement Measurement dpm_protected Dpm-Protected Protein (Has UV Absorbance) deprotection Deprotection Reaction dpm_protected->deprotection measure_initial Measure Initial Spectrum (T=0) dpm_protected->measure_initial free_thiol Free Thiol Protein (Lacks Dpm Absorbance) deprotection->free_thiol measure_final Measure Final Spectrum (T=end) free_thiol->measure_final observe Observe Decrease in Absorbance measure_initial->observe measure_final->observe

Caption: Principle of verifying Dpm removal by UV-Vis spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most definitive evidence for the removal of the Dpm group by accurately measuring the molecular weight of the protein or peptide before and after the deprotection reaction. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Experimental Protocol (for Intact Protein Analysis):

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Appropriate LC column (e.g., C4 or C8 for proteins)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Sample preparation reagents (e.g., desalting columns/cartridges)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture before and after the deprotection reaction.

    • Desalt the samples using a suitable method (e.g., zip-tipping or buffer exchange) to remove non-volatile salts and reagents that can interfere with MS analysis.

  • LC Separation:

    • Inject the desalted samples onto the LC system.

    • Separate the protein of interest from other components using a suitable gradient of the mobile phases.

  • MS Analysis:

    • The eluting protein is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the protected and deprotected states.

    • Compare the measured molecular weights. A mass decrease corresponding to the mass of the Dpm group confirms its successful removal.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Start aliquot Aliquot Reaction Mixture (Before & After Deprotection) start->aliquot desalt Desalt Sample aliquot->desalt inject Inject onto LC System desalt->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection ionize->detect deconvolute Deconvolute Spectra detect->deconvolute compare Compare Molecular Weights deconvolute->compare end End compare->end

Caption: General workflow for Dpm group removal verification by LC-MS.

Concluding Remarks

The choice of analytical technique for verifying Dpm group removal should be guided by the specific needs of the project. Ellman's assay offers a quick and high-throughput method for quantifying the appearance of free thiols, making it suitable for initial screening and process optimization. UV-Vis spectroscopy provides a convenient way to monitor the reaction in real-time by observing the disappearance of the Dpm chromophore. For unambiguous confirmation and detailed characterization, especially in complex samples or for regulatory submissions, the high specificity and sensitivity of LC-MS make it the gold standard. For a comprehensive understanding, a combination of these techniques is often employed.

References

A Comparative Guide to Cysteine Protection: Fmoc-Cys(Dpm)-OH vs. Fmoc-Cys(Thp)-OH for Minimizing Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis

The incorporation of cysteine residues into synthetic peptides is a critical step that often presents significant challenges, most notably the risk of racemization. The choice of the thiol protecting group on the Fmoc-cysteine derivative is paramount to maintaining the stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of two alternatives to the commonly used trityl (Trt) protection: diphenylmethyl (Dpm) and tetrahydropyranyl (Thp) protected Fmoc-cysteine, with a focus on their performance in reducing racemization during solid-phase peptide synthesis (SPPS).

Executive Summary

Both Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Thp)-OH offer significant advantages over the traditional Fmoc-Cys(Trt)-OH in minimizing racemization during coupling reactions. Experimental data consistently demonstrates that Fmoc-Cys(Thp)-OH exhibits the lowest levels of racemization under various coupling conditions. This compound also provides a substantial improvement over Fmoc-Cys(Trt)-OH. The choice between Dpm and Thp will ultimately depend on the specific requirements of the synthesis, including the coupling method employed and the desired orthogonality with other protecting groups.

Data Presentation: Quantitative Comparison of Racemization

The following table summarizes the quantitative data on the percentage of D-cysteine formation (racemization) during the coupling of different Fmoc-cysteine derivatives under various activation conditions.

Protecting GroupCoupling Conditions% Racemization (D-Cys)Reference
Thp DIPCDI/Oxyma Pure0.74% [1]
Dpm HCTU/6-Cl-HOBt/DIEA (25°C)1.2% [1][2]
Dpm DIPCDI/Oxyma Pure6.8% [1]
Dpm HCTU/6-Cl-HOBt/DIEA (80°C)3.0% [1]
Dpm HCTU/6-Cl-HOBt/DIEA (90°C)4.5% [1]
TrtDIPCDI/Oxyma Pure3.3%[1]
TrtHCTU/6-Cl-HOBt/DIEA (25°C)8.0%[1]
TrtHCTU/6-Cl-HOBt/DIEA (80°C)10.9%[1]
TrtHCTU/6-Cl-HOBt/DIEA (90°C)26.6%[1]

Key Findings from Experimental Data

  • Superior Performance of Thp: Under DIPCDI/Oxyma Pure coupling conditions, Fmoc-Cys(Thp)-OH showed a remarkably low racemization level of only 0.74%, significantly outperforming both this compound (6.8%) and Fmoc-Cys(Trt)-OH (3.3%).[1]

  • Dpm as a Strong Alternative: While not as effective as Thp in the DIPCDI/Oxyma system, this compound demonstrated a marked reduction in racemization compared to Fmoc-Cys(Trt)-OH when using HCTU/6-Cl-HOBt/DIEA activation.[1][2] At room temperature, Dpm protection resulted in only 1.2% racemization versus 8.0% for Trt.[1]

  • Impact of Temperature: Racemization is exacerbated by elevated temperatures, a common practice in microwave-assisted peptide synthesis. Even at 90°C, this compound maintained a relatively low level of racemization (4.5%) compared to the substantial epimerization observed with Fmoc-Cys(Trt)-OH (26.6%).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing these findings and applying them to novel synthetic challenges. Below are representative experimental protocols for the coupling of Fmoc-protected cysteine derivatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard manual or automated SPPS protocol is followed. This typically involves the use of a resin support (e.g., Rink amide resin), with iterative cycles of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection:

  • The peptidyl-resin is treated with a solution of 20% piperidine in N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • The treatment is typically performed twice for a duration of 5-15 minutes each.

  • The resin is then thoroughly washed with the synthesis solvent (e.g., DMF, NMP, DCM).

Coupling Protocol for Racemization Studies (Example)

The following protocol is based on the conditions used in the comparative studies.[3]

Model Peptide Synthesis (H-Gly-Cys-Phe-NH₂):

  • Resin: Rink amide resin is used as the solid support.

  • Amino Acid Activation: The Fmoc-amino acid (this compound or Fmoc-Cys(Thp)-OH), a coupling agent (e.g., HCTU, DIPCDI), and an additive (e.g., 6-Cl-HOBt, Oxyma Pure) are pre-activated in DMF. A base such as N,N-diisopropylethylamine (DIEA) is typically added for uronium/phosphonium-based activations. For carbodiimide-mediated couplings, the base is often omitted to reduce racemization.

  • Coupling: The activated amino acid solution is added to the deprotected peptidyl-resin and allowed to react for a specified time (e.g., 1-2 hours) at a controlled temperature.

  • Washing: After the coupling reaction, the resin is washed extensively with the synthesis solvent to remove excess reagents and byproducts.

  • Chain Elongation: The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.

  • Cleavage and Analysis: Upon completion of the synthesis, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). The crude peptide is then analyzed by HPLC to quantify the diastereomeric purity and determine the extent of racemization.

Visualization of Key Concepts

To further elucidate the factors influencing cysteine racemization and the experimental workflow, the following diagrams are provided.

racemization_pathway cluster_activation Carboxyl Group Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation cluster_mitigation Mitigation by Protecting Group (PG) FmocCysOH Fmoc-Cys(PG)-OH ActiveEster Activated Ester / Intermediate FmocCysOH->ActiveEster Coupling Reagents (e.g., HCTU, DIPCDI) Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Base-catalyzed cyclization CorrectPeptide Fmoc-Cys(PG)-Peptide-Resin (L-Cysteine) ActiveEster->CorrectPeptide cluster_mitigation cluster_mitigation Enolization Enolization (Loss of Chirality) RacemizedEster Racemized Activated Ester Oxazolone->RacemizedEster Protonation RacemizedPeptide Fmoc-d-Cys(PG)-Peptide-Resin (D-Cysteine) RacemizedEster->RacemizedPeptide PeptideResin H₂N-Peptide-Resin Thp Thp: Electron-withdrawing, non-aromatic. Reduces oxazolone formation. Dpm Dpm: Bulky, sterically hindering. Inhibits oxazolone formation. Trt Trt: Bulky but less effective.

Caption: Factors influencing cysteine racemization during peptide coupling.

spss_workflow start Start: Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling - Fmoc-Cys(PG)-OH - Coupling Reagents - Base (if applicable) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 kaiser_test 5. Kaiser Test (Check for completion) wash2->kaiser_test next_cycle Repeat for next amino acid kaiser_test->next_cycle Positive (incomplete) end End: Final Peptide on Resin kaiser_test->end Negative (complete) next_cycle->coupling Recouple

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Conclusion and Recommendations

The selection of an appropriate cysteine protecting group is a critical determinant of success in the synthesis of cysteine-containing peptides. The experimental evidence strongly supports the use of Fmoc-Cys(Thp)-OH for applications where minimizing racemization is of utmost importance. Its performance, particularly with carbodiimide-based coupling methods, is superior to other commonly used derivatives.

This compound serves as an excellent alternative, offering a significant reduction in racemization compared to the standard Fmoc-Cys(Trt)-OH, especially when using uronium or phosphonium-based coupling reagents and at elevated temperatures.

For researchers and drug development professionals, the investment in these advanced cysteine derivatives can lead to higher purity crude products, simplified purification processes, and greater confidence in the stereochemical integrity of the final peptide. It is recommended to consider the specific coupling conditions and the overall synthetic strategy when choosing between this compound and Fmoc-Cys(Thp)-OH.

References

A Comparative Guide to the Stability of the Diphenylmethyl (Dpm) Group and Other Common Amine Protecting Groups Under Various Cleavage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the realms of peptide and nucleotide chemistry, the selection of an appropriate amine protecting group is a critical determinant of synthetic success. An ideal protecting group must be readily introduced, exhibit stability across a range of reaction conditions, and be cleanly removed with high yield and selectivity. This guide provides a comprehensive comparison of the diphenylmethyl (Dpm) protecting group with other widely used amine protecting groups, namely tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Trityl (Trt). The following sections detail their stability under different cleavage conditions, supported by experimental data and protocols to inform strategic decisions in complex synthetic endeavors.

Comparative Stability and Cleavage Conditions

The choice of a protecting group is fundamentally guided by its stability profile and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. The Dpm group, a benzyl-type protecting group, offers a unique stability profile that makes it a valuable tool in complex syntheses.

Table 1: Comparison of Cleavage Conditions and Stability for Common Amine Protecting Groups

Protecting GroupCommon Cleavage ReagentsTypical Reaction ConditionsStability to Other Cleavage ConditionsNotes
Dpm Trifluoroacetic acid (TFA)High concentrations of TFA (e.g., 95%)Stable to basic conditions (e.g., piperidine for Fmoc removal), stable to low concentrations of TFA (1-3%)Cleavage proceeds via a stable diphenylmethyl carbocation.
Catalytic Hydrogenolysis (H₂/Pd)H₂, Pd/C, various solventsStable to acidic and basic conditions not involving hydrogenolysis.Similar to Cbz group removal.
Oxidative Cleavage (DDQ)2,3-Dichloro-5,6-dicyanobenzoquinone followed by mild acid hydrolysis[1]Stable to non-oxidative acidic and basic conditions.Offers an alternative orthogonal cleavage strategy.
Boc Trifluoroacetic acid (TFA)25-55% TFA in CH₂Cl₂[2] or 100% TFA[2]Stable to basic conditions (e.g., piperidine for Fmoc removal) and hydrogenolysis.Widely used in solid-phase peptide synthesis (SPPS).
Hydrochloric acid (HCl)HCl in various organic solvents (e.g., dioxane, ethyl acetate)[3]Stable to basic conditions and hydrogenolysis.Common in solution-phase synthesis.
Fmoc Piperidine20-50% piperidine in DMF or NMP[4]Stable to acidic conditions (e.g., TFA for Boc removal) and hydrogenolysis.Standard protecting group for the α-amine in Fmoc-based SPPS.
1,8-Diazabicycloundec-7-ene (DBU)Alternative base to piperidine.Stable to acidic conditions and hydrogenolysis.Can be more prone to side reactions in some cases[5]
Cbz Catalytic Hydrogenolysis (H₂/Pd)H₂, Pd/C, various solvents (e.g., MeOH, EtOH)[6][7]Stable to acidic and basic conditions not involving hydrogenolysis.One of the earliest and still widely used protecting groups.
HBr in Acetic Acid33% HBr in AcOHStable to many other acidic and basic conditions.Harsher than hydrogenolysis.
Trt Trifluoroacetic acid (TFA)Mild TFA concentrations (e.g., 1-5% in CH₂Cl₂)Very acid labile; cleaved under conditions that leave Boc and Dpm intact. Stable to basic conditions and hydrogenolysis.Often used for side-chain protection of Cys, Asn, Gln, and His.[8]
Formic AcidCan be used for selective cleavage.Stable to basic conditions and hydrogenolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful deprotection of amine functionalities. Below are representative protocols for the cleavage of the Dpm group and its common alternatives.

Protocol 1: Trifluoroacetic Acid (TFA) Cleavage of a Dpm-Protected Amine

This protocol is suitable for the removal of Dpm, Boc, and Trt groups, with the specific concentration and time adjusted based on the lability of the protecting group.

Materials:

  • Dpm-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or other scavengers (e.g., water, phenol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Dissolve the Dpm-protected substrate in a minimal amount of DCM.

  • Prepare a cleavage cocktail. For Dpm cleavage, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For more acid-labile groups like Trt, a milder cocktail of 1-5% TFA in DCM with TIS can be used.

  • Add the cleavage cocktail to the dissolved substrate (typically 10 mL per gram of substrate).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate and the specific protecting group.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Catalytic Hydrogenolysis of a Dpm or Cbz-Protected Amine

This method is effective for the removal of Dpm and Cbz groups.

Materials:

  • Dpm or Cbz-protected substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source or a hydrogen donor like ammonium formate for transfer hydrogenolysis.

Procedure:

  • Dissolve the protected substrate in MeOH.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Piperidine-Mediated Cleavage of an Fmoc-Protected Amine

This is the standard procedure for Fmoc group removal in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amine (typically resin-bound)

  • Piperidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin-bound Fmoc-protected peptide in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treat the resin with the piperidine solution (e.g., 10 mL per gram of resin).

  • Agitate the mixture at room temperature for a specified time, typically 5-20 minutes. A two-step treatment (e.g., 2 x 10 minutes) is often employed to ensure complete removal.

  • Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • The resin with the free amine is now ready for the next coupling step.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and decision-making involved in utilizing protecting groups, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation start Start with Protected Substrate dissolve Dissolve Substrate in Appropriate Solvent start->dissolve add_reagent Add Cleavage Reagent to Substrate dissolve->add_reagent prepare Prepare Cleavage Cocktail/Reagent prepare->add_reagent react Stir at Defined Temperature and Time add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete remove_catalyst Remove Catalyst (e.g., filtration) quench->remove_catalyst concentrate Concentrate Solution remove_catalyst->concentrate precipitate Precipitate Product concentrate->precipitate isolate Isolate and Dry Product precipitate->isolate end Obtain Deprotected Product isolate->end

Caption: Generalized workflow for the deprotection of an amine protecting group.

protecting_group_choice cluster_core Core Considerations cluster_synthetic Synthetic Strategy cluster_practical Practical Factors orthogonality Orthogonality to Other Protecting Groups choice Choice of Protecting Group orthogonality->choice stability Stability to Reaction Conditions stability->choice cleavage Mild and Selective Cleavage Conditions cleavage->choice spps Solid-Phase vs. Solution-Phase spps->choice target_molecule Nature of Target Molecule (Peptide, Nucleotide, etc.) target_molecule->choice functional_groups Presence of Other Sensitive Functional Groups functional_groups->choice cost Cost and Availability of Reagents cost->choice scalability Scalability of Protection/Deprotection scalability->choice safety Safety and Handling of Reagents safety->choice

Caption: Key factors influencing the selection of an amine protecting group.

References

A Comparative Benchmark: Fmoc-Cys(Dpm)-OH Versus Newer Cysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cysteine-protecting group is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences the efficiency of peptide assembly, the stereochemical integrity of the final product, and the overall purity. While Fmoc-Cys(Dpm)-OH has been a reliable option, a growing landscape of newer derivatives offers distinct advantages in specific applications. This guide provides an objective, data-driven comparison of this compound against its counterparts, enabling more informed strategic decisions in peptide synthesis.

The diphenylmethyl (Dpm) protecting group of this compound offers a valuable balance of stability and lability. It is notably more stable to the mildly acidic conditions that can prematurely cleave more labile groups like trityl (Trt), yet it is readily removed during the final trifluoroacetic acid (TFA) cleavage. This characteristic has made it a suitable alternative to the widely used Fmoc-Cys(Trt)-OH, particularly in syntheses where orthogonal protection strategies are employed.[1][2] However, the emergence of novel protecting groups warrants a detailed comparative analysis to identify the optimal building block for various synthetic challenges.

Performance Comparison of Cysteine Protecting Groups

The following table summarizes key performance metrics for this compound and a selection of both traditional and newer cysteine derivatives. The data presented is compiled from various studies to provide a comprehensive overview.

Protecting GroupDerivativeRacemization (%)*Key AdvantagesKey Disadvantages
Diphenylmethyl (Dpm) This compound 1.2 - 6.8 Reduced racemization compared to Trt; stable to 1-3% TFA, allowing for some orthogonal strategies.[1][2][3] Higher cost than Trt.[3]
Trityl (Trt)Fmoc-Cys(Trt)-OH3.3 - 8.0Cost-effective; labile to standard TFA cleavage.[1][3]Prone to racemization, especially with base-mediated coupling methods; risk of β-piperidinylalanine formation.[2][3]
Tetrahydropyranyl (Thp)Fmoc-Cys(Thp)-OH0.74Significantly lower racemization and β-piperidinylalanine formation; stable to 1% TFA in DCM.[1][2]
Acetamidomethyl (Acm)Fmoc-Cys(Acm)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.[3]Requires a separate deprotection step, often with mercury(II) acetate or iodine.[3]
tert-Butyl (tBu)Fmoc-Cys(tBu)-OHLowOrthogonal to acid-labile protecting groups; stable to TFA.[3]Removal can be sluggish.
tert-Butylthio (StBu)Fmoc-Cys(StBu)-OHLowExcellent stability against both basic and acidic conditions during SPPS.[4]
4-Methoxytrityl (Mmt)Fmoc-Cys(Mmt)-OHLowCan be selectively removed under very mild acidic conditions (0.5-1% TFA).[5][6][7]More acid-labile than Trt.[6]
sec-Isoamyl mercaptan (SIT)Fmoc-Cys(SIT)-OHLowRapid and mild deprotection with reducing agents like DTT.[8][9]

*Racemization percentages can vary depending on coupling conditions and the specific peptide sequence.[2]

Experimental Workflows and Logical Relationships

The selection of a cysteine protecting group dictates the subsequent deprotection and disulfide bond formation strategies. The following diagrams illustrate these relationships.

experimental_workflow General Experimental Workflow for Cysteine Incorporation in SPPS start Start SPPS with Resin fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-Cys(PG)-OH + Coupling Reagents) fmoc_deprotection->coupling chain_elongation Repeat Deprotection/Coupling Cycles coupling->chain_elongation final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage oxidation Disulfide Bond Formation (Oxidation) cleavage->oxidation purification Purification and Analysis oxidation->purification

General SPPS Workflow

The choice of protecting group introduces variations in the cleavage and deprotection steps, as illustrated in the decision-making diagram below.

deprotection_strategy Deprotection Strategies Based on Cysteine Protecting Group start Select Fmoc-Cys(PG)-OH acid_labile Acid-Labile PG (Trt, Dpm, Thp, Mmt) start->acid_labile orthogonal Orthogonal PG (Acm, tBu, StBu, SIT) start->orthogonal tfa_cleavage Standard TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) acid_labile->tfa_cleavage orthogonal->tfa_cleavage Cleavage from resin specific_deprotection Specific Deprotection Step tfa_cleavage->specific_deprotection for orthogonal PGs free_thiol Peptide with Free Thiol(s) tfa_cleavage->free_thiol for acid-labile PGs specific_deprotection->free_thiol

Protecting Group Decision Logic

Key Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is broadly applicable for the incorporation of various Fmoc-protected cysteine derivatives.

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide, 2-Chlorotrityl) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-Cys(PG)-OH derivative with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection of Peptides with Acid-Labile Cysteine Protecting Groups (Trt, Dpm, Thp)

A crucial step for obtaining a high-purity peptide is the efficient cleavage of the protecting group and scavenging of the resulting carbocations.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Deprotection of Mmt Group

The Mmt group's high acid lability allows for its selective removal on the solid support.

  • Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM.

  • Deprotection: Treat the resin with a solution of 1% TFA in DCM containing 5% TIS for 2-5 minutes. Repeat this treatment until the yellow color of the Mmt cation is no longer observed.

  • Washing: Wash the resin with DCM, a neutralization solution (e.g., 10% DIPEA in DMF), and then extensively with DMF.

Conclusion

This compound remains a valuable reagent in peptide synthesis, offering a good compromise between stability and lability, with a lower propensity for racemization compared to the more traditional Fmoc-Cys(Trt)-OH.[2] However, for syntheses requiring minimal racemization, Fmoc-Cys(Thp)-OH presents a superior alternative.[1][2] For complex strategies involving the sequential formation of multiple disulfide bonds, orthogonal protecting groups such as Acm, Mmt, and the newer SIT derivatives provide essential tools for controlled deprotection.[5][8][10] The choice of the cysteine derivative should, therefore, be a strategic one, based on the specific requirements of the target peptide, including its length, sequence, and the desired disulfide bond architecture. This comparative guide, supported by the provided data and protocols, serves as a resource to aid researchers in making these critical decisions to optimize their peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of Fmoc-Cys(DPM)-OH: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Fmoc-Cys(DPM)-OH, a derivative of the amino acid L-cysteine commonly used in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

This compound is a white to off-white powder soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and it is poorly soluble in water. While the compound itself may not be classified as hazardous, the chemical transformations it undergoes during peptide synthesis, particularly the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, generate hazardous byproducts. Therefore, all waste streams associated with this chemical must be treated as hazardous chemical waste.

Key Chemical Information and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for safe handling and proper identification of the chemical waste.

PropertyValue
Molecular Formula C₃₁H₂₇NO₄S
Molecular Weight 509.62 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents (e.g., DMF, DCM)
Storage Temperature 15-25°C
Storage Class Code 11 - Combustible Solids

Experimental Protocols: Disposal Procedures

The following step-by-step protocols are designed to provide clear guidance on the disposal of both unused solid this compound and the hazardous waste generated during its use in peptide synthesis.

A. Disposal of Unused or Expired Solid this compound

  • Segregation : Isolate the solid this compound waste from all other chemical waste to prevent unintended reactions.

  • Packaging : Place the solid waste in a clearly labeled and sealed container. The label must include:

    • Chemical Name: "this compound"

    • CAS Number: 247595-29-5

    • Quantity

    • Date of Disposal

  • Collection : The sealed container should be disposed of through your institution's official hazardous waste management program. Always consult and adhere to your local and institutional regulations.

B. Disposal of Waste from Fmoc Deprotection in Peptide Synthesis

The removal of the Fmoc protecting group is typically achieved using a mild base, most commonly a 20% solution of piperidine in DMF. This process generates dibenzofulvene, which subsequently reacts with piperidine to form a hazardous fulvene-piperidine adduct.[1][2]

  • Waste Collection : Collect all liquid waste from the Fmoc deprotection steps, including the piperidine/DMF solution and subsequent solvent washes, in a dedicated, sealed, and properly vented hazardous waste container.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and specify the contents, for example: "Piperidine/DMF waste containing dibenzofulvene adducts from Fmoc deprotection."

  • Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible chemicals.

  • Disposal : Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or equivalent authority.

C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Solid Waste Segregation : Any labware (e.g., pipette tips, weighing boats) or PPE (e.g., gloves) that comes into contact with this compound or the hazardous waste stream should be considered contaminated solid waste.

  • Packaging : Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Disposal : Dispose of the container according to your institution's hazardous solid waste disposal procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow cluster_solid Solid this compound Disposal cluster_liquid Liquid Waste from Peptide Synthesis cluster_contaminated Contaminated Materials Disposal SolidWaste Unused/Expired This compound SegregateSolid Segregate from other chemicals SolidWaste->SegregateSolid PackageSolid Package in a sealed, labeled container SegregateSolid->PackageSolid DisposeSolid Dispose via Institutional Hazardous Waste Program PackageSolid->DisposeSolid FmocDeprotection Fmoc Deprotection Step (Piperidine/DMF) LiquidWaste Collect Liquid Waste (Piperidine, DMF, Dibenzofulvene Adducts) FmocDeprotection->LiquidWaste LabelLiquid Label as Hazardous Waste with contents listed LiquidWaste->LabelLiquid DisposeLiquid Dispose via Institutional Hazardous Waste Program LabelLiquid->DisposeLiquid ContaminatedPPE Contaminated PPE (Gloves, etc.) SegregateContaminated Segregate in a designated hazardous waste container ContaminatedPPE->SegregateContaminated ContaminatedLabware Contaminated Labware (Pipette tips, etc.) ContaminatedLabware->SegregateContaminated DisposeContaminated Dispose as Hazardous Solid Waste SegregateContaminated->DisposeContaminated

Caption: Disposal workflow for this compound and associated waste.

References

Essential Safety and Operational Guide for Handling Fmoc-Cys(Dpm)-oh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-Cys(Dpm)-oh. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid. While a specific Safety Data Sheet (SDS) was not located, hazard statements for similar compounds include potential for skin, eye, and respiratory irritation. The primary hazards are associated with the solid material and the reagents used in its application, particularly Trifluoroacetic acid (TFA) for deprotection.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Laboratory coat, long pants, and closed-toe shoes.Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator is recommended.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Disposable nitrile gloves. For prolonged contact, consult glove manufacturer's chemical resistance data.Laboratory coat, long pants, and closed-toe shoes.Work in a certified chemical fume hood.
Deprotection with Trifluoroacetic Acid (TFA) Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.Chemical-resistant apron or gown over a laboratory coat, long pants, and closed-toe shoes.Work in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat, long pants, and closed-toe shoes.Work in a certified chemical fume hood.

Experimental Protocols: Step-by-Step Handling and Use

2.1 Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at 15-25°C, while others suggest refrigeration at -20°C for long-term stability. Always consult the supplier's recommendation.

2.2 Handling the Solid Compound:

  • Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and free of clutter. Locate the nearest eyewash station and safety shower.

  • Weighing: To minimize dust inhalation, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment: At a minimum, wear safety glasses with side shields, a lab coat, and nitrile gloves.

2.3 Preparing Solutions:

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethylformamide (DMF).

  • Dissolution: In a certified chemical fume hood, slowly add the solvent to the solid while gently stirring to facilitate dissolution.

  • Container Handling: Keep all containers tightly sealed when not in use to prevent the release of solvent vapors.

2.4 Deprotection of the Dpm Group:

The diphenylmethyl (Dpm) protecting group is typically removed using a high concentration of Trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers.

  • Reagent Preparation: In a chemical fume hood, prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. Scavengers are crucial to trap the highly reactive diphenylmethyl cations generated during cleavage, preventing side reactions with the peptide.

  • Deprotection Reaction: Add the cleavage cocktail to the peptide resin and allow the reaction to proceed according to your established protocol.

  • Peptide Precipitation: Following cleavage, precipitate the peptide by adding the TFA mixture to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and decantation of the ether. Wash the peptide pellet with cold ether to remove residual TFA and scavengers.

Disposal Plan

Proper disposal of chemical waste is critical to laboratory safety and environmental protection.

3.1 Solid Waste:

  • Unused this compound: Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with the solid compound should be placed in a designated hazardous waste container.

3.2 Liquid Waste:

  • TFA Cleavage Mixture: The waste generated from the deprotection step, containing TFA, the cleaved Dpm group (as diphenylmethane or its derivatives), and scavengers, is considered hazardous waste.

    • Collection: Collect this waste in a designated, properly labeled, and sealed container. The label should clearly state "Trifluoroacetic Acid Waste" and list all components.

    • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases, oxidizers, and metals.

    • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not pour TFA waste down the drain.

  • Solvent Waste: Waste solvents (e.g., DMF) used to dissolve this compound should be collected in a separate, labeled hazardous waste container.

Visual Workflows

The following diagrams illustrate the key processes for handling this compound safely.

Handling_Solid cluster_prep Preparation cluster_handling Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Weigh Solid in Fume Hood Weigh Solid in Fume Hood Don PPE->Weigh Solid in Fume Hood Proceed to handling Transfer to Reaction Vessel Transfer to Reaction Vessel Weigh Solid in Fume Hood->Transfer to Reaction Vessel Clean Up Clean Up Transfer to Reaction Vessel->Clean Up Complete handling

Caption: Workflow for handling solid this compound.

Deprotection_Disposal cluster_deprotection Deprotection Protocol cluster_waste_management Waste Management Prepare Cleavage Cocktail Prepare Cleavage Cocktail Perform Deprotection in Fume Hood Perform Deprotection in Fume Hood Prepare Cleavage Cocktail->Perform Deprotection in Fume Hood Precipitate and Isolate Peptide Precipitate and Isolate Peptide Perform Deprotection in Fume Hood->Precipitate and Isolate Peptide Collect TFA Waste Collect TFA Waste Precipitate and Isolate Peptide->Collect TFA Waste Generate liquid waste Label and Store Waste Label and Store Waste Collect TFA Waste->Label and Store Waste Dispose via EHS Dispose via EHS Label and Store Waste->Dispose via EHS

Caption: Deprotection and waste disposal workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-cys(dpm)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-cys(dpm)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.